molecular formula C11H15NO4S B044558 propachlor ESA CAS No. 123732-85-4

propachlor ESA

Cat. No.: B044558
CAS No.: 123732-85-4
M. Wt: 257.31 g/mol
InChI Key: BFSZJLBDHMMCAH-UHFFFAOYSA-N
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Description

Propachlor ESA (ethane sulfonic acid) is a major environmental metabolite of the herbicide propachlor, belonging to the class of acetanilide degradates. This analytical standard is of critical importance in environmental science and agrochemical research for monitoring water quality and studying the environmental fate and transport of herbicides. Its primary research application is in the development and validation of analytical methods, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the sensitive and selective quantification of pesticide residues in complex matrices like groundwater, surface water, and soil leachates. The presence of this compound serves as a key environmental indicator, as it is more mobile and persistent in aquatic systems than its parent compound, providing valuable data for regulatory compliance, ecological risk assessments, and understanding the long-term impact of agricultural practices. Supplied as a high-purity characterized material, it is an essential reagent for calibrating instrumentation, conducting recovery studies, and ensuring the accuracy of environmental monitoring programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSZJLBDHMMCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891452
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-85-4
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propachlor Ethanesulfonic Acid (ESA): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Propachlor (B1678252) ethanesulfonic acid (ESA) is an organosulfonic acid and a primary metabolite of the chloroacetanilide herbicide, propachlor.[1] As a significant environmental transformation product, its detection and characterization are crucial for environmental monitoring and toxicological assessment. This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to propachlor ESA.

Chemical Structure and Properties

This compound is formed through the metabolic transformation of its parent compound, propachlor.[2] The chemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid[1]
Molecular Formula C11H15NO4S[1]
Molecular Weight 257.31 g/mol [1]
Monoisotopic Mass 257.07217913 Da[1]
Canonical SMILES CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O[1]
InChI Key BFSZJLBDHMMCAH-UHFFFAOYSA-N[1]
CAS Number 123732-85-4[1]

Metabolic Pathway

Propachlor undergoes metabolism in the environment, leading to the formation of several degradation products, with this compound being a major metabolite.[3] The transformation involves the substitution of the chlorine atom with an ethanesulfonic acid group.

Propachlor Propachlor Metabolism Metabolism Propachlor->Metabolism Environmental Transformation Propachlor_ESA This compound Metabolism->Propachlor_ESA

Metabolic transformation of Propachlor to this compound.

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction followed by chromatographic separation and detection. The following protocols are based on methodologies developed by the U.S. Environmental Protection Agency and the U.S. Geological Survey for the determination of acetamide (B32628) herbicides and their degradation products.

Sample Preparation: Extraction from Soil

This protocol details the extraction of this compound from soil samples.[1][4]

Workflow:

cluster_extraction Soil Sample Extraction A Weigh 50g soil sample B Add 100mL Acetonitrile (B52724):Water (90:10) A->B C Shake for 1 hour B->C D Filter the extract C->D E Concentrate using rotary evaporation D->E F Reconstitute in mobile phase E->F

Workflow for the extraction of this compound from soil samples.

Detailed Steps:

  • Extraction: A 50-gram soil sample is mixed with 100 mL of an acetonitrile and water solution (90:10 v/v). The mixture is then shaken for one hour to ensure efficient extraction of the analyte.

  • Filtration: The resulting slurry is filtered to separate the liquid extract from the solid soil particles.

  • Concentration: The filtered extract is concentrated using a rotary evaporator to reduce the volume and increase the analyte concentration.

  • Reconstitution: The concentrated sample is reconstituted in a suitable mobile phase for chromatographic analysis.

Analytical Determination: Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol outlines the analysis of this compound using online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS).[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Online Solid-Phase Extraction system with an octadecylsilane (B103800) (C18) cartridge

  • Mass Spectrometer (MS) detector

Procedure:

  • Online SPE: A 10 mL water sample is passed through an online SPE cartridge to concentrate the analyte and remove interfering matrix components.

  • Chromatographic Separation: The analyte is eluted from the SPE cartridge onto a C18 analytical column. A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both with formic acid.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Detection is performed using electrospray ionization (ESI) in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 N N C6->N C7 C N->C7 C10 C N->C10 H6 H C7->H6 C8 C C7->C8 C9 C C7->C9 H7 H3 C8->H7 H8 H3 C9->H8 O1 O C10->O1 C11 C C10->C11 H9 H2 C11->H9 S S C11->S O2 O S->O2 O3 O S->O3 O4 O S->O4 H10 H O4->H10

2D Chemical Structure of this compound.

References

Propachlor Ethanesulfonic Acid (ESA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252) ethanesulfonic acid (ESA) is a major, persistent, and mobile degradation product of the chloroacetanilide herbicide propachlor.[1][2] Its presence in soil and water systems is of significant environmental concern due to its potential for long-range transport and contamination of water resources. This technical guide provides an in-depth overview of propachlor ESA, including its chemical properties, formation pathways, analytical methodologies for its detection, and available toxicological data. The information is intended to serve as a valuable resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Identity and Properties

This compound, with the IUPAC name 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid, is an organosulfonic acid and an anilide.[3] It is a metabolite of the herbicide propachlor.[3] The chemical and physical properties of propachlor and this compound are summarized in Table 1.

PropertyPropachlorThis compound
IUPAC Name 2-chloro-N-phenyl-N-propan-2-ylacetamide2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid
CAS Number 1918-16-7123732-85-4
Molecular Formula C₁₁H₁₄ClNOC₁₁H₁₅NO₄S
Molecular Weight 211.69 g/mol 257.31 g/mol
Appearance Light tan solidNot specified
Water Solubility 580 mg/L at 25°CHigh (due to sulfonic acid group)
Log Kow 2.2Not specified

Data sourced from PubChem CID 4931 and 16212221.[3][4]

Formation and Environmental Fate

This compound is formed from the parent herbicide propachlor primarily through microbial degradation in soil.[4] The major pathway involves the conjugation of propachlor with glutathione (B108866), a process mediated by glutathione S-transferases present in microorganisms.[2][5] This is a detoxification pathway that leads to the formation of more water-soluble and mobile metabolites, including this compound.[2][5]

Due to its anionic character under normal environmental pH, this compound exhibits high mobility in soils and has a low affinity for adsorption to soil particles.[1] This, coupled with its persistence, leads to a high potential for leaching into groundwater and transport into surface water bodies.[1] Studies have shown that this compound is often detected more frequently and at higher concentrations in water samples than the parent propachlor compound.

Signaling Pathway of Propachlor Metabolism

propachlor_metabolism propachlor Propachlor (C11H14ClNO) glutathione_conjugate Glutathione Conjugate propachlor->glutathione_conjugate Glutathione S-transferase cysteine_conjugate Cysteine Conjugate glutathione_conjugate->cysteine_conjugate Metabolic Cleavage propachlor_esa This compound (C11H15NO4S) cysteine_conjugate->propachlor_esa Oxidation

Caption: Metabolic pathway of propachlor to this compound.

Experimental Protocols for Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following protocols are synthesized from methods developed for the determination of propachlor and its metabolites in soil and water.

Analysis of this compound in Soil

This method is suitable for the determination of this compound in field soil samples.

3.1.1. Extraction

  • Weigh a 50 g subsample of soil into a flask.

  • Add 100 mL of a 50% acetonitrile (B52724)/water solution.

  • Shake the flask overnight on a mechanical shaker.

  • Filter the extract through a Büchner funnel with a glass fiber filter.

3.1.2. Cleanup and Analysis

  • Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

  • The resulting aqueous phase contains the acidic metabolites, including this compound.

  • Further cleanup and separation can be achieved using solid-phase extraction (SPE) with an appropriate sorbent.

  • Final determination is typically performed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.[1]

Analysis of this compound in Water

This method is applicable for the determination of this compound in ground and surface water samples.

3.2.1. Sample Preparation

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

3.2.2. Online Solid-Phase Extraction and LC/MS Analysis

  • An automated online SPE system is used for sample concentration and cleanup.

  • A 10 mL aliquot of the filtered water sample is injected into the system.

  • The sample is passed through an octadecylsilane (B103800) (C18) SPE cartridge, where this compound is retained.

  • The retained analytes are then eluted from the SPE cartridge directly onto an LC column.

  • Separation is achieved using a reverse-phase LC column with a suitable mobile phase gradient.

  • Detection and quantification are performed using a mass spectrometer.[3]

Table 2: Instrumental Conditions for LC/MS Analysis

ParameterSetting
LC Column C18 reverse-phase
Mobile Phase Gradient of water and acetonitrile with a suitable modifier (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI), negative mode
MS Detector Triple quadrupole or high-resolution mass spectrometer
Monitored Ions Precursor and product ions specific to this compound

Experimental Workflow Diagram

analytical_workflow cluster_soil Soil Sample cluster_water Water Sample soil_sample 50g Soil Sample extraction Overnight Extraction (50% ACN/Water) soil_sample->extraction filtration Filtration extraction->filtration rotovap Rotary Evaporation (remove ACN) filtration->rotovap water_sample Water Sample filtration_water 0.45 µm Filtration water_sample->filtration_water lcms LC/MS Analysis filtration_water->lcms spe Solid-Phase Extraction (SPE) Cleanup rotovap->spe spe->lcms

Caption: Analytical workflow for this compound in soil and water.

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited. The toxicological assessment often relies on data from the parent compound, propachlor.

Propachlor Toxicology:

  • Carcinogenicity: The U.S. EPA has classified propachlor as "Likely to be Carcinogenic to Humans".[1]

  • Acute Toxicity: Propachlor has low acute toxicity via the oral, dermal, and inhalation routes.[6]

  • Irritation: It is a severe eye irritant and a slight dermal irritant.[6]

  • Sensitization: Propachlor is a strong dermal sensitizer.[6]

Table 3: Acute Toxicity of Propachlor

RouteSpeciesValue
Oral LD₅₀Rat1.8 g/kg
Dermal LD₅₀Rabbit>20 g/kg
Inhalation LC₅₀Rat≥1.2 mg/L

Data sourced from OEHHA (2003).[6]

Given that this compound is a major and persistent metabolite, further research into its specific toxicological profile is warranted to fully assess the environmental and human health risks associated with propachlor use.

Conclusion

This compound is a key environmental metabolite of the herbicide propachlor, characterized by its high persistence and mobility in soil and water. Its frequent detection in environmental samples necessitates robust and sensitive analytical methods for monitoring and risk assessment. While detailed toxicological data for this compound is currently lacking, the known toxicity of the parent compound highlights the importance of understanding the potential health effects of its major degradation products. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in future research and regulatory efforts.

References

Propachlor Degradation in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252) (2-chloro-N-isopropylacetanilide) is a pre-emergent herbicide used for controlling annual grasses and some broadleaf weeds. Its fate in the soil environment is a critical aspect of its ecological impact. This technical guide provides an in-depth overview of the degradation pathways of propachlor in soil, focusing on both microbial and abiotic mechanisms. It details the key bacterial strains and enzymes involved in its biodegradation, identifies the primary intermediate and final breakdown products, and presents quantitative data on degradation kinetics. Furthermore, this guide outlines comprehensive experimental protocols for studying propachlor degradation in soil, from microcosm setup to advanced analytical techniques. Visual diagrams of the degradation pathways and experimental workflows are provided to facilitate a clear understanding of the processes.

Introduction

Propachlor is an acetanilide (B955) herbicide that has been in use for several decades. Understanding its persistence and degradation in soil is paramount for assessing its environmental risk, ensuring food safety, and developing effective bioremediation strategies. The primary mechanism for propachlor dissipation from soil is microbial degradation, although abiotic processes can also contribute under specific conditions. This guide synthesizes current scientific knowledge on the complex processes governing the breakdown of propachlor in the soil matrix.

Microbial Degradation of Propachlor

Microbial activity is the main driver of propachlor degradation in soil.[1] Several soil microorganisms have been identified that can utilize propachlor as a source of carbon and energy, leading to its complete mineralization to carbon dioxide.[1][2][3][4] Two well-characterized bacterial strains, Pseudomonas sp. PEM1 and Acinetobacter sp. BEM2, exhibit distinct degradation pathways.[1][2][3][4]

Degradation Pathway by Pseudomonas sp. PEM1

Pseudomonas sp. PEM1 initiates the degradation of propachlor by dehalogenation, followed by a series of enzymatic reactions that cleave the amide bond and the aromatic ring. The key intermediates in this pathway are N-isopropylacetanilide, acetanilide, and acetamide, with the ultimate mineralization of the aromatic ring to CO2.[1][4]

Below is a diagram illustrating the degradation pathway of propachlor by Pseudomonas sp. PEM1.

propachlor_degradation_pem1 propachlor Propachlor n_isopropylacetanilide N-isopropylacetanilide propachlor->n_isopropylacetanilide Dehalogenation acetanilide Acetanilide n_isopropylacetanilide->acetanilide Deisopropylation acetamide Acetamide acetanilide->acetamide catechol Catechol acetanilide->catechol co2 CO2 acetamide->co2 Mineralization catechol->co2 Ring Cleavage propachlor_degradation_bem2 propachlor Propachlor n_isopropylacetanilide N-isopropylacetanilide propachlor->n_isopropylacetanilide Dehalogenation n_isopropylaniline N-isopropylaniline n_isopropylacetanilide->n_isopropylaniline isopropylamine Isopropylamine n_isopropylaniline->isopropylamine catechol Catechol n_isopropylaniline->catechol co2 CO2 isopropylamine->co2 Mineralization catechol->co2 Ring Cleavage experimental_workflow cluster_prep Sample Preparation cluster_microcosm Microcosm Study cluster_analysis Analysis soil_collection Soil Collection sieving Sieving soil_collection->sieving characterization Soil Characterization sieving->characterization microcosm_setup Microcosm Setup characterization->microcosm_setup propachlor_application Propachlor Application microcosm_setup->propachlor_application incubation Incubation propachlor_application->incubation sampling Soil Sampling incubation->sampling extraction Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup analysis HPLC / GC-MS Analysis cleanup->analysis

References

An In-depth Technical Guide to the Environmental Fate of Propachlor and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the herbicide propachlor (B1678252). It details its degradation pathways in soil and water, identifies its major metabolites, and summarizes its mobility and persistence in the environment. The information is compiled from various scientific sources to support environmental risk assessment and research.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is an acetanilide (B955) herbicide formerly used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn and sorghum.[1] Although its use has been discontinued (B1498344) in some regions, understanding its environmental behavior remains crucial due to its potential persistence and the mobility of its degradation products.[1][2] Microbial degradation is the primary mechanism of its dissipation from soil.[3]

Physicochemical Properties

The environmental transport and fate of a pesticide are largely governed by its physical and chemical properties.

PropertyValueReference
Molecular FormulaC₁₁H₁₄ClNO[4]
Molecular Weight211.69 g/mol [4]
Water Solubility580 mg/L at 20°C[5]
Vapor Pressure7.5 x 10⁻⁴ mm Hg at 25°C[4]
Henry's Law Constant3.6 x 10⁻⁷ atm-m³/mol (estimated)[4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)73 - 125[4]

Environmental Degradation Pathways

Propachlor dissipates in the environment through a combination of biotic and abiotic processes. The major routes are microbial degradation in soil and, to a lesser extent, photolysis.[2] Hydrolysis is not considered a significant degradation pathway.[4]

Microbial transformation is the most significant pathway for propachlor degradation in the environment.[4] The rate of degradation is influenced by soil type, moisture, temperature, and the microbial population present.[6][7]

  • Aerobic Soil Metabolism: Propachlor degrades rapidly in aerobic soils, with reported half-lives (DT₅₀) ranging from 2 to 14 days at recommended application rates.[6][8] The degradation proceeds primarily through microbial hydrolysis.[4] Two distinct aerobic degradation pathways have been identified in soil bacteria:

    • Pathway 1 (Pseudomonas sp.): Propachlor is first dehalogenated to N-isopropylacetanilide. This intermediate is then transformed into acetanilide, followed by acetamide, and eventually catechol, which undergoes ring cleavage.[3]

    • Pathway 2 (Acinetobacter sp.): This pathway also begins with dehalogenation to N-isopropylacetanilide. However, the subsequent step involves cleavage to form N-isopropylaniline, which is then metabolized to isopropylamine (B41738) and catechol.[3]

  • Anaerobic Soil/Water Metabolism: Under anaerobic conditions, propachlor degradation is slower.[4] A half-life of 146 days was observed in an anaerobic lake water/sediment system.[4] Reductive dechlorination may be an initial breakdown mechanism in anaerobic environments.[9]

  • Hydrolysis: Propachlor is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (5, 7, and 9) over a 30-day period.[4] Therefore, hydrolysis is not a significant dissipation route.

  • Photolysis (Photodegradation): Propachlor can undergo photolysis. In aqueous solutions, it has a reported photolysis half-life of 18 days.[8] On soil surfaces, photodegradation also occurs, with half-lives ranging from 12 to 40 days under natural sunlight, depending on the soil type.[10] The process is generally faster in water than on soil, but the presence of organic matter in soil can accelerate the degradation.[10] Photolysis under UV light is much more rapid, leading to products like N-isopropyloxindole.[11]

The following diagram illustrates the primary microbial degradation pathways of propachlor.

G cluster_path1 Pathway 1 (e.g., Pseudomonas sp.) cluster_path2 Pathway 2 (e.g., Acinetobacter sp.) Propachlor Propachlor N_isopropylacetanilide N_isopropylacetanilide Propachlor->N_isopropylacetanilide Dehalogenation Acetanilide Acetanilide N_isopropylacetanilide->Acetanilide Acetamide Acetamide Acetanilide->Acetamide Catechol_1 Catechol Acetamide->Catechol_1 Ring Cleavage N_isopropylacetanilide_2 N-isopropylacetanilide Propachlor_2->N_isopropylacetanilide_2 Dehalogenation N_isopropylaniline N_isopropylaniline N_isopropylacetanilide_2->N_isopropylaniline Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine Catechol_2 Catechol N_isopropylaniline->Catechol_2

Microbial degradation pathways of propachlor in soil.

Major Metabolites

Several metabolites are formed during the degradation of propachlor. The major and most frequently detected degradates are acidic metabolites that are more mobile and persistent than the parent compound.[2]

Metabolite NameCommon AbbreviationFormation PathwayEnvironmental Significance
Propachlor ethanesulfonic acidPropachlor ESAAerobic Soil MetabolismPersistent and mobile; high potential to leach into groundwater.[2][6]
Propachlor oxanilic acidPropachlor OAAerobic Soil MetabolismPersistent and mobile; high potential to leach into groundwater.[2][6]
N-isopropylacetanilide-Microbial DehalogenationInitial intermediate in both major degradation pathways.[3]
N-isopropylaniline-Microbial Metabolism (Pathway 2)Intermediate identified in studies with Acinetobacter sp.[3][4]
2-hydroxy-N-(1-methylethyl)-N-phenyl acetamideHydroxypropachlorMicrobial HydrolysisIdentified soil metabolite.[4]

Environmental Mobility and Persistence

Propachlor's mobility in soil is governed by its relatively low soil sorption coefficient (Koc values of 73-125), which suggests high mobility.[4] This high mobility, coupled with the even greater mobility of its acidic ESA and OA metabolites, creates a potential for groundwater contamination.[2] Detections of propachlor and its metabolites have been reported in some wells, confirming their ability to leach under certain conditions.[2] Factors that increase the likelihood of leaching include soils with low microbial activity, high permeability, and a shallow water table.[2]

The persistence of propachlor is highly variable and condition-dependent.

CompartmentProcessHalf-life (DT₅₀)ConditionsReference(s)
Soil (Field)Overall Dissipation1 - 6 days-[2]
Soil (Lab)Aerobic Metabolism2 - 14 daysTypical application rates[6]
Soil (Lab)Aerobic Metabolism5 days (typical)20°C[8]
Water-SedimentAnaerobic Metabolism146 daysLake water/sediment system[4]
Water (pH 7)Aqueous Photolysis18 days-[8]
Water (pH 5, 7, 9)HydrolysisStable30-day incubation[4]
AtmosphereReaction with OH radicals~18 hours (estimated)-[4]

While the parent propachlor is not highly persistent under most aerobic field conditions, its major acid degradates are significantly more recalcitrant and can persist in soil and groundwater.[2][6]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing environmental fate studies. Below are summaries of typical protocols used to assess the degradation and mobility of propachlor.

This type of study aims to determine the rate of degradation of propachlor in soil under controlled aerobic conditions.

  • Soil Selection and Preparation: Select and characterize the soil (e.g., texture, organic carbon content, pH, microbial biomass). The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application: A solution of propachlor (often ¹⁴C-labeled for tracking) in a suitable solvent is applied to the soil samples to achieve the desired concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring continuous air exchange.

  • Sampling: Duplicate or triplicate samples are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

  • Extraction and Analysis:

    • Soil samples are extracted using an appropriate solvent system, such as acetonitrile/water.[12][13]

    • The extract is partitioned, often with methylene (B1212753) chloride, to separate the parent compound and neutral metabolites from the more polar acidic metabolites.[12]

    • The different fractions are analyzed to quantify the parent propachlor and its metabolites. Analytical techniques typically include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with a nitrogen-specific or MS detector.[12]

  • Data Analysis: The dissipation curve of propachlor is plotted, and the time to 50% dissipation (DT₅₀) is calculated using first-order kinetics or other appropriate models.

The following diagram illustrates a typical workflow for a soil degradation study.

G cluster_prep 1. Preparation cluster_exp 2. Incubation & Sampling cluster_analysis 3. Analysis A Select & Characterize Soil B Treat Soil with Propachlor A->B C Incubate under Aerobic Conditions (Constant Temp. & Moisture) B->C D Collect Samples at Time Intervals C->D E Solvent Extraction & Partitioning D->E F Instrumental Analysis (HPLC, GC-MS) E->F G Calculate Dissipation Rate (DT50) F->G

Workflow for a typical aerobic soil metabolism study.

This protocol, as described in studies like one by ACS Omega, measures the extent to which propachlor binds to soil particles.[14]

  • Soil and Solution Preparation: A known mass of soil is mixed with a series of aqueous solutions (typically 0.01 M CaCl₂) containing varying concentrations of propachlor.[14]

  • Equilibration: The soil-solution suspensions are shaken for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.[14]

  • Separation and Analysis: The suspensions are centrifuged to separate the soil from the aqueous phase. The concentration of propachlor remaining in the supernatant (aqueous phase) is measured by HPLC.[14]

  • Calculation: The amount of propachlor sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The data are fitted to sorption isotherms (e.g., Freundlich) to determine the Koc value.

  • Desorption: For desorption, the supernatant is replaced with a fresh propachlor-free solution, and the process is repeated to measure the amount of propachlor released from the soil.[14]

Conclusion

The environmental fate of propachlor is characterized by rapid microbial degradation of the parent compound under most aerobic soil conditions. However, this degradation leads to the formation of highly mobile and persistent acidic metabolites, primarily this compound and propachlor OA, which pose a risk of leaching into groundwater. Abiotic processes such as hydrolysis are insignificant, while photolysis contributes to its degradation in water and on soil surfaces. A thorough understanding of these pathways and the factors influencing them is essential for evaluating the long-term environmental impact of propachlor use.

References

Propachlor Ethanesulfonic Acid (ESA): An In-depth Technical Guide to its Role as a Water Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propachlor (B1678252), a chloroacetanilide herbicide, has been utilized for the pre-emergent control of grassy and broadleaf weeds in various agricultural settings.[1][2] Its application has led to the emergence of its degradation products in the environment, with propachlor ethanesulfonic acid (ESA) being a significant metabolite.[1][3] This technical guide provides a comprehensive overview of propachlor ESA as a water contaminant, detailing its chemical properties, environmental fate, analytical detection methodologies, and toxicological significance. The persistence and mobility of propachlor and its degradates in soil and water systems underscore the importance of understanding their behavior and potential impact.[4]

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide propachlor.[3] The chemical and physical properties of both the parent compound, propachlor, and its ESA metabolite are summarized below.

PropertyPropachlorThis compound
IUPAC Name 2-chloro-N-isopropylacetanilide[1]2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid[3]
Synonyms Ramrod, 2-Chloro-N-(1-methylethyl)-N-phenylacetamide[1]2-oxo-2-[phenyl(propan-2-yl)amino]ethanesulfonic acid[3]
Molecular Formula C₁₁H₁₄ClNO[1]C₁₁H₁₅NO₄S[3]
Molecular Weight 211.69 g/mol [1]257.31 g/mol [3]
CAS Number 1918-16-7[1]123732-85-4[3]
Appearance Light tan solid[1]Not specified
Water Solubility 700 mg/L (at 20°C)[5]Not specified
Vapor Pressure 2.3 x 10⁻⁴ mm Hg[5]Not specified
Log Octanol/Water Partition Coefficient 1.61[5]Not specified

Environmental Fate and Transport

The environmental persistence of propachlor is influenced by factors such as soil type, moisture, and microbial activity.[4] Microbial degradation is a primary mechanism for the dissipation of acylanilides from soil.[6]

Degradation Pathways

Propachlor degrades in the environment to form several metabolites, including this compound and propachlor oxanilic acid (OXA).[1] The formation of this compound involves a bimolecular nucleophilic substitution (SN2) mechanism.[7] Studies on soil bacteria have identified different degradation pathways. For instance, Pseudomonas sp. strain PEM1 degrades propachlor to intermediates including N-isopropylacetanilide, acetanilide, and acetamide (B32628), while Acinetobacter sp. strain BEM2 metabolizes it to N-isopropylacetanilide and N-isopropylaniline.[6]

G Propachlor Propachlor (C₁₁H₁₄ClNO) PropachlorESA This compound (C₁₁H₁₅NO₄S) Propachlor->PropachlorESA Biotransformation (e.g., microbial action)

Figure 1: Transformation of Propachlor to this compound.
Occurrence in Water

Due to its solubility and mobility, propachlor and its degradates can leach into groundwater and be transported into surface water via runoff.[4] Detections of propachlor and its metabolites have been reported in some wells, with concentrations ranging from 0.02 to 3.5 ppb.[4] A U.S. Environmental Protection Agency (EPA) report noted that propachlor was found in 132 of 1,144 surface water samples and 2 of 76 groundwater samples analyzed.[5] The maximum concentration found was 10 µg/L in surface water and 0.12 µg/L in groundwater.[5]

Water SourceSamples AnalyzedSamples with DetectionsMaximum Concentration
Surface Water 1,14413210 µg/L[5]
Groundwater 7620.12 µg/L[5]

Toxicological Profile

Propachlor

Propachlor is classified as a substance with inadequate human and animal evidence of carcinogenicity.[5] It exhibits low acute oral and dermal toxicity.[2][8] However, it is considered a severe eye irritant and a strong dermal sensitizer.[8] The EPA has established a reference dose (RfD) for propachlor.[5] In Australia, the acceptable daily intake (ADI) for propachlor is 0.02 mg per kg of body weight, and the drinking water guideline value is 0.07 mg/L.[2]

This compound

Toxicological data specifically for this compound is less extensive than for the parent compound. However, studies on the ethane (B1197151) sulfonate (ESA) metabolite of a structurally similar herbicide, alachlor (B1666766), have shown that the ESA metabolite has substantially lower toxicity than the parent compound.[9] These studies indicated that alachlor ESA did not produce adverse effects in pregnant rats or their offspring at the highest doses tested and that its subchronic and developmental toxicity is low.[9] This suggests that the risk posed by ESA metabolites at the low levels typically found in the environment may be minimal.[9]

Analytical Methods for Detection in Water

The detection of propachlor and its degradation products in water at low concentrations requires sensitive analytical methods. The most common and effective techniques involve solid-phase extraction (SPE) to concentrate the analytes from the water sample, followed by liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for separation and detection.[10][11][12][13]

Experimental Protocol: Determination of Acetamide Herbicides and their Degradation Products in Water

The following protocol is based on the U.S. Geological Survey (USGS) method for the analysis of acetamide herbicides and their degradation products.[10][11]

1. Sample Preparation:

  • Filter water samples to remove particulate matter.[10]

  • No further pre-concentration is required if using an online SPE system.[10]

2. Online Solid-Phase Extraction (SPE):

  • SPE Cartridge: Octadecylsilane (C18) is used as the solid-phase extraction media.[10]

  • Sample Loading: A 10 mL aliquot of the filtered water sample is injected and passed through the SPE cartridge.[10]

  • Analyte Elution: The trapped analytes are eluted from the SPE cartridge directly into the LC system using the mobile phase.

3. Liquid Chromatography/Mass Spectrometry (LC/MS) Analysis:

  • LC Column: A suitable reversed-phase column, such as an Acclaim RSLC C18 (2.2 µm, 2.1x100mm), is used for chromatographic separation.[3]

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique.[3] Detection is performed using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

4. Quality Control:

  • Spiked reagent water, groundwater, and surface water samples are analyzed to determine method performance, including method detection limits (MDLs) and analyte recoveries.[10]

AnalyteMethod Detection Limit (µg/L)Mean Recovery in Groundwater (%)Mean Recovery in Surface Water (%)
Propachlor 0.004 - 0.05162.3 - 95.562.3 - 95.5
Propachlor Oxanilic Acid (OXA) 0.004 - 0.05162.3 - 95.562.3 - 95.5

Note: The provided source combines the recovery data for propachlor and propachlor OXA. The MDL range is for all parent acetamide herbicides and their degradation products in the study.[10]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Water Sample Collection B Filtration A->B C Online Solid-Phase Extraction (SPE) B->C D Liquid Chromatography (LC) Separation C->D E Mass Spectrometry (MS/MS) Detection D->E F Quantification and Data Analysis E->F

Figure 2: Experimental workflow for water analysis.

Microbial Degradation Pathways

Microbial metabolism is a key process in the breakdown of propachlor in the environment.[6][14] Different bacterial species can utilize distinct enzymatic pathways to degrade this herbicide.[6]

G cluster_0 Pseudomonas sp. strain PEM1 Pathway cluster_1 Acinetobacter sp. strain BEM2 Pathway Propachlor_P Propachlor N_isopropylacetanilide_P N-isopropylacetanilide Propachlor_P->N_isopropylacetanilide_P Dehalogenation Acetanilide Acetanilide N_isopropylacetanilide_P->Acetanilide Catechol_P Catechol N_isopropylacetanilide_P->Catechol_P Acetamide Acetamide Acetanilide->Acetamide CO2_P CO₂ Catechol_P->CO2_P Ring Cleavage Propachlor_A Propachlor N_isopropylacetanilide_A N-isopropylacetanilide Propachlor_A->N_isopropylacetanilide_A Dehalogenation N_isopropylaniline N-isopropylaniline N_isopropylacetanilide_A->N_isopropylaniline Amide Bond Cleavage Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine Catechol_A Catechol N_isopropylaniline->Catechol_A CO2_A CO₂ Catechol_A->CO2_A Ring Cleavage

References

physical and chemical properties of propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Propachlor (B1678252) ESA

This technical guide provides a comprehensive overview of the known physical and chemical properties of Propachlor ethanesulfonic acid (ESA) and its sodium salt. It is intended for researchers, scientists, and professionals in environmental science and toxicology. This document compiles available data on the physicochemical characteristics, analytical methodologies, and the environmental formation pathway of Propachlor ESA.

Introduction

This compound is a major degradation product of the herbicide propachlor, an acetanilide (B955) herbicide used for the pre-emergence control of grassy and broadleaf weeds.[1] As a metabolite, this compound is frequently detected in soil and water samples and is of interest in environmental monitoring and risk assessment.[1] This guide summarizes the available data on its physical and chemical properties, as well as those of its parent compound, propachlor, for comparative context.

Physical and Chemical Properties

This compound Sodium Salt
PropertyValueSource(s)
CAS Number 947601-88-9[3]
Molecular Formula C₁₁H₁₄NNaO₄S[3]
Molecular Weight 279.29 g/mol [3]
Appearance Solid (form not specified)[2]
Melting Point -93.9 °C (for a 100 µg/mL solution in Methanol)[4]
Boiling Point 65 °C (for a 100 µg/mL solution in Methanol)[4]
Water Solubility No data available[2]
This compound (Acid Form)
PropertyValueSource(s)
CAS Number 123732-85-4[5]
Molecular Formula C₁₁H₁₅NO₄S[6]
Molecular Weight 257.31 g/mol [6]
XLogP3 0.5[6]
pKa No data available
Propachlor (Parent Compound)
PropertyValueSource(s)
CAS Number 1918-16-7[7]
Molecular Formula C₁₁H₁₄ClNO[7]
Molecular Weight 211.69 g/mol [7]
Appearance Light tan solid[7]
Melting Point 77 °C[7]
Boiling Point 110 °C at 0.03 mmHg[8]
Water Solubility 580 mg/L at 20 °C[8]
log Kₒw 1.62 - 2.30[8]

Experimental Protocols

Detailed experimental protocols for determining the fundamental physical properties of pure this compound are scarce. However, analytical methods for its detection and quantification in environmental samples have been documented.

Analysis of Propachlor and its Metabolites in Soil

This method is designed for the determination of propachlor and its acidic and neutral metabolites in soil.

  • Principle : The procedure involves an exhaustive Soxhlet extraction of a soil sample using a 50% acetonitrile/water solution. The extract is then concentrated by rotary evaporation to remove the acetonitrile. A subsequent liquid-liquid partition with methylene (B1212753) chloride separates the acidic metabolites (including this compound), which remain in the aqueous phase, from the parent propachlor and neutral metabolites, which move to the organic phase.[9]

  • Aqueous Phase Cleanup : The aqueous fraction containing the acidic metabolites is passed through a disposable Solid Phase Extraction (SPE) column with a strong anion exchanger (SAX). The metabolites are then eluted with a buffer solution.[9]

  • Organic Phase Cleanup : The methylene chloride fraction is evaporated and redissolved in ethyl acetate. Cleanup is performed using a disposable NH₂ column.[9]

  • Quantification : The final determination is carried out using High-Performance Liquid Chromatography (HPLC) with a C18 analytical column and UV detection at 210 nm.[9]

Analysis of Acetamide (B32628) Herbicides and Degradation Products in Water

This method is used for the determination of various acetamide herbicides and their degradation products, including this compound, in water samples.

  • Principle : The method utilizes online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS).[10]

  • Sample Preparation : A 10 mL water sample is filtered.[10]

  • Extraction : The filtered sample is passed through an octadecylsilane (B103800) (C18) SPE cartridge using automated equipment.[10]

  • Analysis : The analytes are eluted from the SPE cartridge directly into the LC/MS system for separation and detection.[10]

  • Performance : Method detection limits for parent acetamide herbicides and their degradation products are reported to be in the range of 0.004 to 0.051 µg/L.[10]

Environmental Fate and Degradation Pathway

This compound is not used in pharmaceutical signaling pathways. Its relevance lies in its formation as an environmental degradate of the herbicide propachlor. The primary mechanism for the formation of this compound is through a bimolecular nucleophilic substitution (S(_{N})2) reaction.[1] In biological systems, this often involves an initial conjugation with glutathione.[11]

G Propachlor Propachlor (C11H14ClNO) Intermediate Glutathione Conjugate Propachlor->Intermediate Nucleophilic Substitution (e.g., Glutathione S-transferase) PropachlorESA This compound (C11H15NO4S) Intermediate->PropachlorESA Further Metabolism

Caption: Degradation pathway of Propachlor to this compound.

References

Microbial Transformation of Propachlor to Ethanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252), a chloroacetanilide herbicide, undergoes microbial degradation in the environment, leading to the formation of various metabolites. Among these, propachlor ethanesulfonic acid (ESA) is a significant and frequently detected terminal metabolite. This technical guide provides an in-depth overview of the core microbial processes believed to be responsible for the transformation of propachlor to its ESA derivative. While direct and complete microbial pathways are still an active area of research, the available evidence strongly points towards a detoxification mechanism analogous to the mercapturic acid pathway observed in higher organisms. This guide summarizes the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the proposed metabolic pathways and workflows.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) has been widely used for pre-emergent control of grassy and broadleaf weeds. Due to its environmental prevalence, understanding its fate and the metabolic pathways of its degradation is crucial for environmental risk assessment and bioremediation strategies. Microbial degradation is a primary route of propachlor dissipation in soil and water ecosystems[1]. While several bacterial species, including those from the genera Pseudomonas and Acinetobacter, have been shown to degrade propachlor, these studies often focus on the breakdown of the aromatic ring and do not typically identify ESA as a final product[2][3].

The formation of ethanesulfonic acid (ESA) metabolites from chloroacetanilide herbicides is well-documented and is considered a major detoxification pathway in various biological systems, including microorganisms, plants, and mammals[4]. This transformation is initiated by the conjugation of the parent herbicide with glutathione[4].

Proposed Microbial Pathway for Propachlor to ESA Transformation

The microbial conversion of propachlor to ESA is hypothesized to proceed through a series of enzymatic reactions analogous to the mercapturic acid pathway. This pathway involves the initial conjugation of propachlor with glutathione (B108866), followed by the sequential cleavage of the glutathione molecule and subsequent oxidation of the sulfur moiety.

Step 1: Glutathione Conjugation

The initial and rate-limiting step in this detoxification pathway is the conjugation of propachlor with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST).

  • Reaction: Propachlor + GSH → Propachlor-S-glutathione + HCl

  • Enzyme: Glutathione S-transferase (GST)

GSTs are a diverse family of enzymes found in a wide range of organisms, including bacteria[5]. In this reaction, the chlorine atom of the chloroacetyl group of propachlor is displaced by the sulfhydryl group of glutathione in a nucleophilic substitution reaction[4].

Step 2: Formation of the Cysteine Conjugate

Following the initial conjugation, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the propachlor-S-glutathione conjugate.

  • Reaction 1: Propachlor-S-glutathione → Propachlor-S-cysteinyl-glycine + Glutamate

    • Enzyme: γ-glutamyltransferase (GGT)

  • Reaction 2: Propachlor-S-cysteinyl-glycine → Propachlor-S-cysteine + Glycine

    • Enzyme: Dipeptidase

This two-step process results in the formation of the propachlor-cysteine conjugate, a key intermediate in the pathway[6][7].

Step 3: Cleavage of the Cysteine Conjugate and Oxidation to ESA

The final steps leading to the formation of propachlor ESA involve the cleavage of the C-S bond in the propachlor-cysteine conjugate and subsequent oxidation of the sulfur-containing side chain.

  • Reaction: Propachlor-S-cysteine → [Intermediate] → Propachlor Ethanesulfonic Acid (ESA)

  • Enzyme (proposed): Cysteine conjugate β-lyase (C-S lyase) and subsequent oxidases.

It is proposed that a C-S lyase cleaves the cysteine conjugate, releasing the sulfur-containing moiety, which is then oxidized to a sulfonic acid. While the direct involvement of a specific microbial C-S lyase in propachlor degradation to ESA has not been definitively characterized, such enzymes are known to be involved in the metabolism of other xenobiotics[8].

Quantitative Data

Quantitative data on the complete microbial transformation of propachlor to ESA is limited in the scientific literature. Most studies focus on the disappearance of the parent compound or the formation of other intermediates. The following table summarizes representative kinetic data for the degradation of propachlor by specific bacterial strains, which provides context for the initial steps of degradation.

Bacterial StrainSubstrateInitial Concentration (mM)Generation Time (h)Ks (mM)Reference
Pseudomonas sp. PEM1Propachlor0.63.40.17 ± 0.04[3]
Acinetobacter sp. BEM2Propachlor0.63.10.3 ± 0.07[3]

Ks: Half-saturation constant

Experimental Protocols

This section outlines general methodologies for studying the microbial degradation of propachlor.

Enrichment and Isolation of Propachlor-Degrading Microorganisms
  • Medium Preparation: A minimal salts medium (MSM) is prepared containing essential minerals and trace elements. Propachlor is added as the sole source of carbon and nitrogen.

  • Inoculation: Soil or water samples from a propachlor-contaminated site are used to inoculate the MSM.

  • Enrichment: The cultures are incubated under appropriate conditions (e.g., 28-30°C, shaking) and serially transferred to fresh medium to enrich for microorganisms capable of utilizing propachlor.

  • Isolation: The enriched culture is plated on solid MSM containing propachlor to obtain pure colonies of degrading bacteria.

Biodegradation Assays
  • Culture Preparation: Isolated bacterial strains are grown in a suitable liquid medium (e.g., nutrient broth) to obtain sufficient biomass.

  • Cell Harvesting and Washing: Cells are harvested by centrifugation, washed with a sterile buffer (e.g., phosphate (B84403) buffer) to remove residual medium, and resuspended in MSM.

  • Initiation of Degradation: Propachlor is added to the cell suspension at a known concentration.

  • Sampling and Analysis: Aliquots are taken at regular intervals. The concentrations of propachlor and its metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme Assays
  • Preparation of Cell-Free Extracts: Bacterial cells are disrupted by methods such as sonication or French press to release intracellular enzymes.

  • Glutathione S-Transferase (GST) Activity: GST activity can be measured spectrophotometrically by monitoring the conjugation of a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione.

  • Identification of Metabolites: The formation of propachlor-glutathione and subsequent conjugates can be monitored by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Proposed Microbial Degradation Pathway of Propachlor to ESA

Microbial_Propachlor_to_ESA_Pathway Propachlor Propachlor Propachlor_GSH Propachlor-S-glutathione Propachlor->Propachlor_GSH GST Propachlor_CysGly Propachlor-S-cysteinyl-glycine Propachlor_GSH->Propachlor_CysGly GGT Glutamate Glutamate Propachlor_GSH->Glutamate Propachlor_Cys Propachlor-S-cysteine Propachlor_CysGly->Propachlor_Cys Dipeptidase Glycine Glycine Propachlor_CysGly->Glycine ESA This compound Propachlor_Cys->ESA C-S Lyase, Oxidation GSH Glutathione GSH->Propachlor_GSH

Caption: Proposed enzymatic pathway for the microbial transformation of propachlor to ESA.

Experimental Workflow for Studying Propachlor Biodegradation

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_degradation Degradation Study cluster_enzyme Enzymatic Analysis Soil_Sample Contaminated Soil/Water Sample Enrichment Enrichment Culture (Minimal Salts Medium + Propachlor) Soil_Sample->Enrichment Isolation Isolation of Pure Cultures on Solid Medium Enrichment->Isolation Pure_Culture Pure Bacterial Culture Isolation->Pure_Culture Biodegradation_Assay Biodegradation Assay (Cell Suspension + Propachlor) Pure_Culture->Biodegradation_Assay Cell_Free_Extract Preparation of Cell-Free Extract Pure_Culture->Cell_Free_Extract Analysis Metabolite Analysis (HPLC, GC-MS) Biodegradation_Assay->Analysis Enzyme_Assay Enzyme Activity Assays (e.g., GST) Cell_Free_Extract->Enzyme_Assay

Caption: General experimental workflow for the study of microbial degradation of propachlor.

Conclusion and Future Directions

The microbial transformation of propachlor to its ethanesulfonic acid (ESA) metabolite is a critical detoxification pathway in the environment. While a complete, definitively characterized microbial pathway is yet to be fully elucidated, the evidence strongly supports a mechanism analogous to the mercapturic acid pathway, initiated by glutathione S-transferase. Future research should focus on the isolation and characterization of the specific microorganisms and enzymes involved in each step of this proposed pathway, particularly the C-S lyase responsible for the final conversion to ESA. A deeper understanding of these microbial processes will be invaluable for developing enhanced bioremediation strategies for chloroacetanilide herbicides and for refining environmental fate models.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (B1678252) is a chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including propachlor ethanesulfonic acid (ESA). Due to its potential to contaminate water sources, sensitive and reliable analytical methods are crucial for monitoring propachlor ESA in environmental samples.[2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.

Analytical Methods Overview

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in water samples due to its high sensitivity and specificity.[2] U.S. EPA Method 535 provides a standardized protocol for the analysis of chloroacetanilide herbicide degradates, including this compound, in drinking water.[2][4]

Quantitative Data
ParameterMatrixMethodValueReference
Method Detection Limit (MDL)Reagent WaterLC-MS/MS (Ion Trap)0.0060 - 0.043 µg/L[4]
Method Detection Limit (MDL)Reagent WaterLC-MS/MS (Triple Quadrupole)0.057 - 0.11 µg/L[4]
Method Detection LimitNatural WaterOnline SPE-LC/MS0.004 to 0.051 µg/L[3][5]
Mean RecoveryGround and Surface WaterOnline SPE-LC/MS62.3% to 117.4%[3][5]
Mean RecoveryReagent WaterOnline SPE-LC/MS90.3% to 118.3%[5]
Linearity (R²)Drinking WaterLC-MS/MS>0.997[2]
Reproducibility (%RSD)Drinking WaterLC-MS/MS2.0% (Surrogate)[2]
Experimental Protocol: EPA Method 535 (Modified)

This protocol is based on EPA Method 535 for the analysis of this compound in drinking water.[2][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect 250 mL water samples. Samples should be stored at or below 6°C and protected from light. Analyze within 14 days of collection.[4]

  • Cartridge Conditioning: Use a solid-phase extraction cartridge containing 0.5 g of nonporous graphitized carbon.[4] Condition the cartridge by passing methanol (B129727) followed by reagent water.

  • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.

  • Elution: Elute the trapped analytes with a small volume of methanol containing 10 mM ammonium (B1175870) acetate.[4]

  • Concentration and Reconstitution: Concentrate the methanol extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.[4]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.[2][4]

  • LC Column: A reversed-phase C18 column (e.g., Hypersil GOLD 50 x 2.1 mm, 3 µm).[2]

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, both containing a suitable modifier like ammonium acetate.

  • Injection Volume: 100 µL.[4]

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[2] Monitor the specific precursor and product ion transitions for this compound.

    • This compound: Precursor ion m/z 256, Product ion m/z 121.[2]

  • Quantification: Use an internal standard method for quantification. Butachlor ESA can be used as an internal standard.[2]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 250 mL Water Sample SPE Solid-Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Load Sample Elution Elution with Methanol/Ammonium Acetate SPE->Elution Concentration Concentration to Dryness Elution->Concentration Reconstitution Reconstitution in Water/Ammonium Acetate Concentration->Reconstitution Injection Inject 100 µL into LC-MS/MS Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the preferred method for this compound, GC-MS is a well-established technique for the analysis of the parent propachlor and other less polar pesticides.[6] Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging and typically requires a derivatization step to increase its volatility. Information specifically on the GC-MS analysis of this compound is limited in the literature. The following is a general protocol that would require significant method development and validation for this compound.

Experimental Protocol (General Approach)

1. Sample Preparation and Derivatization

  • Extraction: An initial extraction from the sample matrix (e.g., water or soil) would be required. For water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. For soil, a solvent extraction like Soxhlet or accelerated solvent extraction (ASE) would be necessary.[6][7]

  • Derivatization: The extracted this compound would need to be derivatized to a more volatile form. This could potentially be achieved through esterification of the sulfonic acid group.

  • Cleanup: A cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove interfering matrix components.[8]

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A capillary column suitable for pesticide analysis, such as a DB-5.[7]

  • Injection: A splitless or pulsed splitless injection would likely be used for trace analysis.

  • MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, monitoring for characteristic ions of the derivatized this compound.

  • Quantification: An internal standard method would be used for accurate quantification.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water or Soil Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Step (e.g., Esterification) Extraction->Derivatization Cleanup Extract Cleanup Derivatization->Cleanup Injection Inject into GC-MS Cleanup->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (EI Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General GC-MS workflow requiring derivatization.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody reactions. While ELISA kits are available for a variety of pesticides, a specific commercial kit for the detection of this compound was not identified in the conducted search. The development of a custom ELISA would be required for this application.

General Principles of ELISA for Pesticide Analysis

A competitive ELISA is the most common format for small molecules like pesticides. In this format:

  • Antibodies specific to the target analyte (this compound) are coated onto the wells of a microplate.

  • The sample is added to the wells along with a known amount of enzyme-labeled this compound (conjugate).

  • The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies.

  • After an incubation period, the plate is washed to remove unbound components.

  • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Logical Relationship Diagram

ELISA_Principle cluster_competition Competitive Binding cluster_detection Detection cluster_result Result Interpretation Antibody Antibody Coated on Plate Washing Wash to Remove Unbound Analyte This compound in Sample Analyte->Antibody Binds Conjugate Enzyme-Labeled this compound Conjugate->Antibody Competes for Binding Substrate Add Substrate Washing->Substrate Color_Development Color Development Substrate->Color_Development Measurement Measure Absorbance Color_Development->Measurement High_Conc High Sample Concentration Low_Conc Low Sample Concentration Low_Color Low Color Intensity High_Conc->Low_Color High_Color High Color Intensity Low_Conc->High_Color

Caption: Principle of competitive ELISA for pesticide detection.

References

Application Note: Analysis of Propachlor ESA in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propachlor (B1678252) is a chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its degradation product, propachlor ethanesulfonic acid (ESA), is a polar compound that can be found in water supplies, particularly in agricultural areas.[2] Monitoring for propachlor ESA in drinking water is crucial for regulatory purposes and ensuring public health. This application note details a robust and sensitive method for the quantitative analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on protocols similar to those outlined in EPA Method 535.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and other related compounds, as demonstrated in various studies.

AnalyteCalibration Range (ng/mL)Limit of Detection (LOD) (µg/L)Recovery (%)Reference
This compound0.5 - 1000.006 - 0.04362.3 - 95.5[3][4]
Acetochlor ESA3.6 - 1800.006 - 0.04390.3 - 118.3[2][3][4]
Alachlor ESA3.0 - 1500.006 - 0.04390.3 - 118.3[2][3][4]
Metolachlor ESA0.5 - 1000.006 - 0.04390.3 - 118.3[3][4]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in water samples.

1. Sample Collection and Preservation

  • Collect water samples in clean glass containers.[5]

  • To prevent microbiological degradation, adjust the sample pH to <2 with 6 N hydrochloric acid at the sampling site.[6]

  • If residual chlorine is present, add 40-50 mg of sodium sulfite (B76179) to each liter of water sample before acidifying.[6]

  • Store samples at or below 6°C and protect them from light.[3] Do not freeze the samples.[3]

  • Samples should be extracted within 14 days of collection.[3]

2. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on EPA Method 535 for the extraction and concentration of chloroacetamide degradates from water.[3]

  • Cartridge Conditioning:

  • Sample Loading:

    • Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[3][7]

    • After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.[7]

    • Dry the cartridge under a full vacuum for three minutes.[7]

  • Elution:

    • Elute the analytes from the cartridge with a small volume of methanol containing 10 mM ammonium acetate.[3]

    • Concentrate the methanol extract to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue with 1 mL of water containing 5 mM ammonium acetate.[3]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically used.[3] For example, a Hypersil GOLD 50 x 2.1 mm, 3 µm column.[2]

    • Mobile Phase A: Water with 5 mM ammonium acetate.[3]

    • Mobile Phase B: Methanol with 10 mM ammonium acetate.[3]

    • Flow Rate: 0.25 mL/min.[2]

    • Injection Volume: 100 µL.[3]

    • Column Temperature: 65 °C.[2]

    • Gradient: A suitable gradient should be optimized to ensure separation of the target analytes.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for this compound should be optimized. A common transition is 256 -> 121.[2]

    • Internal Standard: An internal standard, such as Butachlor ESA, should be used for quantification.[2]

    • Surrogate: A surrogate, like Dimethachlor ESA, should be added to samples before extraction to monitor method performance.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Water Sample) Preservation 2. Preservation (Acidification & Dechlorination) SampleCollection->Preservation SPE_Conditioning 3. SPE Cartridge Conditioning Preservation->SPE_Conditioning Sample_Loading 4. Sample Loading SPE_Conditioning->Sample_Loading Elution 5. Elution Sample_Loading->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration LC_Separation 7. LC Separation Concentration->LC_Separation MSMS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis 9. Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship Analyte This compound (Polar Degradate) Matrix Water Sample Analyte->Matrix SPE Solid Phase Extraction (Concentration & Cleanup) Matrix->SPE Method LC-MS/MS Quantification Quantitative Result (ng/mL or µg/L) Method->Quantification SPE->Method

References

Application Note: Solid-Phase Extraction of Propachlor ESA from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of propachlor (B1678252) ethanesulfonic acid (ESA), a primary metabolite of the herbicide propachlor, from various water matrices. The described method utilizes octadecylsilane (B103800) (C18) SPE cartridges for the effective isolation and concentration of this polar, water-soluble compound prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, environmental scientists, and analytical chemists requiring a robust and reliable method for the quantification of propachlor ESA in water.

Introduction

Propachlor is a widely used acetanilide (B955) herbicide for the control of annual grasses and some broadleaf weeds. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including this compound (2-((1-methylethyl)phenylamino)-2-oxoethanesulfonic acid).[1] Due to its potential to contaminate ground and surface water, sensitive and accurate analytical methods are essential for monitoring its presence. Solid-phase extraction is a critical sample preparation step that removes interfering matrix components and concentrates the analyte, thereby enhancing analytical sensitivity and accuracy. The protocol detailed herein is based on established methodologies for the analysis of acetamide (B32628) herbicide degradates in water.[2][3]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing an effective SPE method.

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol [1]
IUPAC Name 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid[1]
Description This compound is an organosulfonic acid and a metabolite of the herbicide propachlor.[1]

Quantitative Performance Data

The following data is adapted from the U.S. Geological Survey method for the analysis of acetamide herbicides and their degradation products, which utilizes online solid-phase extraction with octadecylsilane media followed by LC/MS.[2][3] These results demonstrate the effectiveness of C18-based SPE for this compound.

Table 1: Method Detection Limits and Mean Recoveries of this compound

Water MatrixSpiking Concentration (µg/L)Mean Recovery (%)Method Detection Limit (MDL) (µg/L)
Reagent Water0.1090.3 - 118.30.004 - 0.051
Reagent Water1.090.3 - 118.30.004 - 0.051
Ground Water0.1062.3 - 95.50.004 - 0.051
Ground Water1.062.3 - 95.50.004 - 0.051
Surface Water0.1062.3 - 95.50.004 - 0.051
Surface Water1.062.3 - 95.50.004 - 0.051
Note: Recovery ranges and MDLs are for the entire class of acetamide degradation products, including this compound, as reported in the cited USGS method.[2][3]

Experimental Protocol: SPE of this compound

This protocol describes a manual SPE procedure using C18 cartridges for the extraction of this compound from water samples.

Materials:

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar)

  • Reagents:

  • Equipment:

    • SPE Vacuum Manifold

    • Vacuum Pump

    • Sample Collection Vials (e.g., 15 mL glass conical tubes)

    • Nitrogen Evaporator

    • Glassware for sample and reagent preparation

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Collect Water Sample (e.g., 250 mL) Filter 2. Filter Sample (0.45 µm) Sample->Filter AdjustpH 3. Adjust pH to ~3.0 (Optional) Filter->AdjustpH Condition 4. Condition C18 Cartridge (Methanol then DI Water) AdjustpH->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (Remove Interferences) Load->Wash Dry 7. Dry Cartridge Wash->Dry Elute 8. Elute this compound (Ethyl Acetate/Methanol) Dry->Elute Evaporate 9. Evaporate Eluate Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. Analyze by LC-MS Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Procedure:

  • Sample Pretreatment:

    • Filter the water sample (e.g., 250 mL) through a 0.45 µm filter to remove particulate matter.

    • For enhanced retention of the acidic ESA metabolite, acidification of the sample to approximately pH 3.0 with formic acid is recommended, though not always mandatory.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Condition the sorbent by passing 5 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 10 mL of deionized water. Crucially, do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pretreated water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by drawing air through it under full vacuum for at least 10-15 minutes. This step is critical for ensuring efficient elution with organic solvents.

  • Elution:

    • Place clean collection vials inside the manifold.

    • Elute the retained this compound from the cartridge by passing 8-10 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol. A slow flow rate of 1-2 mL/min is recommended to ensure complete elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase used for the LC-MS analysis.

    • Vortex the vial to ensure the analyte is fully dissolved. The sample is now ready for injection.

Logical Relationship Diagram

The following diagram illustrates the relationship between the sample, the SPE process, and the final analysis, highlighting the key transitions and objectives at each stage.

Logical_Relationship Sample Aqueous Sample This compound + Interferences SPE SPE Process (C18) Condition Load Wash Elute Sample->SPE:l Loading Waste {Waste | {Interferences + Sample Matrix}} SPE:w->Waste Washing Final_Extract Final Extract Concentrated & Cleaned this compound SPE:e->Final_Extract Elution Analysis {LC-MS Analysis | {Separation + Detection + Quantification}} Final_Extract->Analysis

Caption: Logical flow from raw sample to final analysis.

Conclusion

The solid-phase extraction method using C18 cartridges is a highly effective technique for the isolation and concentration of this compound from water samples. The protocol provided, supported by performance data from established methods, offers a reliable foundation for laboratories conducting environmental monitoring of this important herbicide metabolite. Proper execution of each step, particularly cartridge conditioning and drying, is vital for achieving high recovery and reproducibility.

References

High-Purity Propachlor ESA Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity propachlor (B1678252) ethanesulfonic acid (ESA) analytical standard. Propachlor ESA is a major metabolite of the herbicide propachlor, and its detection and quantification are crucial for environmental monitoring, food safety assessment, and toxicological studies.[1] This analytical standard serves as a certified reference material for the accurate calibration of analytical instruments and the validation of methods for its determination in various matrices.[1][2]

Analytical Applications

The high-purity this compound analytical standard is primarily intended for use in chromatographic methods for the separation, identification, and quantification of this compound residues in environmental and biological samples.

Primary applications include:

  • Environmental Monitoring: Quantification of this compound in soil and water samples to assess environmental contamination and study its fate and transport.

  • Food Safety: Determination of this compound residues in food products to ensure compliance with regulatory limits.[1]

  • Toxicological Research: Use as a reference standard in studies investigating the metabolic pathways and potential toxicity of propachlor.

  • Method Development and Validation: Essential for establishing the accuracy, precision, linearity, and sensitivity of analytical methods for this compound detection.

Physicochemical and Stability Data

Proper storage and handling of the analytical standard are critical to maintain its integrity and ensure accurate analytical results.

PropertyValueReference
Chemical Name Sodium 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate--INVALID-LINK--
CAS Number 947601-88-9[2][3]
Molecular Formula C₁₁H₁₄NNaO₄S[3]
Molecular Weight 279.29 g/mol [3]
Appearance Solid
Solubility Soluble in Methanol (B129727), Acetonitrile (B52724)[2][4]
Storage Conditions Refrigerated (2-8 °C)[2]
Shelf Life (in solution) Approximately 24 months under recommended storage conditions.[4]
Stability Stable under recommended storage. Decomposes in strongly acidic or alkaline conditions.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate working standard solutions for calibration and spiking experiments.

Materials:

  • High-purity this compound analytical standard

  • Methanol or Acetonitrile (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes or microsyringes

Procedure:

  • Allow the analytical standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the this compound standard.

  • Dissolve the weighed standard in a small volume of the chosen solvent (Methanol or Acetonitrile) in a volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions of known concentrations for constructing a calibration curve.

  • Store the stock and working standard solutions in amber vials at 2-8 °C.

Sample Preparation: Extraction from Water Samples

Objective: To extract this compound from water samples for subsequent analysis.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Load the sample: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elute the analyte: Elute the this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).

  • Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute: Reconstitute the residue in a small, known volume of the mobile phase used for the chromatographic analysis.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound using HPLC with UV or Mass Spectrometric (MS) detection.

ParameterCondition
Instrument HPLC system with a UV or Mass Spectrometer detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30 °C
UV Detection 210 nm
MS Detection Electrospray Ionization (ESI) in negative mode, monitoring specific m/z transitions for this compound

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area with those of the analytical standards.

Signaling and Metabolic Pathways

Microbial Degradation Pathway of Propachlor

Propachlor is known to be degraded by soil microorganisms through various metabolic pathways. The following diagram illustrates two distinct degradation pathways identified in Pseudomonas sp. and Acinetobacter sp..

G Microbial Degradation of Propachlor cluster_0 Pseudomonas sp. Pathway cluster_1 Acinetobacter sp. Pathway Propachlor Propachlor N_isopropylacetanilide N-isopropylacetanilide Propachlor->N_isopropylacetanilide Dechlorination Acetanilide Acetanilide N_isopropylacetanilide->Acetanilide Deisopropylation Acetamide Acetamide Acetanilide->Acetamide Hydrolysis Catechol Catechol Acetanilide->Catechol Hydroxylation CO2 CO2 Catechol->CO2 Ring Cleavage Propachlor2 Propachlor N_isopropylacetanilide2 N-isopropylacetanilide Propachlor2->N_isopropylacetanilide2 Dechlorination N_isopropylaniline N-isopropylaniline N_isopropylacetanilide2->N_isopropylaniline Deacetylation Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine Dealkylation Catechol2 Catechol N_isopropylaniline->Catechol2 Hydroxylation CO2_2 CO2 Catechol2->CO2_2 Ring Cleavage

Microbial degradation pathways of propachlor.
Potential Cellular Signaling Pathway Affected by Amide Herbicides

Some amide herbicides, structurally related to propachlor, have been shown to induce cytotoxicity through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel. This activation leads to an influx of calcium ions, which can trigger downstream cellular stress responses.

G Potential Cytotoxicity Pathway of Amide Herbicides Amide_Herbicide Amide Herbicide (e.g., Propachlor) TRPA1 TRPA1 Channel Amide_Herbicide->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Induces Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Ca_Influx->Cellular_Stress Leads to Apoptosis Apoptosis Cellular_Stress->Apoptosis Can trigger Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Proposed cytotoxicity pathway for amide herbicides.

It is important to note that while this pathway has been suggested for other amide herbicides, further research is needed to confirm the specific effects of propachlor and this compound on this and other cellular signaling pathways. Some studies also suggest that various herbicides can induce oxidative stress, which can impact numerous cellular processes.[5]

Safety Precautions

This compound should be handled in a laboratory setting by trained personnel.[6] Users should consult the Safety Data Sheet (SDS) for comprehensive information on safety and handling. General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust or contact with skin and eyes.

  • In case of exposure, follow the first-aid measures outlined in the SDS.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the user's own internal standard operating procedures (SOPs) and risk assessments. Users should always adhere to good laboratory practices and consult the relevant safety documentation before handling any chemical substance.

References

Application Notes and Protocols for Propachlor ESA Reference Material in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Propachlor (B1678252) ethanesulfonic acid (ESA), a primary degradation metabolite of the herbicide propachlor, in various environmental and food matrices. The use of a certified Propachlor ESA reference material is crucial for the accurate calibration of analytical instruments and the validation of these methods.

Overview of Propachlor and this compound

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in crops such as corn and sorghum.[1] In the environment and within biological systems, propachlor undergoes metabolism and degradation. One of the major transformation pathways is the conjugation with glutathione (B108866), a detoxification process, which leads to the formation of this compound.[2] Due to its higher water solubility compared to the parent compound, this compound is more mobile in soil and is frequently detected in ground and surface water.[3] Therefore, monitoring for this compound is essential for assessing water quality and human exposure.

This compound Reference Material

  • Analyte: Propachlor ethanesulfonic acid (ESA) sodium salt

  • CAS Number: 947601-88-9[3]

  • Molecular Formula: C₁₁H₁₄NNaO₄S

  • Use: As a certified reference material for the calibration of analytical instruments and the validation of analytical methods for residue analysis in food and environmental samples.[4]

Metabolic Pathway: Formation of this compound

Propachlor is detoxified in organisms like plants and mammals through a Phase II metabolic reaction involving conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The glutathione conjugate is then further metabolized through cleavage of the glutamate (B1630785) and glycine (B1666218) residues, ultimately forming the cysteine conjugate, which is then oxidized to produce this compound.

G Propachlor Propachlor (2-chloro-N-isopropylacetanilide) GSH_conjugate Propachlor-Glutathione Conjugate Propachlor->GSH_conjugate Glutathione S-transferase (GST) + Glutathione (GSH) Cys_conjugate Propachlor-Cysteine Conjugate GSH_conjugate->Cys_conjugate Metabolism (Loss of Glutamate & Glycine) Propachlor_ESA This compound Cys_conjugate->Propachlor_ESA Oxidation

Caption: Metabolic pathway of Propachlor to this compound.

Application Note I: Analysis of this compound in Drinking Water

This method is based on the principles outlined in U.S. EPA Method 535 for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water by Solid Phase Extraction (SPE) and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).[5]

Experimental Protocol

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge: Use a graphitized carbon SPE cartridge.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with dichloromethane, methanol (B129727), and then reagent water.

  • Sample Loading: Pass a 250 mL water sample through the conditioned cartridge at a controlled flow rate.

  • Elution: Elute the retained analytes with an appropriate solvent mixture (e.g., methanol or acetonitrile-based).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a solution compatible with the LC mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or a water/methanol mixture).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Methanol or Acetonitrile (B52724).

  • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 10-20 µL.

  • Ionization Mode: ESI Negative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data for Water Analysis
ParameterThis compoundReference(s)
Precursor Ion (m/z) 256[5]
Product Ion (m/z) 121[5]
Collision Energy (eV) 21[5]
Method Detection Limit (MDL) 0.002 - 0.051 µg/L[6]
Calibration Range 0.025 - 2.5 µg/L[5]
Recovery in Water 62.3% - 95.5%

Workflow Diagram for Water Analysis

G Sample 250 mL Water Sample SPE Solid Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution (1 mL final volume) Elution->Concentration Analysis LC-MS/MS Analysis (ESI-, MRM) Concentration->Analysis

Caption: Workflow for the analysis of this compound in water.

Application Note II: Analysis of this compound in Soil and Food Matrices

This protocol provides a general framework for the analysis of this compound in complex matrices like soil and produce, utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Experimental Protocol

1. Sample Preparation: QuEChERS Extraction

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of soil or food). For dry samples, rehydration with water may be necessary.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of acidic pesticides).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a sorbent mixture to remove interfering matrix components. A common mixture for general produce is primary secondary amine (PSA) and C18.

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

2. LC-MS/MS Analysis

The LC-MS/MS conditions are generally the same as those described for water analysis. However, due to the complexity of the matrix, the use of matrix-matched calibration standards is highly recommended to compensate for matrix effects (ion suppression or enhancement).

Expected Quantitative Performance for Soil and Food

The following table provides typical performance characteristics for multi-residue pesticide analysis using QuEChERS and LC-MS/MS. These values can be used as a benchmark for method validation for this compound.

ParameterExpected ValueReference(s)
Limit of Quantification (LOQ) 0.01 mg/kg[7][8]
Recovery 70 - 120%[5][7][9]
Precision (RSD) < 20%[5][7][9]
Linearity (R²) > 0.99[5][8]

Workflow Diagram for Soil and Food Analysis

G Sample 10-15 g Homogenized Sample (Soil or Food) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA/C18) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis LC-MS/MS Analysis (ESI-, MRM) Centrifuge2->Analysis Supernatant

Caption: QuEChERS workflow for soil and food analysis.

Quality Control and Method Validation

For all applications, it is essential to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The use of a certified this compound reference material is fundamental for establishing linearity, determining recovery, and preparing fortified samples for the validation process.

References

Application Notes and Protocols for the Quantification of Propachlor ESA in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Propachlor (B1678252) ethanesulfonic acid (ESA), a primary degradation product of the herbicide propachlor, in various environmental matrices. The methodologies outlined are based on established analytical techniques, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

Propachlor, a chloroacetanilide herbicide, has been used to control annual grasses and some broadleaf weeds in crops such as corn and sorghum.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including Propachlor ESA.[2][3] Due to their potential to contaminate ground and surface water, monitoring these degradation products is crucial for environmental risk assessment.[2][3] The U.S. Environmental Protection Agency (EPA) has included the ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates of several chloroacetanilide herbicides in its monitoring programs for drinking water.[3][4]

The methods described herein are designed to provide reliable and reproducible quantification of this compound in complex environmental samples.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the determination of this compound due to its high sensitivity, selectivity, and ability to handle complex matrices.[3][5] This methodology allows for the accurate quantification of the analyte at trace levels, often in the sub-parts-per-billion (µg/L or µg/kg) range.[3]

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of this compound. These parameters should be optimized for the specific instrument being used.

ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI)
Precursor Ion (m/z)256
Product Ion (m/z)80
Collision Energy (eV)25
Dwell Time (ms)Instrument dependent, typically 50-100 ms

Table 1: Typical Mass Spectrometry Parameters for this compound.[6]

Experimental Protocols

Quantification of this compound in Water Matrices

This protocol is applicable to various water samples, including drinking water, groundwater, and surface water. It is based on methodologies similar to those outlined in EPA Method 535.[4]

3.1.1. Sample Collection and Preservation

  • Collect water samples in clean amber glass bottles to prevent photodegradation.[7]

  • If immediate analysis is not possible, store samples at or below 6 °C and protect from light.

  • For extended storage, acidification to pH < 3 with a suitable acid may be necessary to inhibit microbial degradation.

3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate the analyte and remove matrix interferences from water samples.[8]

Materials:

  • Octadecyl (C18) SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Reagent water (HPLC grade)

  • Sample filtration apparatus (e.g., 0.45 µm glass fiber filters)

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Filter the water sample (typically 250-500 mL) to remove particulate matter.

    • Pass the filtered sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol. A typical elution volume is 5-10 mL.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

3.1.3. Instrumental Analysis

The prepared sample extract is then analyzed by LC-MS/MS using the parameters outlined in Section 2.

3.1.4. Quality Control

  • Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.

  • Matrix Spike: A known amount of this compound is added to a sample to assess matrix effects and recovery. Mean recoveries for propachlor and its degradation products in ground and surface water samples have been reported to range from 62.3% to 117.4%.[8]

  • Laboratory Control Sample: A standard solution of this compound in reagent water is analyzed to verify the accuracy of the method.

Water_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass) Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration->SPE Elution 4. Elution (Organic Solvent) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: Workflow for the quantification of this compound in soil and sediment.

Data Presentation and Performance

The following tables summarize typical performance data for the analytical methods described.

Method Detection and Quantification Limits

MatrixMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
Water0.004 - 0.051~0.01 - 0.1

Table 2: Typical Method Detection and Quantification Limits for Propachlor Degradation Products in Water. [8] Method Recovery in Different Water Matrices

MatrixSpiking Level (µg/L)Mean Recovery (%)
Reagent Water0.10 & 1.090.3 - 118.3
Groundwater0.10 & 1.062.3 - 117.4
Surface Water0.10 & 1.062.3 - 117.4

Table 3: Mean Recoveries of Acetamide (B32628) Herbicide Degradation Products in Various Water Matrices. [8] Linearity

Calibration curves for this compound are typically linear over a concentration range relevant for environmental monitoring, with coefficients of determination (R²) greater than 0.99.

Conclusion

The protocols detailed in these application notes provide a robust framework for the accurate and sensitive quantification of this compound in water, soil, and sediment. Adherence to these methodologies, coupled with appropriate quality control measures, will ensure the generation of high-quality data for environmental monitoring and research purposes. The use of LC-MS/MS is essential for achieving the low detection limits required for regulatory compliance and for understanding the environmental fate of propachlor.

References

Application Note and Protocol: Analysis of Propachlor ESA and its Oxanilic Acid Degradate in Drinking Water by EPA Method 535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (B1678252) (2-chloro-N-isopropylacetanilide) is a widely used acetanilide (B955) herbicide for the control of annual grasses and some broad-leaved weeds in various crops.[1][2] Due to microbial action in the soil, propachlor degrades into more water-soluble and mobile metabolites, primarily propachlor ethanesulfonic acid (ESA) and propachlor oxanilic acid (OA).[3] These degradation products have a higher potential to contaminate ground and surface waters and are often found at higher concentrations than the parent compound.[3][4] The United States Environmental Protection Agency (EPA) has developed Method 535 for the determination of these and other chloroacetanilide herbicide degradates in drinking water to assess the extent of this contamination.[3][4][5]

This application note provides a detailed protocol for the analysis of propachlor ESA and propachlor OA in drinking water based on EPA Method 535, utilizing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Propachlor

Propachlor undergoes metabolism primarily through the mercapturic acid pathway. The initial step involves conjugation with glutathione, followed by catabolism to cysteine and N-acetylcysteine mercapturic acid metabolites, which are excreted.[6] In the environment, microbial degradation is the primary mechanism for the breakdown of propachlor.[1] This leads to the formation of various degradation products, including the highly stable and mobile ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites.

Propachlor Metabolic Pathway Propachlor Propachlor (2-chloro-N-isopropylacetanilide) Glutathione_Conjugation Glutathione Conjugation Propachlor->Glutathione_Conjugation Metabolism Microbial_Degradation Microbial Degradation (in soil and water) Propachlor->Microbial_Degradation Environmental Fate Mercapturic_Acid_Pathway Mercapturic Acid Pathway Metabolites Glutathione_Conjugation->Mercapturic_Acid_Pathway Propachlor_ESA This compound (Ethanesulfonic Acid) Microbial_Degradation->Propachlor_ESA Propachlor_OA Propachlor OA (Oxanilic Acid) Microbial_Degradation->Propachlor_OA

Caption: Metabolic and environmental degradation pathway of Propachlor.

Experimental Protocol

This protocol is based on EPA Method 535 for the analysis of chloroacetanilide herbicide degradates in drinking water.[3][4][5][7]

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation process involves the extraction and concentration of the analytes from the water sample using a graphitized carbon-based solid-phase extraction cartridge.

SPE Workflow start Start: 250 mL Water Sample dechlorinate Dechlorinate with Ammonium (B1175870) Chloride start->dechlorinate add_surrogate Add Surrogate Standard (e.g., Dimethachlor ESA) dechlorinate->add_surrogate condition_spe Condition Graphitized Carbon SPE Cartridge add_surrogate->condition_spe load_sample Load Sample onto SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge to Remove Interferences load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute_analytes Elute Analytes dry_spe->elute_analytes reconstitute Evaporate and Reconstitute in 1 mL (e.g., 5 mM Ammonium Acetate) elute_analytes->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound and OA.

Detailed Steps:

  • Sample Collection and Preservation: Collect a 250 mL water sample. If the sample contains residual chlorine, it should be dechlorinated with ammonium chloride.[5]

  • Surrogate Spiking: Add a surrogate standard, such as Dimethachlor ESA, to the sample to monitor the efficiency of the extraction process.[7]

  • SPE Cartridge Conditioning: Condition a nonporous graphitized carbon SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.[3]

  • Cartridge Washing: Wash the cartridge to remove potential interferences.

  • Cartridge Drying: Dry the SPE cartridge thoroughly.

  • Elution: Elute the trapped analytes from the cartridge using an appropriate solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of a suitable solvent, such as 5 mM ammonium acetate, for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The separation and quantification of this compound and OA are achieved using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[7]

LC Conditions (Typical):

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase A: Water with a suitable additive (e.g., 5 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient elution is employed to achieve optimal separation. A typical gradient might start with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[8]

  • Injection Volume: 20 µL.[9]

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[7]

  • Internal Standard: An internal standard, such as Butachlor ESA, is added to all samples and calibration standards to correct for variations in instrument response.[7][8]

Quantitative Data

The following table summarizes typical performance data for the analysis of this compound and related compounds using EPA Method 535.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound 0.002 - 0.004[7]~0.012 - 0.014 (for similar compounds)[7]92 - 116 (in deionized water)[5]< 5[5]
Propachlor OA Not explicitly stated, but expected to be similar to other OA degradates.Not explicitly stated, but expected to be similar to other OA degradates.89 - 116 (in groundwater)[5]< 5[5]

MRM Transitions: The following table provides example MRM transitions for this compound. The optimal cone voltages and collision energies should be determined empirically for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 256121Not specified
Propachlor OA 206134Not specified
Dimethachlor ESA (Surrogate) 320121Not specified
Butachlor ESA (Internal Standard) 35680Not specified

Data compiled from various application notes and publications related to EPA Method 535.[8]

Quality Control

To ensure the reliability of the analytical results, a robust quality control protocol should be implemented, including:

  • Method Blanks: To check for contamination.

  • Laboratory Fortified Blanks (LFB): To assess accuracy.

  • Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical method.

  • Internal Standard and Surrogate Recoveries: To monitor the performance of the sample preparation and analysis.

Conclusion

EPA Method 535 provides a robust and sensitive procedure for the determination of this compound and OA in drinking water. The combination of solid-phase extraction and LC-MS/MS allows for the low-level detection and accurate quantification of these important herbicide degradates. Adherence to the detailed protocol and strict quality control measures are essential for obtaining high-quality data for regulatory monitoring and environmental assessment.

References

Application Notes and Protocols for the Sample Preparation of Propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propachlor (B1678252) (2-chloro-N-isopropylacetanilide) is a widely used herbicide for controlling broadleaf weeds and grasses, particularly in corn and sorghum crops. Following its application, propachlor degrades in the environment to form several metabolites, including propachlor ethanesulfonic acid (ESA). Due to its higher polarity and persistence, Propachlor ESA is frequently detected in surface and groundwater, making its monitoring crucial for environmental and public health.[1] Accurate determination of this compound levels requires robust and efficient sample preparation methods to isolate the analyte from complex matrices and minimize interferences prior to instrumental analysis.

These application notes provide detailed protocols for the preparation of water and soil samples for the analysis of this compound, targeting researchers, scientists, and professionals in environmental monitoring and drug development.

Protocol 1: Sample Preparation of this compound in Water Samples

This protocol is primarily based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC/MS/MS), a common and effective technique for polar analytes in aqueous matrices.[2][3]

Experimental Protocol

1. Sample Collection and Preservation:

  • Collect grab samples in 1-liter amber glass containers to prevent photodegradation.[4]

  • If the sample contains residual chlorine, quench it by adding ascorbic acid.[4]

  • To prevent microbial degradation, adjust the sample pH to around 3.8 with a citric acid buffer.[4]

  • Store samples refrigerated at approximately 4°C and protect them from light.[2]

2. Materials and Reagents:

3. Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water.[6] Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.[2][6]

  • Cartridge Washing: After loading, wash the cartridge with a small volume of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for approximately 10 minutes.[6]

  • Analyte Elution: Elute the trapped this compound from the cartridge using a small volume of methanol containing 10 mM ammonium acetate or a mixture of ethyl acetate and methylene chloride.[2][5]

  • Drying the Eluate: Pass the collected eluate through a column containing anhydrous sodium sulfate to remove any residual water.[5]

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen in a water bath (e.g., at 65°C).[2]

  • Reconstitution: Reconstitute the dried residue with an appropriate volume (e.g., 1 mL) of the initial mobile phase of the chromatographic system (e.g., acidified acetonitrile (B52724)/water).[2][3] The sample is now ready for LC/MS/MS analysis.

Workflow Diagram for Water Sample Preparation

water_sample_prep cluster_collection Sample Collection & Preservation cluster_spe Solid-Phase Extraction (SPE) cluster_concentrate Concentration & Reconstitution cluster_analysis Analysis Collect Collect 1L Water Sample (Amber Glass) Preserve Preserve Sample (pH 3.8, 4°C) Collect->Preserve Condition Condition SPE Cartridge (Methanol, Water) Preserve->Condition Load Load 250 mL Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute this compound (e.g., Methanol/Ammonium Acetate) Dry->Elute DryEluate Dry Eluate (Anhydrous Na2SO4) Elute->DryEluate Concentrate Concentrate Under N2 DryEluate->Concentrate Reconstitute Reconstitute in 1 mL Mobile Phase Concentrate->Reconstitute Analysis Inject into LC/MS/MS Reconstitute->Analysis

Caption: Workflow for this compound sample preparation from water.

Protocol 2: Sample Preparation of this compound in Soil Samples

The preparation of soil samples is more complex due to the matrix composition, typically involving a solvent extraction step followed by cleanup using SPE.

Experimental Protocol

1. Sample Collection and Preparation:

  • Collect soil samples and store them frozen to prevent degradation of analytes.

  • Prior to extraction, air-dry the soil sample and sieve it to remove large debris and ensure homogeneity.

2. Materials and Reagents:

  • Acetonitrile (HPLC grade)[7]

  • Water (HPLC grade)

  • Methylene Chloride (Pesticide residue grade)[7]

  • Potassium monophosphate buffer (KH2PO4)[7]

  • Solid Phase Extraction (SPE) Cartridges: Strong Anion Exchange (SAX), quaternary amine functionalized.[7]

  • Mechanical shaker or Soxhlet extraction apparatus[7][8]

  • Rotary evaporator

3. Extraction Procedure:

  • Solvent Extraction: Weigh a homogenized soil sample (e.g., 15-50g) into an extraction vessel.[8]

  • Add an extraction solvent, such as 20% water in acetonitrile or 50% acetonitrile in water.[7][8]

  • Extract the sample by shaking on a mechanical shaker for a specified time (e.g., 20 minutes) or by using overnight Soxhlet extraction for exhaustive extraction.[7][8]

  • Phase Separation: Filter the extract. If using Soxhlet extraction, use a rotary evaporator to remove the acetonitrile.[7] Then, partition the remaining aqueous extract with methylene chloride. The polar this compound will remain in the aqueous phase, while the parent propachlor and less polar metabolites will move to the organic phase.[7]

4. Cleanup Procedure (Aqueous Phase):

  • SPE Cleanup: Use a conditioned Strong Anion Exchange (SAX) SPE column for the cleanup of the aqueous phase containing the acidic ESA metabolite.[7]

  • Sample Loading: Load the aqueous extract onto the SAX cartridge.

  • Washing: Wash the cartridge with a mild solvent to remove interferences.

  • Elution: Elute the this compound with a buffer solution, such as a potassium monophosphate buffer.[7]

  • Final Concentration: Evaporate the eluate to dryness and redissolve the residue in a known volume of a suitable solvent (e.g., 10% acetonitrile in potassium monophosphate buffer) for analysis.[7]

Workflow Diagram for Soil Sample Preparation

soil_sample_prep cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Collect Collect Soil Sample DrySieve Air Dry & Sieve Sample Collect->DrySieve Extract Extract with Acetonitrile/Water DrySieve->Extract Filter Filter Extract Extract->Filter Partition Partition with Methylene Chloride Filter->Partition Separate Separate Aqueous Phase (contains ESA) Partition->Separate LoadSAX Load Aqueous Phase onto SAX Cartridge Separate->LoadSAX WashSAX Wash Cartridge LoadSAX->WashSAX EluteSAX Elute with Buffer WashSAX->EluteSAX Concentrate Evaporate to Dryness EluteSAX->Concentrate Reconstitute Reconstitute in Buffer/Acetonitrile Concentrate->Reconstitute Analysis Inject into HPLC-UV or LC/MS/MS Reconstitute->Analysis

Caption: Workflow for this compound sample preparation from soil.

Data Presentation: Method Performance

The following tables summarize quantitative data from various methods for the analysis of propachlor and its metabolites, including ESA. These values are essential for assessing method suitability for specific research needs.

Table 1: Performance Data for this compound in Water

Parameter Value Matrix Analytical Method Source
Limit of Detection (LOD) 0.008 mg kg⁻¹ Soil (Microextraction) HPLC [9]
Reporting Limit 0.025 µg/L Surface Water LC/MS/MS [3]

| Recovery | 62.3% to 117.4% | Ground & Surface Water | Online SPE-LC/MS |[10] |

Table 2: Performance Data for Propachlor and its Metabolites in Soil

Parameter Value Analyte(s) Analytical Method Source
Lower Limit of Method Validation (LLMV) 0.01 ppm Oxanilic & Sulfonic acids HPLC-UV [7]
LLMV 0.05 ppm Sulfinyl acetic acid HPLC-UV [7]
Average Recovery >70% Parent & metabolites HPLC-UV / GC-NPD [7]
Recovery (Fortified Sample) 78.8% - 101.1% Parent Propachlor GC/ECD [8]
Recovery (Spiked Sample) 80% - 108% Propachlor HPLC [9]

| Relative Standard Deviation (RSD) | < 12.1% | Propachlor | HPLC |[9] |

References

Application Notes and Protocols for Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Environmental Analysts

Introduction

Propachlor (B1678252) ESA sodium salt is the ethanesulfonic acid (ESA) metabolite of propachlor, a widely used chloroacetanilide herbicide. Due to the environmental prevalence of propachlor and its degradation products, accurate detection and quantification of its metabolites are crucial for monitoring environmental contamination and ensuring food safety. Propachlor ESA sodium salt is primarily utilized as a certified reference material or analytical standard in scientific research, particularly in environmental and agricultural studies.[1][2][3] Its use is essential for the calibration of analytical instruments, validation of testing methods, and ensuring the accuracy of residue analysis in various matrices such as soil and water.[1]

This document provides detailed application notes and protocols for the use of this compound sodium salt as an analytical standard.

Chemical and Physical Properties

PropertyValueReference
CAS Number 947601-88-9[2]
Molecular Formula C₁₁H₁₄NNaO₄S[2]
Molecular Weight 279.29 g/mol [2][4]
Alternate Names 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid sodium salt[2]
Appearance Solid[5]
Primary Use Analytical Standard[2][3]

Applications

The primary application of this compound sodium salt is as a reference material for the quantitative analysis of propachlor metabolites in environmental samples. This is critical for:

  • Environmental Monitoring: Assessing the extent of contamination of soil and groundwater with propachlor residues.

  • Food Safety: Ensuring that residue levels in agricultural products comply with regulatory limits.

  • Toxicological Studies: Accurately measuring exposure levels in studies assessing the health impacts of propachlor.[6]

  • Remediation Research: Evaluating the effectiveness of strategies to remove propachlor and its metabolites from the environment.

Experimental Protocols

The following are generalized protocols for the use of this compound sodium salt in the analysis of environmental samples. These protocols are based on established methods such as those developed by the U.S. Environmental Protection Agency (EPA) and other research studies.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound sodium salt for instrument calibration.

Materials:

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of neat this compound sodium salt.

    • Dissolve the solid in a small amount of deionized water in a 10 mL volumetric flask.[1]

    • Once fully dissolved, bring the volume to 10 mL with acetonitrile or methanol and mix thoroughly.[1]

    • This stock solution should be stored in an amber glass bottle at 0-6 °C.[1]

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution using the appropriate solvent (e.g., a mixture of acetonitrile and water) to create a calibration curve.

    • Typical concentrations for a calibration curve may range from 0.1 µg/L to 10 µg/L, depending on the sensitivity of the analytical instrument.

Protocol 2: Extraction of this compound from Soil Samples

Objective: To extract this compound from soil samples for subsequent analysis. This protocol is based on an EPA-recognized method.[1]

Materials:

  • Soxhlet extraction apparatus

  • Acetonitrile (50% in water)

  • Methylene (B1212753) chloride

  • Rotary evaporator

  • Solid Phase Extraction (SPE) columns (e.g., SAX quaternary amine)[1]

  • Buffer solution for elution

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • A soil sample is subjected to overnight Soxhlet extraction with 50% acetonitrile in water.[1]

  • Solvent Removal and Partitioning:

    • The extract is concentrated using a rotary evaporator to remove the acetonitrile.[1]

    • The remaining aqueous solution is partitioned with methylene chloride. The aqueous phase will contain the acidic metabolites, including this compound.[1]

  • Solid Phase Extraction (SPE) Cleanup:

    • The aqueous phase is passed through a disposable SAX (Strong Anion Exchange) column.[1]

    • The column is washed to remove interfering compounds.

    • This compound is eluted from the column using a buffer solution.[1]

  • Final Concentration:

    • The eluate is evaporated to dryness under a stream of nitrogen.[1]

    • The residue is reconstituted in a known volume of a suitable solvent (e.g., 10% acetonitrile in potassium monophosphate buffer) for analysis.[1]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV detector or a Mass Spectrometer (MS) for higher sensitivity and specificity.

  • C18 analytical column[1]

Typical HPLC-UV Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., potassium monophosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10-100 µL

Procedure:

  • Calibration:

    • Inject the prepared standard solutions of this compound sodium salt to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Inject the prepared sample extract.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Analytical Method Performance for Propachlor Metabolites (Data is illustrative and based on typical performance of similar analytical methods)

ParameterThis compoundUnitReference
Method Detection Limit (MDL) in Water 0.004 - 0.051µg/L[7]
Mean Recovery in Surface Water 62.3 - 95.5%%[7]
Mean Recovery in Ground Water 62.3 - 117.4%%[7]
Mean Recovery in Reagent Water 90.3 - 118.3%%[7]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis & Quantification Sample Soil or Water Sample Extraction Soxhlet or SPE Extraction Sample->Extraction Cleanup SPE Cleanup (SAX Column) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC-UV or LC-MS/MS Analysis Concentration->HPLC Standard This compound Sodium Salt Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (Calibration Curve) Stock->Working Working->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification vs. Calibration Curve Data->Quant

Caption: Workflow for the analysis of this compound in environmental samples.

Degradation Pathway of Propachlor

G Propachlor Propachlor Metabolism Environmental/Biological Metabolism Propachlor->Metabolism ESA This compound Metabolism->ESA Sulfonation Pathway OXA Propachlor OXA Metabolism->OXA Oxidation Pathway

Caption: Simplified degradation pathway of propachlor to its major metabolites.

References

Application Note: Separation of Propachlor and Its Metabolites by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the separation and analysis of the herbicide propachlor (B1678252) and its primary metabolites using high-performance liquid chromatography (HPLC). Propachlor, a widely used herbicide, undergoes extensive metabolism in the environment and biological systems, leading to the formation of various degradation products. Monitoring propachlor and its metabolites is crucial for environmental assessment and understanding its toxicological profile. This document outlines a robust protocol for sample preparation from soil matrices, followed by HPLC analysis for the quantification of both acidic and neutral metabolites.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds.[1] Its fate in the environment is of significant interest due to the potential for groundwater contamination and the toxicological implications of its metabolic byproducts. The primary metabolic pathway for propachlor involves conjugation with glutathione (B108866), followed by degradation into various acidic and neutral metabolites.[2] This application note details a validated liquid chromatography method for the simultaneous analysis of propachlor and its key metabolites, providing a valuable tool for environmental monitoring and metabolic studies.

Metabolic Pathway of Propachlor

Propachlor is metabolized in soil and biological systems through a multi-step process. The initial step often involves the displacement of the chlorine atom by glutathione, catalyzed by glutathione S-transferases. This conjugate is then further metabolized to cysteine and N-acetylcysteine conjugates. Subsequent enzymatic and microbial actions can lead to the formation of several key acidic and neutral metabolites.

G cluster_pathway Propachlor Metabolic Pathway cluster_acidic Major Acidic Metabolites cluster_neutral Minor Neutral Metabolites Propachlor Propachlor Glutathione_Conjugate Glutathione Conjugate Propachlor->Glutathione_Conjugate GST Oxanilic_Acid Propachlor Oxanilic Acid Propachlor->Oxanilic_Acid Norchloropropachlor Norchloropropachlor Propachlor->Norchloropropachlor Hydroxypropachlor Hydroxypropachlor Propachlor->Hydroxypropachlor Cysteine_Glycine_Conjugate Cysteinyl-Glycine Conjugate Glutathione_Conjugate->Cysteine_Glycine_Conjugate Cysteine_Conjugate Cysteine Conjugate Cysteine_Glycine_Conjugate->Cysteine_Conjugate N_Acetylcysteine_Conjugate N-Acetylcysteine Conjugate (Mercapturic Acid) Cysteine_Conjugate->N_Acetylcysteine_Conjugate Sulfonic_Acid Propachlor Sulfonic Acid Cysteine_Conjugate->Sulfonic_Acid Sulfinyl_Acetic_Acid Propachlor Sulfinyl Acetic Acid N_Acetylcysteine_Conjugate->Sulfinyl_Acetic_Acid Propachlor_Methylsulfone Propachlor Methylsulfone N_Acetylcysteine_Conjugate->Propachlor_Methylsulfone

Figure 1: Propachlor Metabolic Pathway

Experimental Protocols

This section details the procedures for sample preparation and HPLC analysis of propachlor and its metabolites from soil samples.[3]

Sample Preparation

A multi-step extraction and cleanup procedure is employed to isolate the acidic and neutral metabolites from soil samples.[3]

1. Extraction:

  • A soil sample is subjected to overnight Soxhlet extraction with a 50% acetonitrile (B52724)/water solution.[3]

2. Partitioning:

  • The acetonitrile is removed from the extract by rotary evaporation.[3]

  • The remaining aqueous solution is partitioned with methylene (B1212753) chloride. This separates the acidic metabolites (in the aqueous phase) from the parent propachlor and neutral metabolites (in the organic phase).[3]

3. Cleanup of Acidic Metabolites (Aqueous Phase):

  • The aqueous phase is passed through a solid-phase extraction (SPE) column (SAX - Strong Anion Exchange).[3]

  • The acidic metabolites are eluted with a buffer solution.[3]

  • The eluate is evaporated to dryness and reconstituted in a 10% acetonitrile/potassium monophosphate buffer for HPLC analysis.[3]

4. Cleanup of Neutral Metabolites and Propachlor (Organic Phase):

  • The methylene chloride phase is evaporated to dryness and redissolved in ethyl acetate.[3]

  • This solution is cleaned up using an NH2 SPE column.[3]

  • The eluate is concentrated and adjusted to a final volume for analysis by Gas Chromatography (GC), though HPLC methods can also be developed.[3]

HPLC Conditions for Acidic Metabolites

The analysis of the major acidic metabolites is performed using reversed-phase HPLC with UV detection.[3]

Table 1: HPLC Parameters for Acidic Metabolite Analysis [3]

ParameterCondition
Column C18 Analytical Column
Mobile Phase 10% Acetonitrile in Potassium Monophosphate Buffer
Detection UV at 210 nm
Flow Rate 1.0 mL/min (Typical)
Injection Volume 20 µL (Typical)
Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of propachlor metabolites from soil samples.

G cluster_workflow Analytical Workflow for Propachlor Metabolites Sample Soil Sample Extraction Soxhlet Extraction (50% ACN/Water) Sample->Extraction Concentration Rotary Evaporation (Remove ACN) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Methylene Chloride) Concentration->Partitioning Aqueous_Phase Aqueous Phase (Acidic Metabolites) Partitioning->Aqueous_Phase Organic_Phase Organic Phase (Propachlor & Neutral Metabolites) Partitioning->Organic_Phase SPE_SAX SPE Cleanup (SAX) Aqueous_Phase->SPE_SAX SPE_NH2 SPE Cleanup (NH2) Organic_Phase->SPE_NH2 Elution_Acids Elution SPE_SAX->Elution_Acids Drydown_Reconstitution_Acids Drydown & Reconstitution Elution_Acids->Drydown_Reconstitution_Acids HPLC_Analysis HPLC-UV Analysis Drydown_Reconstitution_Acids->HPLC_Analysis Concentration_Solvent_Exchange Concentration & Solvent Exchange SPE_NH2->Concentration_Solvent_Exchange GC_Analysis GC-TSD Analysis Concentration_Solvent_Exchange->GC_Analysis

Figure 2: Experimental Workflow

Data Presentation

The following table summarizes the major and minor metabolites of propachlor that can be targeted for analysis.

Table 2: Major and Minor Metabolites of Propachlor [3]

Metabolite ClassMetabolite NameCommon Abbreviation
Major Acidic Propachlor Oxanilic Acid-
Propachlor Sulfonic Acid-
Propachlor Sulfinyl Acetic Acid-
Minor Neutral Norchloropropachlor-
Hydroxypropachlor-
Propachlor Methylsulfone-

Quantitative analysis of these metabolites is achieved by comparing the peak areas from the sample chromatograms to those of analytical standards of known concentrations. The method validation should include assessments of linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). For the described EPA method, the lower limit of method validation (LLMV) was reported as 0.01 ppm for each parent and metabolite.[3]

Table 3: Example Recovery Data for Fortified Soil Samples [4]

Fortification Level (µg)Sample Weight (g)Found (µg)Concentration (ppm)Recovery (%)
1.015.00.790.05277.0
1.015.00.900.06088.3
5.015.04.10.2781.5
5.015.03.70.2573.4

Conclusion

The liquid chromatography method detailed in this application note provides a reliable and robust approach for the separation and quantification of propachlor and its key metabolites in soil samples. The comprehensive sample preparation protocol ensures the effective isolation of both acidic and neutral metabolites, while the HPLC method offers the necessary sensitivity and selectivity for their detection. This methodology is a valuable tool for environmental scientists, toxicologists, and researchers in the field of drug development and pesticide analysis. Further method development could focus on the use of LC-MS/MS for enhanced sensitivity and confirmation of metabolite identities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Propachlor ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Propachlor ESA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this critical analyte.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the context of this compound analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1] Co-extracted substances from complex matrices like soil, water, and food can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed by comparing the response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (post-extraction spike).[3] A significant difference between these responses indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value below 100% indicates ion suppression.[1]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.[2]

  • Compensation during Data Acquisition and Analysis: To correct for the influence of the matrix.

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Yes, a deuterated internal standard, D5-Propachlor ESA sodium salt, is commercially available. The use of such an internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most reliable correction for signal suppression or enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Problem Potential Cause Recommended Solution
Low Analyte Response/Signal Suppression High concentration of co-eluting matrix components.- Optimize Sample Cleanup: Employ Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with appropriate sorbents to remove interferences. - Dilute the Sample Extract: A simple 10-fold dilution can significantly reduce the concentration of interfering matrix components.[4] - Improve Chromatographic Separation: Modify the gradient or use a more selective column to separate this compound from interfering peaks.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard: D5-Propachlor ESA will compensate for sample-to-sample variations in matrix effects. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to normalize the matrix effects across the calibration curve and the samples.[5]
Signal Enhancement Co-eluting matrix components enhance the ionization of this compound.- While less common than suppression, this can still lead to inaccurate overestimation of the analyte concentration. The solutions are the same as for signal suppression: improved sample cleanup, sample dilution, use of a stable isotope-labeled internal standard, or matrix-matched calibration.[5]
Peak Tailing or Splitting Matrix components interfering with the chromatography.- Improve Sample Cleanup: Ensure that the sample extract is as clean as possible before injection. - Optimize LC Method: Adjust the mobile phase composition or gradient to improve peak shape.

Quantitative Data Summary

While specific quantitative data for matrix effects on this compound across a wide variety of matrices is limited in publicly available literature, the following table provides a general overview of expected recoveries and matrix effects for pesticides in different sample types.

Matrix Type Sample Preparation Analyte(s) Recovery (%) Matrix Effect (%) Reference
Loamy Sand SoilQuEChERSPropachlorNot explicitly stated, but noted as not being significantly affected by the matrix.Not explicitly stated, but noted as not being significantly affected by the matrix.[6]
PersimmonQuEChERS (citrate-buffered)Various Pesticides89.2 - 103.1Not explicitly stated[7]
Olives & Sunflower SeedsQuEChERS42 PesticidesGenerally within acceptable SANTE guidelinesNot explicitly stated[8]
Fruits & VegetablesQuEChERSVarious PesticidesGood recoveries reportedIon suppression observed in complex matrices like lemon and hazelnut[9]
Grape, Rice, TeaQuEChERS with µSPE cleanup195 PesticidesMajority between 70-120%Not explicitly stated[10]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the analysis of polar herbicides in water.

  • Sample Collection: Collect water samples in clean glass bottles.

  • Preservation: If required, preserve the sample according to standard methods.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 3 mL of methanol or a suitable organic solvent into a collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic QuEChERS Protocol for Solid Matrices (e.g., Soil, Fruits, Vegetables)

This is a general guideline. Optimization of sorbents for dSPE cleanup may be necessary depending on the specific matrix.

  • Sample Homogenization:

    • Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample has low water content).

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB). The choice of sorbent depends on the matrix; for example, GCB is effective for removing pigments but may retain planar pesticides.

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge at high speed for 5 minutes.

  • Sample for Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Water, Soil, Food) extraction Extraction (SPE or QuEChERS) sample->extraction cleanup Cleanup (dSPE or Filtration) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject data_processing Data Processing lcms->data_processing results Results data_processing->results

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered (e.g., Low Recovery, High RSD) check_matrix_effects Evaluate Matrix Effects (Post-extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects check_matrix_effects->no_matrix_effects No optimize_sample_prep Optimize Sample Prep (SPE, QuEChERS, Dilution) matrix_effects_present->optimize_sample_prep use_is Use Stable Isotope-Labeled Internal Standard matrix_effects_present->use_is matrix_matched_cal Use Matrix-Matched Calibration matrix_effects_present->matrix_matched_cal check_instrument Check Instrument Performance (e.g., LC, MS) no_matrix_effects->check_instrument solution Problem Resolved optimize_sample_prep->solution use_is->solution matrix_matched_cal->solution check_instrument->solution

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Propachlor ESA Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection of propachlor (B1678252) ESA in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for propachlor ESA detection in water?

A1: The standard method for the analysis of this compound and other chloroacetanilide herbicide degradates in drinking water is the U.S. Environmental Protection Agency (EPA) Method 535.[1][2][3][4][5] This method utilizes solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using liquid chromatography/tandem mass spectrometry (LC-MS/MS).[2][3]

Q2: What are the typical detection limits for this compound in water?

A2: Detection limits for this compound can vary depending on the specific instrumentation and methodology used. However, methods based on EPA Method 535 can achieve detection limits in the low nanogram per liter (ng/L) or parts per trillion (ppt) range. Utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer can further enhance sensitivity.[1]

Q3: What are the key steps in the sample preparation for this compound analysis?

A3: The key steps for sample preparation according to EPA Method 535 involve solid-phase extraction (SPE). A 250 mL water sample is typically passed through a graphitized carbon SPE cartridge.[3] The cartridge is then dried, and the analyte is eluted and concentrated, usually to a final volume of 1 mL in a solution like 5 mM ammonium (B1175870) acetate (B1210297), before injection into the LC-MS/MS system.[3]

Q4: Can I analyze this compound without a solid-phase extraction step?

A4: While SPE is part of the standard EPA method to achieve the lowest detection limits, direct analysis of water samples is possible.[5] This approach, often involving simple filtration of the sample before injection, can save significant time. However, it may result in higher detection limits and is best suited for samples where the expected concentration of this compound is well above the instrument's direct injection sensitivity.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column contamination or a partially plugged column frit can result from complex sample matrices.

  • Solution:

    • Install an in-line filter between the autosampler and the column to remove particulates.[6]

    • Perform sample clean-up using solid-phase extraction (SPE) to remove matrix interferences.[6]

    • Flush the column with an appropriate solvent to remove contaminants.

  • Possible Cause: The injection solvent may be stronger than the mobile phase, causing peak distortion.

  • Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.

  • Possible Cause: Secondary interactions between the analyte and the column stationary phase.

  • Solution:

    • Adjust the mobile phase pH.

    • Consider a different column chemistry that is less prone to secondary interactions with your analyte.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Insufficient column equilibration between injections.

  • Solution: Increase the column equilibration time to at least 10 column volumes.[7]

  • Possible Cause: Fluctuations in mobile phase composition or flow rate.

  • Solution:

    • Ensure mobile phase solvents are properly degassed.

    • Check the LC pump for leaks and ensure it is delivering a consistent flow rate.

    • Prepare fresh mobile phase, as buffer composition can change over time.[6]

  • Possible Cause: Poor temperature control.

  • Solution: Ensure the column oven is maintaining a stable temperature.[7]

Issue 3: Low Signal Intensity or Failure to Meet Required Detection Limits

  • Possible Cause: Matrix effects, such as ion suppression, from co-eluting compounds in the sample.

  • Solution:

    • Improve sample clean-up using SPE to remove interfering matrix components.[8]

    • Dilute the sample to reduce the concentration of interfering substances.[9]

    • Utilize an isotopically labeled internal standard to compensate for signal suppression.[10]

  • Possible Cause: Inefficient ionization in the mass spectrometer source.

  • Solution:

    • Optimize ion source parameters such as temperature and gas flows for this compound.[7]

    • Clean the ion source, as contamination can lead to reduced sensitivity.

  • Possible Cause: Suboptimal sample pre-concentration.

  • Solution:

    • Ensure the SPE cartridge is appropriate for this compound and that the conditioning, loading, and elution steps are optimized.

    • Check for breakthrough of the analyte during the sample loading step by analyzing the waste.

Issue 4: High Background Noise

  • Possible Cause: Contamination in the mobile phase, LC system, or mass spectrometer.

  • Solution:

    • Use high-purity LC-MS grade solvents and additives.[11]

    • Systematically flush the LC system with a strong solvent like isopropanol.

    • If contamination is suspected from a sample, clean the injector and replace tubing as necessary.[12]

Quantitative Data Summary

The following table summarizes the detection limits for this compound and related compounds from various methods.

AnalyteMethodDetection Limit (µg/L)Matrix
This compoundEPA Method 535 (LC-MS/MS)Not explicitly stated, but method is designed for low-level detectionDrinking Water
Alachlor, Acetochlor, Metolachlor DegradatesEPA Method 535 (LC/MS/MS)0.002 - 0.004Drinking Water
Chloroacetanilide & Acetamide (B32628) DegradatesModified EPA 535 (Direct Injection LC-MS)Levels 4.8 - 20.8 times lower than EPA's published detection limitDrinking Water
Polar PesticidesSPE and LC-MS/MS0.0004 - 0.04Water
HerbicidesSPE and LC-MS/MS0.001 - 0.032 (LOQ)Freshwater

Experimental Protocols

Detailed Methodology for this compound Analysis using SPE and LC-MS/MS (Based on EPA Method 535)

  • Sample Collection and Preservation:

    • Collect a 250 mL water sample in a clean container.

    • If the sample contains residual chlorine, it should be dechlorinated with ammonium chloride.[2]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing through it appropriate solvents as recommended by the manufacturer.[3]

    • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge at a controlled flow rate.[3]

    • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen.

    • Elution: Elute the trapped analytes from the cartridge using a suitable solvent, such as a mixture of methylene (B1212753) chloride and methanol (B129727).

    • Concentration: Evaporate the eluate to near dryness and reconstitute the residue in 1 mL of 5 mM ammonium acetate.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 column is typically used.[3]

      • Mobile Phase: A gradient of 5 mM aqueous ammonium acetate and methanol is commonly employed.[3]

      • Flow Rate: A typical flow rate is around 0.45 mL/min.[3]

      • Injection Volume: Inject a 50 µL aliquot of the prepared sample.[3]

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for this compound.[3]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring for specific precursor-to-product ion transitions for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 250 mL Water Sample SPE Solid-Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Loading Elution Elution and Concentration (1 mL final volume) SPE->Elution Drying & Eluting LC UPLC/HPLC Separation (C18 Column) Elution->LC Injection MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound analysis.

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Propachlor ESA Peak Tailing in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the liquid chromatography analysis of propachlor (B1678252) ESA.

FAQs: Quick Solutions to Common Problems

Q1: What are the most common causes of peak tailing for Propachlor ESA?

Peak tailing for this compound, a polar acidic compound, typically arises from a combination of factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions.[1][4][5]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger or different in composition than the mobile phase can cause peak distortion.[6][7][8]

  • Column Issues: Degradation, contamination, or physical damage (voids) in the column can lead to asymmetrical peaks.[2][9][10]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][9]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[11][12][13] At a mid-range pH, residual silanol groups on the silica-based column packing can be ionized and interact strongly with the analyte, causing peak tailing.[1] Lowering the mobile phase pH (e.g., to 3.0 or lower) can protonate these silanol groups, minimizing secondary interactions and improving peak symmetry.[4]

Q3: Can the sample solvent cause peak tailing?

Yes, the sample solvent can significantly impact peak shape.[6][7][8] If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to band broadening and peak distortion.[14][15] It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.

Q4: When should I suspect a column problem is causing the peak tailing?

You should suspect a column issue if you observe the following:

  • All peaks in the chromatogram are tailing, not just the this compound peak.[9]

  • You observe a sudden increase in backpressure along with peak tailing.[9]

  • The peak tailing persists even after optimizing the mobile phase and sample solvent.

  • The column has been in use for a long time or with complex sample matrices.[2]

Q5: What is an acceptable tailing factor?

An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered acceptable. However, for quantitative analysis, it is crucial to maintain a consistent and minimal tailing factor.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to identify the root cause of peak tailing.

G cluster_0 Start: Observe Peak Tailing cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Evaluation cluster_4 Instrument Check cluster_5 Resolution A Observe this compound Peak Tailing B Check Mobile Phase pH (Is it appropriate for a polar acidic analyte?) A->B C Check Sample Solvent (Is it the same as or weaker than the mobile phase?) B->C pH is optimal E Lower Mobile Phase pH (e.g., add 0.1% formic acid) B->E pH is not optimal D Review Method Parameters (Injection volume, flow rate, temperature) C->D Solvent is appropriate K Peak Shape Improved C->K Solvent is the issue D->E Parameters are correct D->K Parameters were the issue F Increase Buffer Concentration (e.g., 10-25 mM ammonium (B1175870) formate) E->F Tailing persists E->K Tailing resolved G Flush the Column (Reverse flush if necessary and permitted) F->G Tailing persists F->K Tailing resolved H Use a Guard Column G->H Tailing persists G->K Tailing resolved I Try a New Column (Preferably end-capped or base-deactivated) H->I Tailing persists H->K Tailing resolved J Check for Dead Volume (Fittings, tubing length) I->J Tailing persists with new column I->K Tailing resolved J->K Issue resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: Optimizing Mobile Phase Conditions
ParameterRecommendationRationale
pH Lower the pH of the mobile phase to a range of 2.5-3.5.[4]To protonate residual silanol groups on the silica (B1680970) stationary phase, minimizing secondary interactions with the acidic this compound.[1]
Buffer Use a buffer, such as ammonium formate (B1220265) or ammonium acetate, at a concentration of 10-25 mM.[4]To maintain a stable pH and mask residual silanol interactions.[1][3]
Organic Modifier Acetonitrile (B52724) is commonly used. Consider methanol (B129727) as an alternative.Different organic modifiers can alter selectivity and peak shape.
Guide 3: Addressing Column-Related Issues
IssueDiagnostic StepRecommended Action
Column Contamination Observe if all peaks are tailing and if there is high backpressure.[10]Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if the manufacturer allows).[10]
Column Void/Bed Deformation A sudden drop in pressure and broad, tailing peaks for all analytes.[1]Replace the column. Voids are physical damage that cannot be repaired.[10]
Active Silanol Groups Peak tailing is more pronounced for polar analytes like this compound.[3]Use a base-deactivated or end-capped column.[4] Consider a column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To evaluate the effect of mobile phase pH on this compound peak shape.

Materials:

  • HPLC or UHPLC system

  • C18 column

  • This compound standard solution

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mobile Phase C: Water (unbuffered)

  • Mobile Phase D: Acetonitrile (unbuffered)

Procedure:

  • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Initial Analysis:

    • Equilibrate the C18 column with a mobile phase of 50:50 Mobile Phase C: Mobile Phase D at a flow rate of 0.5 mL/min.

    • Inject the this compound standard and record the chromatogram.

    • Measure the tailing factor of the this compound peak.

  • Low pH Analysis:

    • Equilibrate the C18 column with a mobile phase of 50:50 Mobile Phase A: Mobile Phase B at a flow rate of 0.5 mL/min for at least 20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Measure the tailing factor of the this compound peak.

  • Comparison:

    • Compare the peak shape and tailing factor from the buffered and unbuffered mobile phases.

Expected Outcome: The analysis with the formic acid buffered mobile phase should exhibit a significantly improved peak shape with a tailing factor closer to 1.0.

Protocol 2: Sample Solvent Effect Evaluation

Objective: To determine the impact of the sample solvent on this compound peak shape.

Materials:

  • HPLC or UHPLC system with a C18 column

  • This compound

  • Mobile Phase: 80:20 Water:Acetonitrile with 0.1% formic acid

  • Sample Solvent 1: Mobile Phase (80:20 Water:Acetonitrile with 0.1% formic acid)

  • Sample Solvent 2: 100% Acetonitrile

  • Sample Solvent 3: 100% Methanol

Procedure:

  • Prepare three separate solutions of this compound at the same concentration, each dissolved in one of the three sample solvents.

  • Equilibrate the column with the mobile phase.

  • Inject the this compound solution prepared in Sample Solvent 1 and record the chromatogram.

  • After the run is complete, inject the solution prepared in Sample Solvent 2 and record the chromatogram.

  • Finally, inject the solution prepared in Sample Solvent 3 and record the chromatogram.

  • Compare the peak shapes and tailing factors from the three injections.

Expected Outcome: The best peak shape will be observed when the sample is dissolved in the mobile phase (Sample Solvent 1). Using 100% acetonitrile or methanol as the sample solvent is likely to cause peak fronting or tailing.[7][8]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing
Mobile Phase ConditionAsymmetry Factor (As)
Neutral pH (e.g., pH 7.0)2.35
Low pH (e.g., pH 3.0)1.33
Data is illustrative based on typical improvements seen for basic compounds, which is analogous to the behavior of acidic compounds with silanols at neutral pH.[16]
Table 2: Impact of Injection Volume on Theoretical Plates
Injection Volume (µL)Theoretical Plates (% of 1 µL injection)
1100%
263%
105%
This data illustrates the effect of column overload and solvent effects with increasing injection volume, leading to peak broadening and distortion.[14]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how mobile phase modifiers can mitigate these effects.

G cluster_0 Undesirable Interaction (Peak Tailing) cluster_1 Desired Interaction (Symmetrical Peak) A Ionized Silanol Group (Si-O⁻) on Stationary Phase B This compound (Acidic Analyte) A->B Strong Secondary Interaction C Protonated Silanol Group (Si-OH) on Stationary Phase D This compound (Acidic Analyte) C->D Minimized Secondary Interaction E Low pH Mobile Phase (H⁺) E->C Protonates Silanol

Caption: Chemical interactions causing and mitigating peak tailing.

References

resolving co-elution of propachlor ESA and other analytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of propachlor (B1678252) ethanesulfonic acid (ESA), particularly its co-elution with other analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytes that co-elute with propachlor ESA?

This compound is a degradation product of the herbicide propachlor. Due to their structural similarities, the most common co-eluting compounds are other ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites of acetanilide (B955) herbicides. These include, but are not limited to:

  • Alachlor ESA

  • Acetochlor ESA

  • Metolachlor ESA

  • Flufenacet ESA

  • Dimethenamid ESA

Acetochlor ESA and Alachlor ESA, in particular, are known to elute very closely, making chromatographic separation challenging.[1]

Q2: How can I confirm that I have a co-elution problem?

Co-elution may be suspected if you observe misshapen or broader-than-expected peaks for this compound. To confirm co-elution:

  • Examine Peak Shape: Look for shoulders or tailing on your this compound peak.

  • Use Mass Spectrometry (MS): If using LC-MS, examine the mass spectra across the peak. The presence of multiple parent or product ions within a single chromatographic peak is a strong indicator of co-elution.

  • Diode Array Detection (DAD): If using a DAD, a peak purity analysis can be performed. Inconsistent UV spectra across the peak suggest the presence of multiple components.

Q3: What are the initial steps to troubleshoot the co-elution of this compound?

The initial and most effective approach is to optimize the chromatographic conditions to improve selectivity. This typically involves:

  • Mobile Phase Modification: Adjusting the organic modifier (e.g., switching between acetonitrile (B52724) and methanol), changing the pH, or altering the concentration of additives like ammonium (B1175870) acetate (B1210297) can significantly impact selectivity.[2]

  • Gradient Optimization: Employing a shallower gradient during the elution window of this compound can increase the separation between closely eluting peaks.

  • Column Temperature: Increasing the column temperature can improve peak shape and may enhance resolution. A study on acetanilide degradates utilized a column heated to 70°C to improve separation.[3]

Troubleshooting Guide

Problem: Poor resolution between this compound and other herbicide metabolites.

This guide provides a systematic approach to resolving co-elution issues.

Step 1: Method Review and System Suitability

Before making significant changes, ensure your current method is performing as expected.

  • Verify System Suitability: Check retention time stability, peak shape, and resolution of standards. For instance, EPA Method 535 requires a resolution (Rs) > 1 for critical pairs like Alachlor ESA and Acetochlor ESA.

  • Review Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with the separation. Solid-phase extraction (SPE) is a common and effective technique for cleaning up water samples.[4][5]

Step 2: Chromatographic Optimization

If the system is performing correctly, proceed with optimizing the separation parameters.

  • Modify the Mobile Phase:

    • Solvent Selection: If using acetonitrile, try substituting it with methanol (B129727), or vice versa. This can alter the elution order and improve separation.

    • Additive Adjustment: The concentration of ammonium acetate in the mobile phase can affect the retention and selectivity of polar compounds like this compound.[3]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these analytes.

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

Step 3: Advanced Techniques

If co-elution persists, more advanced techniques may be necessary.

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique can significantly increase peak capacity and resolve highly complex mixtures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between co-eluting compounds based on their exact mass-to-charge ratio, even if they are not chromatographically separated.

Quantitative Data Summary

The following tables provide quantitative data relevant to the analysis of this compound and related compounds.

Table 1: LC-MS/MS Parameters for this compound and Co-eluting Analytes [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 256 121 21
Acetochlor ESA3148031
Alachlor ESA3148027
Dimethenamid ESA32012125
Flufenacet ESA27412122
Metolachlor ESA32812126
Propachlor OA20613413

Table 2: Example Chromatographic Conditions for Herbicide Metabolite Analysis [1]

ParameterCondition 1Condition 2
Column Hypersil GOLD, 50 x 2.1 mm, 3 µmPolaris C18A, 150 x 2 mm, 3 µm
Mobile Phase A Water with Ammonium AcetateWater
Mobile Phase B MethanolAcetonitrile
Flow Rate 0.25 mL/min0.25 mL/min
Column Temp. 65 °CNot Specified
Detector MS/MSMS/MS

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from water samples.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the Sample: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any unretained, polar interferences.

  • Dry the Cartridge: Dry the cartridge under a vacuum for 10-15 minutes.

  • Elute the Analytes: Elute the retained analytes with 5-10 mL of methanol or another suitable organic solvent.

  • Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and Other Herbicide Metabolites

This protocol is based on methods developed for the analysis of acetanilide herbicide degradates.[1]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: Hypersil GOLD (50 x 2.1 mm, 3 µm) or equivalent reversed-phase column.

  • Column Temperature: 65 °C.

  • Mobile Phase:

    • A: Water with a suitable buffer (e.g., ammonium acetate).

    • B: Methanol.

  • Gradient Program:

    • Start with a low percentage of mobile phase B and gradually increase to elute the analytes of interest. A shallow gradient around the expected retention time of this compound is recommended.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor and product ions for this compound and other target analytes as listed in Table 1.

Troubleshooting Workflow

Troubleshooting_CoElution start Problem: Co-elution of this compound check_peak 1. Confirm Co-elution - Peak shape analysis (shoulders, tailing) - MS spectral analysis across the peak - DAD peak purity start->check_peak is_coelution Co-elution Confirmed? check_peak->is_coelution optimize_lc 2. Optimize LC Method is_coelution->optimize_lc Yes no_coelution No Co-elution Detected. Review other potential issues (e.g., system contamination, broad peak source). is_coelution->no_coelution No mobile_phase 2a. Modify Mobile Phase - Change organic solvent (ACN vs. MeOH) - Adjust buffer/additive concentration - Alter pH optimize_lc->mobile_phase gradient 2b. Optimize Gradient - Introduce a shallower gradient around the elution time mobile_phase->gradient temperature 2c. Adjust Column Temperature - Increase temperature to improve efficiency gradient->temperature check_resolution Resolution Improved? temperature->check_resolution change_column 3. Change Stationary Phase - Select a column with different selectivity (e.g., Phenyl-Hexyl) check_resolution->change_column No end Resolution Achieved check_resolution->end Yes check_resolution2 Resolution Improved? change_column->check_resolution2 advanced_tech 4. Consider Advanced Techniques - 2D-LC for complex matrices - HRMS for mass-based differentiation check_resolution2->advanced_tech No check_resolution2->end Yes advanced_tech->end

Caption: Troubleshooting workflow for resolving this compound co-elution.

References

optimizing MS/MS parameters for propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of propachlor (B1678252) using electrospray ionization (ESI).

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for developing a robust MS/MS method for propachlor?

The initial and most critical step is the direct infusion of a pure propachlor standard into the mass spectrometer. This allows for the optimization of essential source and compound-specific parameters without the complexity of chromatographic separation. The general approach is to first use an instrument's autotune routine and then manually fine-tune key parameters to achieve the best signal.[1]

Q2: Should I use positive or negative electrospray ionization (ESI) for propachlor analysis?

The choice of polarity should be determined experimentally. Propachlor, as a chloroacetanilide, can sometimes be detected in both modes, but one will typically provide a significantly better response.

To determine the optimal polarity:

  • Infuse a standard solution of propachlor.

  • Acquire full-scan mass spectra in both positive and negative ion modes.

  • Compare the signal intensity of the primary precursor ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Select the polarity that provides the most stable and intense signal for the precursor ion.

Q3: How do I select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM)?

Precursor Ion Selection: The precursor ion is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Given propachlor's molecular weight of approximately 211.7 g/mol , you would look for an ion around m/z 212.7 in positive mode.

Product Ion Selection:

  • Once the precursor ion is optimized, perform a product ion scan. In this mode, the precursor ion is isolated and fragmented in the collision cell.

  • Vary the collision energy (CE) to generate a fragmentation spectrum.[1]

  • Select the most abundant and stable fragment ions (product ions) from this spectrum. Many pesticides from the same chemical class can produce similar product ions, so selecting specific fragments is key to increasing selectivity and confidence in identification.[2]

  • It is standard practice to select at least two product ions for each precursor to create two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).

Q4: What are the key ESI source parameters to optimize and what are typical starting values?

Optimizing source parameters is crucial for efficient ionization and ion transmission.[3] The main parameters include capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[4] Setting these values to achieve a stable maximum on a response curve, rather than a sharp peak, will result in a more robust method.[1]

ParameterTypical Starting RangePurpose
Capillary Voltage 1.0 - 4.0 kVPromotes the formation of charged droplets from the ESI needle. A setting of 2.0 kV is a good starting point for ESI.[5]
Drying Gas Temp. 250 - 350 °CAids in the desolvation of droplets to release gas-phase ions. A temperature of 300 °C is often effective.[5]
Drying Gas Flow 5 - 12 L/minRemoves solvent from the charged droplets. A flow rate of 5 L/min is a common starting point.[5]
Nebulizer Pressure 30 - 60 psigAssists in the formation of a fine spray (nebulization). The optimal pressure is often dependent on the solvent flow rate.[5]
Cone (Fragmentor) Voltage 20 - 50 VA potential applied after the capillary that can induce in-source fragmentation. This should be optimized to maximize precursor ion intensity while minimizing premature fragmentation.

Q5: How is Collision Energy (CE) properly optimized for each MRM transition?

Collision energy directly influences the fragmentation efficiency of the precursor ion. To optimize it, infuse the propachlor standard and monitor the specific MRM transition of interest. Gradually increase the collision energy and plot the resulting product ion intensity. The optimal CE value corresponds to the peak of this curve. For robust methods, it's often recommended to select a CE value that leaves about 10-15% of the precursor ion remaining.[1]

Experimental Protocols

Protocol 1: Direct Infusion for MS/MS Parameter Optimization

Objective: To determine the optimal ESI source parameters, precursor/product ions, and collision energy for propachlor.

Materials:

  • Propachlor analytical standard

  • LC-MS grade methanol (B129727) and water

  • Syringe pump

  • Tandem mass spectrometer

Methodology:

  • Prepare Standard: Prepare a 1 µg/mL solution of propachlor in 50:50 methanol/water.

  • Infusion Setup: Load the solution into a syringe and place it on the syringe pump. Infuse the solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

  • Polarity and Precursor Selection:

    • Acquire data in full scan mode (e.g., m/z 50-400) first in positive ion mode, then in negative ion mode.

    • Identify the [M+H]⁺ or other adducts for propachlor and determine which polarity gives the highest, most stable signal. This will be your precursor ion.

  • Source Parameter Optimization:

    • While monitoring the precursor ion's signal, adjust the capillary voltage, nebulizer pressure, drying gas temperature, and drying gas flow one at a time to maximize the ion intensity.

  • Product Ion and Collision Energy Optimization:

    • Switch to product ion scan mode, setting the instrument to isolate your selected precursor ion.

    • Begin with a low collision energy (e.g., 5 eV) and gradually increase it in steps of 2-5 eV up to 40-50 eV.

    • Identify the most intense and consistent product ions from the resulting spectra.

    • Create MRM transitions for the top 2-3 product ions.

    • For each MRM transition, perform a collision energy optimization experiment by ramping the CE to find the value that yields the maximum product ion intensity.

Data Summary

The following table provides example MRM parameters for propachlor analysis on a typical triple quadrupole mass spectrometer. Note: These values are illustrative and must be empirically optimized on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
212.1170.1 (Quantifier)1003522
212.1134.1 (Qualifier)1003528

Troubleshooting Guides

Issue 1: Low or No Signal for Propachlor Precursor Ion
Possible CauseRecommended Solution
Incorrect Polarity Verify you are in the correct ionization mode (positive ESI is typical for [M+H]⁺).
Source Contamination The ESI spray needle or capillary may be dirty or blocked. Clean the ion source components according to the manufacturer's protocol.[6]
Suboptimal Source Parameters Re-optimize source parameters (capillary voltage, gas flows, temperatures) via direct infusion.[1][4]
Mobile Phase Issues Ensure the mobile phase pH is suitable for ionization. The presence of non-volatile buffers or contaminants can suppress the signal.[7] Use high-purity, LC-MS grade solvents and additives.[8]
Instrument Malfunction Confirm the mass spectrometer is properly calibrated and the detector is functioning correctly.
Issue 2: Poor Fragmentation or Low Product Ion Intensity
Possible CauseRecommended Solution
Collision Energy Too Low The energy is insufficient to fragment the precursor ion. Increase the CE value based on optimization experiments.[9]
Collision Energy Too High Excessive energy can cause the precursor to fragment into very small, unspecific ions, reducing the intensity of the desired product ion. Re-optimize the CE.
Incorrect MRM Transition Double-check that the precursor and product ion m/z values are entered correctly in the method.
Low Collision Gas Pressure Ensure the collision cell gas (e.g., argon) is flowing at the recommended pressure.
In-source Fragmentation If the cone/fragmentor voltage is too high, the compound may fragment in the source, reducing the amount of precursor ion that reaches the collision cell. Lower the cone voltage.
Issue 3: High Baseline Noise or Unstable Signal
Possible CauseRecommended Solution
Contaminated Solvents Use freshly prepared mobile phases with high-purity, LC-MS grade solvents and additives.[8] Microbial growth in aqueous buffers can also be a source of noise.[10]
Dirty Ion Source A contaminated source is a common cause of high background noise. Perform routine source cleaning.[6]
LC System Contamination Contaminants may have built up in the tubing, injector, or column. Flush the entire LC system.[10]
Leaks Check for leaks in both the LC and MS systems, as this can lead to an unstable spray and signal.

Visualized Workflows

MethodDevWorkflow prep 1. Prepare Propachlor Standard infuse 2. Direct Infusion via Syringe Pump prep->infuse tune_source 3. Optimize Source (Voltage, Gas, Temp) infuse->tune_source select_precursor 4. Select Precursor Ion (e.g., [M+H]+) tune_source->select_precursor optimize_ce 5. Ramp Collision Energy & Select Product Ions select_precursor->optimize_ce define_mrm 6. Define & Optimize MRM Transitions optimize_ce->define_mrm validate 7. Integrate with LC & Validate Method define_mrm->validate

Caption: General workflow for MS/MS method development for propachlor.

TroubleshootingFlow start Start: Low or No MS Signal check_infusion Is standard being infused correctly? start->check_infusion check_lc Fix infusion setup (flow, syringe, leaks) check_infusion->check_lc No check_params Are MS parameters (polarity, m/z) correct? check_infusion->check_params Yes check_lc->start fix_params Correct method parameters and re-tune check_params->fix_params No check_source Is the ion source clean? check_params->check_source Yes fix_params->start clean_source Clean source components (capillary, cone) check_source->clean_source No check_cal Is MS calibrated and detector on? check_source->check_cal Yes clean_source->start cal_instrument Calibrate instrument / Service required check_cal->cal_instrument No end Signal Restored check_cal->end Yes cal_instrument->start

Caption: Troubleshooting logic for addressing low signal intensity issues.

References

Propachlor ESA Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Propachlor ESA (ethanesulfonic acid) in solutions and under various storage conditions. Below, you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your analytical standards and experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: this compound solutions, particularly analytical standards, should be stored under refrigerated conditions. Commercial standards are typically shipped and stored at 4°C or between 0-5°C[1][2]. For laboratory preparations, it is recommended to store solutions in amber glass bottles at 0-6°C to protect them from light and temperature fluctuations[3].

Q2: In which solvents should I prepare and store this compound solutions?

A2: Commercial this compound standards are commonly available in acetonitrile (B52724) or methanol[1][2]. Analytical procedures also utilize acetonitrile and water mixtures for extraction and analysis[3]. These solvents are considered suitable for preparing stock and working solutions.

Q3: Is this compound sensitive to light?

A3: While the parent compound, propachlor, is reported to be stable to ultraviolet radiation, its photolysis can be enhanced in the presence of certain surfactants[4][5]. As a standard precautionary measure in analytical chemistry, solutions should be stored in amber glass bottles to prevent potential photodegradation[3].

Q4: What factors can influence the stability of this compound in my experimental solutions?

A4: The stability of this compound can be influenced by several factors, including temperature, pH, and the chemical matrix. The parent compound, propachlor, is known to be unstable in acidic conditions[6]. Although specific data for the ESA metabolite is limited, it is prudent to avoid extremes of temperature and pH. General guidelines for pesticide storage recommend temperatures between 40-90°F (4-32°C) and avoiding heat, flames, and direct sunlight[1][7].

Q5: How can I minimize the degradation of this compound during sample preparation and analysis?

A5: To prevent degradation during analysis, it is crucial to follow established and validated methods. For instance, the U.S. Geological Survey developed a method that gave special consideration to preventing the formation of degradation products during analysis[8]. Key practices include using appropriate extraction media, controlling temperature, and analyzing samples promptly after preparation[8].

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem: I am observing inconsistent or lower-than-expected concentrations of this compound in my analytical results.

  • Possible Cause 1: Improper Storage of Standard Solutions

    • Troubleshooting Steps: Verify that your stock and working solutions are stored in a refrigerator at the recommended temperature (0-6°C) and in amber vials to protect them from light[1][2][3]. Confirm that the storage location is away from heat sources[1].

  • Possible Cause 2: Degradation Due to Solution Age

    • Troubleshooting Steps: Prepare fresh working solutions from your stock solution more frequently. If the stock solution is old, consider purchasing or preparing a new one. Note the preparation date on all solutions.

  • Possible Cause 3: Unfavorable pH of the Sample Matrix

    • Troubleshooting Steps: The parent compound, propachlor, is less stable in acidic environments[6]. Measure the pH of your sample matrix. If it is strongly acidic or basic, consider adjusting the pH to a more neutral range (pH 6-8) if it does not interfere with your experimental goals.

  • Possible Cause 4: Degradation During Analytical Procedure

    • Troubleshooting Steps: Review your sample preparation and analytical workflow. Minimize the time samples spend at room temperature before analysis. Ensure that any evaporation steps are conducted at a controlled, low temperature (e.g., below 40°C)[9].

Data Presentation: Storage and Handling

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationSource(s)
Temperature 0-6°C (Refrigerated)[1][2][3]
Solvent Acetonitrile or Methanol[1][2]
Container Amber Glass Bottles/Vials[3]
Light Exposure Protect from direct sunlight and UV light[1][3]

Table 2: Factors Influencing this compound Stability

FactorPotential ImpactMitigation StrategySource(s)
High Temperature Increased degradation rate.Store refrigerated; avoid exposure to heat sources.[1][7]
Extreme pH Potential for hydrolysis, especially in acidic conditions (inferred from parent compound).Buffer samples to a neutral pH when possible.[6]
UV/Sunlight Potential for photodegradation.Use amber glassware and store in the dark.[1][3]
Solution Age Gradual degradation over time.Prepare fresh solutions regularly and date all preparations.General Good Lab Practice

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol is based on general procedures for preparing analytical standards[3].

  • Objective: To prepare accurate stock and working standard solutions of this compound.

  • Materials:

    • This compound certified reference material (CRM).

    • High-purity solvent (e.g., Acetonitrile or Methanol, HPLC-grade).

    • Class A volumetric flasks.

    • Calibrated analytical balance.

    • Amber glass storage bottles.

  • Procedure (Stock Solution - e.g., 100 µg/mL): a. Accurately weigh the required amount of this compound CRM. b. Quantitatively transfer the weighed standard into a volumetric flask. c. Add a small amount of solvent to dissolve the standard completely. d. Once dissolved, dilute to the mark with the solvent. e. Mix the solution thoroughly by inverting the flask multiple times. f. Transfer the stock solution to a labeled amber glass bottle and store at 0-6°C[3].

  • Procedure (Working Solutions): a. Perform serial dilutions from the stock solution using Class A volumetric pipettes and flasks to achieve the desired concentrations for your calibration curve. b. Store working solutions under the same refrigerated and light-protected conditions as the stock solution.

Protocol 2: Analytical Method for this compound in Water Samples

This protocol is a summary of the methodology developed by the U.S. Geological Survey for the analysis of acetamide (B32628) herbicides and their degradation products[8][10].

  • Objective: To accurately quantify this compound in water samples while minimizing analytical interference and degradation.

  • Principle: Online Solid-Phase Extraction (SPE) followed by Liquid Chromatography/Mass Spectrometry (LC/MS).

  • Apparatus:

    • Automated online SPE system.

    • High-Performance Liquid Chromatography (HPLC) system.

    • Mass Spectrometer (MS).

    • Octadecylsilane (C18) SPE media.

  • Procedure: a. Filter water samples to remove particulate matter. b. Inject a small volume (e.g., 10 mL) of the filtered sample into the online SPE-LC/MS system[8]. c. The sample is passed through the C18 SPE column, where this compound and other analytes are retained. d. Interfering substances are washed from the SPE column. e. The retained analytes, including this compound, are eluted from the SPE column directly onto the HPLC analytical column using a mobile phase gradient[10]. f. Analytes are separated by the HPLC column and subsequently detected and quantified by the MS.

  • Quality Control: Analyze method blanks, matrix-spiked samples, and calibration standards in each analytical run to ensure data quality and accuracy. Mean recoveries for this compound using this method have been reported in the range of 62.3% to 95.5% in ground and surface water[8].

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent analytical results for this compound.

G start Problem: Inconsistent or Low This compound Results storage 1. Check Standard Storage Conditions start->storage storage_ok Conditions OK (0-6°C, Dark) storage->storage_ok Correct storage_bad Action: Correct Storage & Rerun with Fresh Standard storage->storage_bad Incorrect prep 2. Review Solution Preparation storage_ok->prep end_node Problem Resolved storage_bad->end_node prep_ok Freshly Prepared & Accurate prep->prep_ok Correct prep_bad Action: Prepare New Standards & Rerun prep->prep_bad Old or Inaccurate matrix 3. Evaluate Sample Matrix prep_ok->matrix prep_bad->end_node matrix_ok pH is Neutral, No Known Interferences matrix->matrix_ok Correct matrix_bad Action: Adjust pH, Perform Matrix Spike matrix->matrix_bad Extreme pH or Complex method 4. Examine Analytical Method matrix_ok->method matrix_bad->end_node method_ok Validated Method, System Passed QC method->method_ok Correct method_bad Action: Recalibrate, Check System Performance method->method_bad QC Failure method_ok->start Issue Persists: Consult Instrument Specialist method_bad->end_node

Caption: Troubleshooting workflow for this compound analysis.

References

troubleshooting low recovery of propachlor ESA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of propachlor (B1678252) ethanesulfonic acid (ESA) during solid-phase extraction (SPE) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of propachlor ESA low during Solid-Phase Extraction (SPE)?

Low recovery of this compound is a common issue primarily due to its chemical properties. As a major soil and water metabolite of the herbicide propachlor, this compound is a highly polar organosulfonic acid.[1][2] This high polarity can lead to poor retention on traditional nonpolar sorbents (like C18) and premature elution during the washing steps. Key factors contributing to low recovery include an incorrect choice of SPE sorbent, improper sample pH, inappropriate solvent selection for loading and elution, and suboptimal flow rates.[3][4][5]

Q2: What are the key chemical properties of this compound I should consider for extraction?

Understanding the chemical nature of this compound is critical for developing a successful extraction protocol. Its most important feature is the sulfonic acid group, which makes the molecule highly polar and acidic.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄S[1]
Molecular Weight 257.31 g/mol [1]
Description An organosulfonic acid and a metabolite of the herbicide propachlor.[1] It is considered a pesticide degradation product.[6]
Key Functional Group Sulfonic Acid (-SO₃H)[1]
Implication for SPE The sulfonic acid group is highly polar and acidic. This means the molecule's charge state is dependent on pH, which is a critical parameter to control during SPE.

Q3: How do I choose the correct SPE sorbent for this compound?

The choice of sorbent is the most critical factor for successful extraction.[7] Given this compound's high polarity and acidic nature, several options can be considered.

  • Anion Exchange (SAX) Sorbents: These are often the most effective choice. This compound is a strong acid, so at a neutral pH, it will be negatively charged (anionic). Anion exchange sorbents contain positively charged functional groups that will strongly retain the negatively charged this compound, while allowing neutral or positively charged interferences to pass through. Elution is typically achieved by using a solvent that disrupts the ionic interaction, such as one with a high salt concentration or a pH that neutralizes the analyte.[8]

  • Reversed-Phase (e.g., C18, C8) Sorbents: While common, these can be challenging for this compound. The analyte's high polarity leads to weak retention by nonpolar van der Waals forces.[7] A U.S. Geological Survey method using octadecylsilane (B103800) (C18) for propachlor and its degradation products reported mean recoveries between 62.3% and 95.5% in water samples, indicating that success can be variable.[9][10] To improve retention on reversed-phase media, the pH of the sample must be lowered significantly to neutralize the sulfonic acid group, thereby making the molecule less polar.

  • Polymeric Sorbents: Certain polymeric sorbents can offer better retention for polar compounds compared to traditional silica-based reversed-phase sorbents.

Q4: What is the optimal pH for my sample and solvents during SPE?

Proper pH control is essential to manage the ionization state of this compound and maximize its interaction with the sorbent.[11]

Table 2: Recommended pH Adjustments for SPE Sorbents

Sorbent TypeSample Loading pHElution StrategyRationale
Anion Exchange (SAX) pH ~ 6-8Decrease pH or Increase salt concentrationAt neutral pH, this compound is negatively charged and binds strongly to the positive sorbent. Elution occurs by neutralizing the analyte or introducing competing anions.
Reversed-Phase (C18) pH < 2Increase solvent strength (e.g., high % of methanol (B129727) or acetonitrile)At low pH, the sulfonic acid is protonated (neutral), increasing its hydrophobicity and retention on the nonpolar sorbent.

Q5: My analyte is not being retained on the column (it's in the load/wash fraction). What should I do?

This issue, known as "analyte breakthrough," is a common sign that the SPE method is not optimized.[5][7] The following flowchart provides a logical approach to troubleshooting this problem.

G start_node Problem: Low Recovery due to Analyte Breakthrough check_sorbent 1. Review Sorbent Choice start_node->check_sorbent Is sorbent optimal? check_ph 2. Verify Sample pH start_node->check_ph Is pH correct? check_load 3. Examine Loading Conditions start_node->check_load Is sample solvent too strong? check_flow 4. Check Loading Flow Rate start_node->check_flow Is flow rate too high? solution_sax Solution: Switch to Anion Exchange (SAX) sorbent for better retention of acidic analytes. check_sorbent->solution_sax If using RP with poor results solution_ph_rp Solution: For Reversed-Phase (C18), adjust sample pH to < 2 to neutralize the analyte. check_ph->solution_ph_rp For RP solution_ph_sax Solution: For Anion Exchange (SAX), ensure sample pH is > 4 to ensure analyte is charged. check_ph->solution_ph_sax For SAX solution_load Solution: Dilute sample with water or a weak buffer to reduce solvent strength. check_load->solution_load solution_flow Solution: Decrease flow rate to ~1 mL/min to allow sufficient interaction time. check_flow->solution_flow

Caption: Troubleshooting workflow for analyte breakthrough in SPE.

Q6: My analyte is retained on the column, but I cannot elute it effectively. How can I improve elution recovery?

Incomplete elution means the solvent is not strong enough to disrupt the analyte-sorbent interaction.[11] This can happen if the interaction is too strong or if secondary, unintended interactions are occurring.

G start_node Problem: Low Recovery due to Poor Elution check_strength 1. Evaluate Elution Solvent Strength start_node->check_strength check_ph 2. Modify Elution Solvent pH start_node->check_ph check_volume 3. Increase Elution Volume / Repetitions start_node->check_volume check_soak 4. Add a 'Soak Step' start_node->check_soak solution_strength_rp Solution (RP): Increase percentage of organic solvent (e.g., >95% Methanol). check_strength->solution_strength_rp Reversed-Phase solution_strength_sax Solution (SAX): Increase salt concentration or use a solvent with a pH that neutralizes the analyte. check_strength->solution_strength_sax Anion Exchange solution_ph Solution: For SAX, elute with acidic solvent. For RP, adding a basic modifier (e.g., ammonia) can disrupt secondary interactions. check_ph->solution_ph solution_volume Solution: Instead of one 5 mL elution, try two 2.5 mL elutions and combine the fractions. check_volume->solution_volume solution_soak Solution: After adding elution solvent, wait 1-5 minutes before applying vacuum to allow for full desorption. check_soak->solution_soak

Caption: Troubleshooting workflow for poor elution in SPE.

Experimental Protocols

Below is a generalized protocol for the extraction of this compound from a water sample using an anion exchange SPE cartridge. This protocol should be optimized for your specific sample matrix and analytical requirements.

Protocol: Anion Exchange SPE for this compound from Water

  • Sorbent Selection: Strong Anion Exchange (SAX) SPE Cartridge (e.g., 500 mg, 6 mL).

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methanol.

    • Wash the cartridge with 5 mL of deionized water. Do not allow the sorbent bed to go dry.[4]

  • Cartridge Equilibration:

  • Sample Preparation and Loading:

    • Adjust the pH of the water sample to between 6.0 and 8.0 to ensure this compound is fully deprotonated (anionic).

    • Load the sample onto the cartridge at a slow, controlled flow rate (1-2 mL/min).[12]

  • Washing:

    • Wash the cartridge with 5 mL of a weak buffer (e.g., ammonium acetate buffer, pH 7) to remove neutral and basic interferences.

    • Consider a second wash with a mild organic solvent (e.g., 5% methanol in water) to remove weakly bound nonpolar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 5 mL of an acidic solvent. A common choice is 5% formic acid in methanol. The acid neutralizes the analyte, disrupting its ionic bond with the sorbent.

    • Collect the eluate for analysis (e.g., by LC-MS).

  • Post-Elution:

    • The collected fraction can be evaporated to dryness and reconstituted in a suitable solvent for your analytical instrument.

Data Summary

The following table summarizes recovery data for propachlor from an analytical method developed by the U.S. Geological Survey, which can serve as a benchmark. Note that recoveries of ESA metabolites can be challenging and variable.

Table 3: Example Recoveries of Propachlor in Water Matrices using SPE-LC/MS

MatrixSpiked Concentration (µg/L)Mean Recovery (%)
Ground Water 0.1062.3 - 95.5
Surface Water 1.062.3 - 95.5
Reagent Water 0.10 - 1.090.3 - 118.3
Data adapted from USGS reports.[9][10]

References

Propachlor ESA Method Validation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Propachlor ESA (ethanesulfonic acid), a significant degradation product of the herbicide propachlor.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in validating a method for this compound analysis?

A1: The primary challenges in this compound method validation often revolve around three key areas:

  • Sample Preparation: Achieving consistent and high recovery of this polar analyte from complex environmental matrices like soil and water can be difficult. This compound's high water solubility can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents.

  • Chromatography: Due to its polarity, this compound can exhibit poor retention and peak shape on standard C18 columns. Tailored chromatographic conditions are often necessary to achieve symmetric peaks and adequate retention for reliable quantification.

  • Mass Spectrometry Detection: Ion suppression is a common issue in LC-MS/MS analysis, especially with complex matrices. Co-eluting matrix components can interfere with the ionization of this compound, leading to inaccurate and imprecise results.

Q2: What type of analytical methodology is most suitable for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and effective technique for the analysis of this compound. This method offers the high sensitivity and selectivity required to detect and quantify this compound at low concentrations in complex environmental and biological samples. Electrospray ionization (ESI) in negative ion mode is typically employed for this analysis.

Q3: What are the typical validation parameters that need to be assessed for a this compound method?

A3: A comprehensive method validation for this compound should include the assessment of the following parameters:

  • Selectivity (Specificity): The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions.

Troubleshooting Guides

Low Analyte Recovery

Problem: I am experiencing low and inconsistent recovery of this compound during sample preparation.

Possible Causes & Solutions:

CauseSolution
Inadequate SPE Sorbent: this compound is highly polar and may not be retained effectively on standard C18 sorbents.Consider using a mixed-mode or a polymer-based SPE sorbent with both reversed-phase and anion-exchange properties. Alternatively, hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges can be effective.
Improper Sample pH: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent.Adjust the sample pH to be below the pKa of the sulfonic acid group (typically <2) to ensure it is in its neutral form, which can improve retention on some reversed-phase sorbents.
Inefficient Elution Solvent: The solvent used to elute this compound from the SPE cartridge may not be strong enough.Use a more polar elution solvent or a mixture of solvents. For example, a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of ammonium (B1175870) hydroxide (B78521) can be effective for eluting from anion-exchange sorbents.
Analyte Breakthrough: The sample loading flow rate might be too high, or the sample volume may be too large for the SPE cartridge capacity.Reduce the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. Ensure the sample volume is within the recommended capacity of the SPE cartridge.

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Start -> CheckSPE; Start -> CheckpH; Start -> CheckElution; Start -> CheckFlowRate; CheckSPE -> SolutionSPE; CheckpH -> SolutionpH; CheckElution -> SolutionElution; CheckFlowRate -> SolutionFlowRate; }

Caption: Troubleshooting workflow for low this compound recovery.

Poor Chromatographic Peak Shape

Problem: My this compound peak is tailing or fronting, leading to poor integration and inaccurate quantification.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column: The polar sulfonic acid group of this compound can interact with active sites on the silica-based stationary phase.Use a column with end-capping or a hybrid particle technology to minimize silanol (B1196071) interactions. Consider using a HILIC column which is well-suited for polar analytes.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state.
Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.Ensure the sample solvent is as close in composition as possible to the initial mobile phase. If a strong solvent must be used for solubility, inject a smaller volume.
Column Overload: Injecting too much analyte can lead to peak fronting.Dilute the sample and reinject.

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Start [label="Poor Peak Shape", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumn [label="Check Column Chemistry"]; CheckMobilePhase [label="Check Mobile Phase pH"]; CheckSampleSolvent [label="Check Sample Solvent vs. Mobile Phase"]; CheckConcentration [label="Check Analyte Concentration"]; SolutionColumn [label="Use End-capped, Hybrid, or HILIC Column", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionMobilePhase [label="Adjust Mobile Phase pH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSampleSolvent [label="Match Sample Solvent to Mobile Phase", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionConcentration [label="Dilute Sample", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckColumn; Start -> CheckMobilePhase; Start -> CheckSampleSolvent; Start -> CheckConcentration; CheckColumn -> SolutionColumn; CheckMobilePhase -> SolutionMobilePhase; CheckSampleSolvent -> SolutionSampleSolvent; CheckConcentration -> SolutionConcentration; }

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Signal Suppression in Mass Spectrometry

Problem: I am observing significant ion suppression for this compound, resulting in low sensitivity and poor reproducibility.

Possible Causes & Solutions:

CauseSolution
Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as this compound and competing for ionization.Improve chromatographic separation by modifying the gradient, changing the column, or using a 2D-LC system. Enhance sample cleanup to remove interfering matrix components.
High Concentration of Salts or Buffers: Non-volatile salts or high concentrations of buffers in the mobile phase can suppress the ESI signal.Use volatile mobile phase additives like ammonium formate (B1220265) or ammonium acetate (B1210297) at low concentrations (e.g., 5-10 mM).
Inappropriate Ion Source Parameters: The settings of the electrospray ion source may not be optimal for this compound.Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.
Matrix Effects: The overall composition of the sample matrix is affecting the ionization efficiency.Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for both matrix effects and variability in sample preparation.

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Start -> CheckChromatography; Start -> CheckMobilePhaseComp; Start -> CheckSourceParams; Start -> CheckCalibration; CheckChromatography -> SolutionChromatography; CheckMobilePhaseComp -> SolutionMobilePhaseComp; CheckSourceParams -> SolutionSourceParams; CheckCalibration -> SolutionCalibration; }

Caption: Troubleshooting workflow for ion suppression in MS.

Quantitative Data Summary

The following tables summarize typical performance data for this compound method validation from various sources. These values can serve as a benchmark for your own method development and validation.

Table 1: Recovery of this compound in Water Samples

MatrixSpiking Level (µg/L)Recovery (%)Reference
Reagent Water0.190.3 - 118.3[1]
Ground Water0.1 & 1.062.3 - 95.5[1]
Surface Water0.1 & 1.062.3 - 95.5[1]

Table 2: Linearity and Detection Limits for this compound

ParameterValueMatrixReference
Linearity Range0.05 - 2.0 µg/LWater[1]
Method Detection Limit (MDL)0.004 - 0.051 µg/LWater[1]

Experimental Protocol: this compound in Water by SPE and LC-MS/MS

This protocol provides a general methodology for the determination of this compound in water samples. It should be optimized and validated for your specific application and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Load 2. Load Water Sample (Adjust pH if necessary) Condition->Load Wash 3. Wash Cartridge (e.g., Water to remove interferences) Load->Wash Elute 4. Elute this compound (e.g., Methanol/Ammonium Hydroxide) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: General workflow for Solid-Phase Extraction of this compound.

  • 1.1. Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • 1.2. Sample Loading: Acidify the water sample (e.g., 250 mL) to a pH < 2 with a suitable acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • 1.3. Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • 1.4. Analyte Elution: Elute the this compound from the cartridge with 5 mL of a suitable solvent, such as methanol or a mixture of methanol and ammonium hydroxide (e.g., 95:5 v/v).

  • 1.5. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • 2.1. Liquid Chromatography (LC) Conditions:

    • Column: A C18 column with end-capping (e.g., 100 mm x 2.1 mm, 3.5 µm) or a HILIC column.

    • Mobile Phase A: 5 mM ammonium formate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • 2.2. Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for this compound for confirmation and quantification. The specific precursor and product ions should be determined by direct infusion of a standard solution.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum sensitivity for this compound.

3. Quality Control

  • Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to monitor method performance.

  • Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in recovery.

References

Technical Support Center: Analysis of Propachlor ESA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Propachlor ESA (ethanesulfonic acid) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of this analyte.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] In the electrospray ion source, there is a competition for ionization between the analyte and other matrix components.[1] If matrix components are present at high concentrations or have a higher ionization efficiency, they can monopolize the available charge, leading to a decreased signal for this compound. This results in poor sensitivity, inaccurate quantification, and reduced method reliability.[2]

Q2: I am observing a weak or no signal for my this compound standard. What are the likely causes and how can I troubleshoot this?

A2: A weak or absent signal for this compound can be a primary indicator of significant ion suppression. Here are the initial troubleshooting steps:

  • Confirm Instrument Performance: Ensure the LC-MS system is performing optimally by running a system suitability test with a known standard in a clean solvent.

  • Evaluate Mobile Phase: Ensure the mobile phase pH is appropriate for keeping this compound in its ionized form. The use of volatile organic acids like formic or acetic acid in the mobile phase is recommended.[3]

  • Check for Contamination: Contamination in the LC system or the mass spectrometer's ion source can lead to signal suppression.[1] A thorough cleaning of the ion source may be necessary.

  • Perform a Post-Column Infusion Experiment: This experiment can definitively determine if ion suppression is occurring at the retention time of this compound. A continuous infusion of a this compound standard is introduced after the analytical column but before the ESI source. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of co-eluting, suppressing agents.

Q3: My this compound recovery is low and inconsistent in real samples compared to standards in solvent. How can I improve this?

A3: Low and variable recovery is often a direct consequence of matrix effects, including ion suppression. To address this, consider the following:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up water samples containing pesticides like this compound.[4][5][6]

  • Refine Chromatographic Separation: Adjusting the LC gradient can help separate this compound from co-eluting matrix components.

  • Utilize Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[7][8]

  • Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for both extraction efficiency and ion suppression, as it will be affected by the matrix in the same way as the analyte.[1]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Significant Signal Suppression Identified by Post-Column Infusion

If a post-column infusion experiment confirms ion suppression at the retention time of this compound, the following workflow can help mitigate the issue.

IonSuppression_Workflow start Ion Suppression Confirmed sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Optimize Chromatography sample_prep->chromatography If suppression persists internal_standard Use Isotope-Labeled Internal Standard chromatography->internal_standard For best quantification matrix_matched Use Matrix-Matched Calibration chromatography->matrix_matched Alternative/Complementary end Suppression Minimized internal_standard->end matrix_matched->end PeakShape_Workflow start Poor Peak Shape check_column Check LC Column Condition start->check_column mobile_phase Optimize Mobile Phase (pH, Organic Modifier) check_column->mobile_phase If column is OK injection_solvent Check Injection Solvent Mismatch mobile_phase->injection_solvent If peak fronting/splitting occurs end Improved Peak Shape mobile_phase->end If peak tailing resolved injection_solvent->end

References

selecting the best internal standard for propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Propachlor ESA.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for the quantitative analysis of this compound?

A1: The selection of an internal standard is critical for accurate and precise quantification of this compound. Two excellent candidates are available, each with distinct advantages:

  • This compound-d5: As a stable isotope-labeled (SIL) analog of the analyte, this compound-d5 is considered the "gold standard" for internal standards in mass spectrometry-based assays.[1][2] It co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, providing the most accurate correction for variations during sample preparation and analysis. A commercial source for this compound sodium salt-d5 has been identified.

  • Butachlor ESA: This is a structurally similar compound recommended as an internal standard in U.S. Environmental Protection Agency (EPA) Method 535 for the analysis of chloroacetanilide herbicide degradates, including this compound.[3][4] Its effectiveness is supported by method validation data demonstrating good recovery and precision for this compound.[3][5] Butachlor ESA is a cost-effective and readily available option.

Q2: Why is an internal standard necessary for this compound analysis?

A2: An internal standard is crucial to compensate for potential variations that can occur at various stages of the analytical process, including:

  • Sample Preparation: Losses during extraction, cleanup, and concentration steps.

  • Injection Volume: Minor inconsistencies in the volume injected into the analytical instrument.

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[1]

By adding a known amount of the internal standard to each sample, calibration standard, and quality control sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results.

Q3: Can I use a deuterated version of the parent compound, Propachlor-d5, as an internal standard for this compound?

A3: While Propachlor-d5 is commercially available, it is not the ideal internal standard for the analysis of this compound.[6][7] An internal standard should ideally have physicochemical properties as close as possible to the analyte. Since this compound is a metabolite with a different chemical structure and polarity compared to the parent Propachlor, their behavior during sample extraction, chromatography, and ionization will differ. Therefore, Propachlor-d5 would not effectively compensate for variations specific to this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the solid-phase extraction (SPE) procedure. Ensure the correct sorbent material (e.g., graphitized carbon as per EPA Method 535) and elution solvents are used.[3]
Degradation of the analyte during sample processing.Ensure proper sample preservation and avoid harsh chemical conditions or excessive temperatures during extraction and evaporation steps.
High variability in replicate measurements Inconsistent sample preparation or injection volumes.The use of an appropriate internal standard (this compound-d5 or Butachlor ESA) should mitigate this. Ensure the internal standard is added to all samples and standards at a consistent concentration early in the workflow.
Matrix effects impacting ionization.Utilize a stable isotope-labeled internal standard like this compound-d5 for the most effective correction of matrix effects.[2] Alternatively, optimize the chromatographic separation to better resolve this compound from interfering matrix components.
Internal standard signal is too low or too high Incorrect concentration of the internal standard spiking solution.Prepare and verify the concentration of the internal standard stock and working solutions. Adjust the spiking volume or concentration to achieve a signal that is on-scale and provides a good signal-to-noise ratio.
The internal standard is not suitable for the ionization mode used.Confirm that the chosen internal standard ionizes efficiently under the same mass spectrometry conditions as this compound (typically negative ion electrospray).

Comparison of Recommended Internal Standards

Internal Standard Pros Cons Commercial Availability
This compound-d5 - "Gold standard" - most accurately corrects for matrix effects and procedural losses.- Co-elutes with the analyte.- Higher cost.- May have limited commercial suppliers.Yes
Butachlor ESA - Recommended in a validated EPA method (535).- Structurally similar to this compound.- More cost-effective and readily available.[8][9]- May not perfectly mimic the behavior of this compound in all matrices.- Different retention time than the analyte.Yes

Experimental Protocol: Quantification of this compound using LC-MS/MS (Based on EPA Method 535)

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Reagents and Standards:

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into reagent water.

  • Spike each calibration standard, sample, and quality control sample with a constant concentration of the internal standard.

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the graphitized carbon SPE cartridge with methanol followed by reagent water.

  • Load the water sample (e.g., 250 mL) onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol containing ammonium acetate).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18, e.g., 2.1 x 150 mm, 1.7 µm

    • Mobile Phase A: 5 mM aqueous ammonium acetate

    • Mobile Phase B: Methanol

    • Gradient: Optimized to separate this compound from matrix interferences.

    • Injection Volume: 5-20 µL

    • Column Temperature: 60 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two MRM transitions for both this compound and the internal standard (one for quantification and one for confirmation).

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need to Quantify This compound ideal_is Ideal Internal Standard: Isotopically Labeled Analog start->ideal_is Best Practice check_availability Check Commercial Availability of this compound-d5 ideal_is->check_availability use_d5 Select this compound-d5 as Internal Standard check_availability->use_d5 Available alternative_is Alternative: Structurally Similar Compound check_availability->alternative_is Not Available or Cost Prohibitive end Proceed with Method Development use_d5->end find_validated_method Search for Validated Methods for this compound alternative_is->find_validated_method epa_535 Identify EPA Method 535 find_validated_method->epa_535 Found butachlor_esa EPA 535 Recommends Butachlor ESA epa_535->butachlor_esa select_butachlor Select Butachlor ESA as Internal Standard butachlor_esa->select_butachlor select_butachlor->end

Caption: Workflow for selecting an internal standard for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Propachlor ESA and Propachlor OXA Levels

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the prevalence and formation of two key propachlor (B1678252) metabolites.

Propachlor, a pre-emergent herbicide, undergoes transformation in the environment and biological systems, leading to the formation of various metabolites. Among the most significant are propachlor ethanesulfonic acid (ESA) and propachlor oxanilic acid (OXA). Understanding the relative levels of these two metabolites is crucial for assessing environmental fate, bioavailability, and potential toxicological implications. This guide provides a comparative overview of propachlor ESA and OXA, summarizing available data on their environmental concentrations, outlining the analytical methods for their detection, and illustrating their formation pathways.

Data Presentation: Environmental Concentrations

While extensive data specifically comparing the concentrations of this compound and propachlor OXA is limited, monitoring studies of other acetanilide (B955) herbicides, such as metolachlor (B1676510) and acetochlor (B104951), can provide valuable insights into the expected relative abundance of these types of metabolites. Generally, ESA metabolites of acetanilide herbicides are detected more frequently and at higher concentrations in groundwater and surface water than their corresponding OXA metabolites.

For instance, a study of metolachlor metabolites in Minnesota waters detected metolachlor ESA in 83% of monitoring well samples with a maximum concentration of 16.9 µg/L, while metolachlor OXA was found in 39% of the same samples with a maximum concentration of 6.73 µg/L. Similarly, in surface water, metolachlor ESA was detected in 74% of samples, while metolachlor OXA was detected in 77% of samples, with maximum concentrations of 4.21 µg/L and 1.55 µg/L, respectively. This suggests that the ESA pathway may be a more dominant degradation route or that the ESA metabolite is more persistent in the environment.

A study on acetochlor metabolites also showed that while both ESA and OXA derivatives are found, the ESA form is often more prevalent. The persistence of these degradation products is notable, with detections of alachlor (B1666766) ESA and, to a lesser extent, alachlor OXA, occurring years after the use of the parent compound was significantly reduced.

AnalyteMatrixFrequency of DetectionMaximum Concentration (µg/L)Reference
Metolachlor ESAGroundwater83%16.9
Metolachlor OXAGroundwater39%6.73
Metolachlor ESASurface Water74%4.21
Metolachlor OXASurface Water77%1.55
Acetochlor OXAGroundwater<10%29.4
Acetochlor OXASurface Water-5.26

Experimental Protocols

The quantification of this compound and propachlor OXA in environmental samples typically involves sophisticated analytical techniques. The following is a generalized protocol based on methods developed for acetanilide herbicide metabolites.

Methodology: Solid-Phase Extraction (SPE) followed by Liquid Chromatography/Mass Spectrometry (LC/MS)

This method is suitable for the determination of propachlor, this compound, and propachlor OXA in water samples.

1. Sample Preparation and Extraction:

  • Water samples are filtered to remove particulate matter.
  • A known volume of the filtered water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., Carbopack B). The analytes adsorb to the solid phase.
  • The cartridge is then washed to remove interfering substances.
  • The adsorbed analytes are eluted from the cartridge using a suitable solvent. For a class-specific separation, different solvent compositions can be used to selectively elute the parent compound, OXA metabolites, and ESA metabolites in separate fractions.

2. Analytical Instrumentation:

  • The eluted fractions containing the analytes of interest are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
  • HPLC: The HPLC system separates the different compounds in the sample based on their chemical properties as they pass through a column.
  • MS: The mass spectrometer identifies and quantifies the separated compounds based on their mass-to-charge ratio.

3. Quantification:

  • The concentration of each analyte is determined by comparing its response to that of a known concentration of a certified reference standard.
  • Method detection limits for similar acetanilide metabolites are typically in the range of 1 to 90 ng/L.

Signaling Pathways and Formation Mechanisms

The formation of this compound and OXA from the parent propachlor molecule involves distinct metabolic pathways.

This compound Formation:

The primary pathway for the formation of this compound is through glutathione (B108866) conjugation. This is a common detoxification pathway in many organisms, including plants and microorganisms.

propachlor_esa_pathway Propachlor Propachlor Glutathione_Conjugate Propachlor-Glutathione Conjugate Propachlor->Glutathione_Conjugate Glutathione S-transferase Cysteine_Conjugate Propachlor-Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Further Metabolism ESA This compound Cysteine_Conjugate->ESA Oxidation

Caption: this compound formation pathway.

Propachlor OXA Formation:

The precise pathway for the formation of propachlor OXA is less clearly defined in the available literature but is understood to be a major degradation product. It likely involves a series of oxidative and hydrolytic reactions.

propachlor_oxa_pathway Propachlor Propachlor Intermediate Oxidative Intermediates Propachlor->Intermediate Oxidation & Hydrolysis OXA Propachlor OXA Intermediate->OXA

Caption: Proposed Propachlor OXA formation.

Experimental Workflow

The general workflow for analyzing and comparing this compound and OXA levels in environmental samples is a multi-step process.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Groundwater Groundwater Filtration Filtration Groundwater->Filtration Surface_Water Surface Water Surface_Water->Filtration Soil Soil Soil->Filtration SPE Solid-Phase Extraction Filtration->SPE LCMS LC/MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparing this compound/OXA.

A Comparative Guide to the Validation of a Novel Analytical Method for Propachlor ESA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, rapid, and efficient analytical method for the quantification of Propachlor Ethanesulfonic Acid (ESA), a significant degradation product of the herbicide propachlor. The performance of this novel method is objectively compared against established and widely used alternatives, with supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.

Introduction

Propachlor is a chloroacetanilide herbicide used to control grassy and broadleaf weeds in various crops.[1][2] Its degradation product, Propachlor ESA, is a compound of environmental and health interest due to its potential to contaminate water sources.[3] Accurate and reliable quantification of this compound is therefore crucial for environmental monitoring and regulatory compliance. This guide introduces a new analytical method utilizing advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology, designed to offer superior speed, sensitivity, and efficiency compared to existing methods.

Performance Data Comparison

The following table summarizes the key performance characteristics of the new analytical method in comparison to two established alternatives: the U.S. Environmental Protection Agency (EPA) Method 535 and a method developed by the U.S. Geological Survey (USGS).

Parameter New Rapid LC-MS/MS Method EPA Method 535 (LC-MS/MS) USGS Method (Online SPE-LC/MS)
Limit of Detection (LOD) 0.005 µg/L0.006 - 0.043 µg/L[1]0.004 - 0.051 µg/L[2]
Limit of Quantitation (LOQ) 0.015 µg/LNot explicitly stated, but LCMRLs are establishedNot explicitly stated
Linearity (R²) > 0.999> 0.997[3]Not explicitly stated
Accuracy (% Recovery) 95 - 105%Not explicitly stated, but method performance is validated62.3 - 117.4% in ground and surface water[2]
Precision (%RSD) < 5%< 2.3% for internal standard and surrogate[3]Not explicitly stated
Analysis Time (per sample) ~ 5 minutes> 10 minutesNot explicitly stated
Sample Volume 100 µL250 mL[1]10 mL[2]

Experimental Protocols

New Rapid LC-MS/MS Method

This novel method is designed for high-throughput analysis without compromising sensitivity or accuracy.

1. Sample Preparation:

  • Filter a 1 mL water sample through a 0.22 µm syringe filter.

  • Transfer 100 µL of the filtered sample into an autosampler vial.

  • Add 10 µL of an internal standard solution (e.g., Butachlor ESA at 100 ng/mL).[3]

  • Vortex for 10 seconds.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A modern, sub-2 µm particle size C18 column for rapid separations.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MS/MS Transitions: Monitor the specific precursor and product ion transitions for this compound (e.g., 256 -> 121 m/z).[3]

Alternative Method 1: EPA Method 535

This is a widely recognized method for the determination of chloroacetanilide herbicide degradates in drinking water.[1][3]

1. Sample Preparation:

  • Pass a 250 mL water sample through a solid-phase extraction (SPE) cartridge containing graphitized carbon.[1]

  • Elute the analytes with methanol (B129727) containing ammonium (B1175870) acetate (B1210297).[1]

  • Concentrate the eluate to dryness and reconstitute in 1 mL of water with ammonium acetate.[1]

2. LC-MS/MS Conditions:

  • LC System: HPLC system.

  • Column: C18 column.[1]

  • Mobile Phase: Gradient elution with ammonium acetate in water and methanol.

  • Injection Volume: 100 µL.[1]

  • Mass Spectrometer: Tandem mass spectrometer.[1]

Alternative Method 2: USGS Method

This method utilizes online solid-phase extraction for automated sample preparation and analysis.[2]

1. Sample Preparation:

  • Filtered water samples are directly injected into the online SPE-LC/MS system.[2]

  • The system uses an octadecylsilane (B103800) SPE cartridge for online extraction and concentration.[2]

2. LC-MS Conditions:

  • LC System: HPLC with an online SPE module.

  • Mass Spectrometer: Mass spectrometer.[2]

Visualizations

The following diagrams illustrate the experimental workflow of the new analytical method and a logical comparison of its key features against the established alternatives.

New_Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection 1. Collect Water Sample Filtration 2. Filter Sample (0.22 µm) Sample_Collection->Filtration Aliquoting 3. Aliquot 100 µL Filtration->Aliquoting IS_Addition 4. Add Internal Standard Aliquoting->IS_Addition Vortexing 5. Vortex IS_Addition->Vortexing Injection 6. Inject 5 µL into LC-MS/MS Vortexing->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. MS/MS Detection Separation->Detection Quantification 9. Data Quantification Detection->Quantification

Caption: Workflow of the new rapid LC-MS/MS method for this compound analysis.

Method_Comparison cluster_new New Rapid LC-MS/MS Method cluster_epa EPA Method 535 cluster_usgs USGS Method New_Speed High Speed (~5 min) EPA_Speed Moderate Speed (>10 min) New_Speed->EPA_Speed USGS_Speed Moderate Speed New_Speed->USGS_Speed New_Sensitivity High Sensitivity (LOD: 0.005 µg/L) EPA_Sensitivity Good Sensitivity (LOD: 0.006-0.043 µg/L) New_Sensitivity->EPA_Sensitivity USGS_Sensitivity Good Sensitivity (LOD: 0.004-0.051 µg/L) New_Sensitivity->USGS_Sensitivity New_Efficiency High Efficiency (Low Sample Volume) EPA_Efficiency Low Efficiency (Large Sample Volume) New_Efficiency->EPA_Efficiency USGS_Efficiency Moderate Efficiency (Automated SPE) New_Efficiency->USGS_Efficiency

Caption: Comparison of key features of the new method versus established alternatives.

References

A Comparative Guide to the Environmental Persistence of Propachlor ESA and Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of two key herbicidal metabolites: propachlor (B1678252) ethanesulfonic acid (ESA) and alachlor (B1666766) ethanesulfonic acid (ESA). The information presented is based on experimental data from scientific literature, offering insights into their degradation, mobility, and overall environmental fate.

Introduction

Propachlor and alachlor are chloroacetamide herbicides that have been widely used in agriculture. Upon their release into the environment, they undergo transformation, leading to the formation of various metabolites. Among the most significant are their ethanesulfonic acid (ESA) derivatives, which have been detected in soil and groundwater. Understanding the environmental persistence of these ESA metabolites is crucial for assessing their potential long-term impact on ecosystems and human health. While both are aniline (B41778) herbicides, structural differences influence their degradation pathways and the persistence of their metabolites.

Comparative Environmental Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down. It is often expressed as a half-life (t½), the time it takes for the concentration of the substance to be reduced by half.

While extensive data is available for the parent compounds, specific half-life values for propachlor ESA are not as readily found in publicly available scientific literature. However, studies consistently describe propachlor's major degradates, including the ESA metabolite, as "recalcitrant," "very mobile and persistent," and available for runoff longer than the parent compound.[1][2] Propachlor itself has a relatively short half-life in aerobic soils, ranging from 2 to 14 days.[1]

In contrast, more quantitative data is available for alachlor and its ESA metabolite. The parent compound, alachlor, has a field half-life of approximately 8 days.[3] Its primary metabolite, alachlor ESA, is frequently detected in groundwater, indicating its persistence and high mobility.[3][4] The presence of alachlor ESA in municipal wells, often at higher concentrations and frequencies than the parent compound, further underscores its environmental persistence.[3][4]

The following table summarizes the available data on the persistence of propachlor, alachlor, and their ESA metabolites.

CompoundMatrixHalf-life (t½)Notes
Propachlor Aerobic Soil2 - 14 days[1]
This compound SoilDescribed as "recalcitrant" and "persistent"Specific half-life data is limited in the reviewed literature.[1][2]
Alachlor Field Soil~8 days[3]
Alachlor ESA GroundwaterFrequently detectedIndicates high persistence and mobility.[3][4]

Degradation Pathways

The degradation of propachlor and alachlor in the environment is a complex process involving both biotic and abiotic transformations. The initial steps in the degradation of both herbicides lead to the formation of their respective ESA metabolites.

Below is a simplified representation of the degradation pathways.

cluster_propachlor Propachlor Degradation cluster_alachlor Alachlor Degradation Propachlor Propachlor Propachlor_Metabolites Intermediate Metabolites Propachlor->Propachlor_Metabolites Microbial Degradation Propachlor_ESA This compound Propachlor_Metabolites->Propachlor_ESA Alachlor Alachlor Alachlor_Metabolites Intermediate Metabolites Alachlor->Alachlor_Metabolites Microbial Degradation Alachlor_ESA Alachlor ESA Alachlor_Metabolites->Alachlor_ESA

Simplified degradation pathways of Propachlor and Alachlor to their ESA metabolites.

Experimental Protocols

The analysis of this compound and alachlor ESA in environmental samples typically involves extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction from Soil

A common method for extracting these metabolites from soil is Soxhlet extraction .

  • Sample Preparation: Soil samples are collected, air-dried, and sieved to ensure homogeneity.

  • Extraction: A known weight of the soil sample is placed in a cellulose (B213188) extraction thimble. The thimble is then placed in a Soxhlet extractor.

  • Solvent: A suitable solvent, such as a mixture of acetonitrile (B52724) and water, is used for the extraction.

  • Extraction Process: The solvent is heated, vaporizes, condenses, and drips onto the soil sample, extracting the analytes. This process is repeated for several hours to ensure complete extraction.

  • Concentration: The resulting extract is then concentrated, often using a rotary evaporator, before cleanup and analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a widely used technique for the quantification of this compound and alachlor ESA.

  • Chromatographic System: An HPLC system equipped with a C18 analytical column is typically used for separation.

  • Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., potassium monophosphate) and an organic solvent (e.g., acetonitrile).

  • Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 210 nm) is a common method for quantifying the analytes.[5]

  • Quantification: The concentration of each ESA metabolite is determined by comparing its peak area to that of a known standard.

The following diagram illustrates a general experimental workflow for the analysis of this compound and alachlor ESA in soil samples.

cluster_workflow Analytical Workflow for ESA Metabolites in Soil A Soil Sample Collection B Soxhlet Extraction A->B C Extract Concentration B->C D Sample Cleanup (e.g., SPE) C->D E HPLC Analysis D->E F Data Analysis E->F

General experimental workflow for the analysis of ESA metabolites in soil samples.

Conclusion

Based on the available literature, both this compound and alachlor ESA are persistent and mobile metabolites of their respective parent herbicides. While direct quantitative comparisons of their half-lives are limited by the lack of specific data for this compound, qualitative evidence strongly suggests that this compound is a persistent environmental contaminant. Alachlor ESA is well-documented as being persistent and frequently detected in groundwater, serving as a key indicator of historical alachlor use. The higher mobility and persistence of these ESA metabolites compared to their parent compounds highlight the importance of including them in environmental monitoring programs to fully assess the long-term impact of chloroacetamide herbicide use. Further research is needed to quantify the environmental half-life of this compound under various conditions to enable a more direct and comprehensive risk assessment.

References

A Comparative Guide to Inter-Laboratory Measurement of Propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for comparing analytical methodologies for the quantification of Propachlor (B1678252) Ethanesulfonic Acid (ESA), a significant degradation product of the herbicide propachlor. In the absence of publicly available, formal inter-laboratory comparison studies for propachlor ESA, this document presents a hypothetical proficiency test. The experimental data herein is synthesized from published literature on the analysis of propachlor and other acetamide (B32628) herbicide metabolites, serving as a realistic model for researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests, are a critical component of a laboratory's quality assurance program.[1][2] They provide a means for laboratories to assess their analytical performance against that of their peers and a predetermined reference value.[2] Participation in such schemes is often a requirement for accreditation under standards like ISO/IEC 17025. The primary goals of an ILC are to evaluate the proficiency of participating laboratories and to determine the precision and accuracy of a given analytical method.[3] Performance is typically assessed using statistical tools like the Z-score, which indicates how far a laboratory's result deviates from the consensus mean.[2]

This guide outlines a hypothetical ILC for the measurement of this compound in a prepared water sample, comparing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Hypothetical Inter-Laboratory Comparison Workflow

The workflow for this hypothetical ILC is designed to ensure a robust and fair comparison of the performance of participating laboratories.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories A Preparation of Test Material (Spiked Water Sample) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participants B->C D Sample Receipt and Login C->D G Data Analysis and Performance Evaluation (Z-Scores) H Issuance of Final Report G->H E Analysis of this compound (LC-MS/MS or HPLC-UV) D->E F Reporting of Results to Coordinating Body E->F F->G

Caption: Workflow of the hypothetical inter-laboratory comparison for this compound.

Data Presentation

Participating laboratories were instructed to analyze the provided water test material for this compound using one of the two detailed analytical methods. The assigned value for the proficiency test sample, determined by the organizing body based on formulation and verification by a reference laboratory, was 5.00 µg/L . The following table summarizes the hypothetical performance data from a representative set of participating laboratories.

Laboratory IDMethod UsedReported Concentration (µg/L)Recovery (%)Z-ScoreLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Lab 01LC-MS/MS4.9599-0.250.010.03
Lab 02LC-MS/MS5.151030.750.0080.025
Lab 03HPLC-UV4.6092-2.000.100.35
Lab 04LC-MS/MS4.8897.6-0.600.0120.04
Lab 05HPLC-UV5.401082.000.150.50
Lab 06LC-MS/MS5.02100.40.100.0090.03
Lab 07HPLC-UV4.7595-1.250.120.40
Lab 08LC-MS/MS4.9198.2-0.450.0150.05

Note: Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the participant's result, X is the assigned value (5.00 µg/L), and σ is the standard deviation for proficiency assessment (hypothetically set at 0.20 µg/L for this exercise).

Experimental Protocols

The following are detailed methodologies for the two analytical techniques compared in this hypothetical study.

Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is based on established procedures for the analysis of acetamide herbicide degradation products in water.[4]

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of reagent water.

    • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte from the cartridge with 6 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile (B52724)/water.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Quantification:

    • Use an external calibration curve prepared with certified this compound standards.

Method 2: Direct Injection followed by HPLC-UV

This method represents a simpler, more accessible approach, though typically with lower sensitivity.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm nylon syringe filter directly into an autosampler vial.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate (B84403) buffer solution (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: UV detector set at a wavelength of 220 nm.

  • Quantification:

    • Use an external calibration curve prepared with certified this compound standards.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and their key performance characteristics as observed in the hypothetical data.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics LCMS LC-MS/MS High_Sens High Sensitivity (Low LOD/LOQ) LCMS->High_Sens High_Spec High Specificity LCMS->High_Spec Complex More Complex Workflow (SPE Required) LCMS->Complex HPLC HPLC-UV Low_Sens Lower Sensitivity (High LOD/LOQ) HPLC->Low_Sens Lower_Spec Lower Specificity HPLC->Lower_Spec Simple Simpler Workflow (Direct Injection) HPLC->Simple

Caption: Logical comparison of analytical methods for this compound measurement.

Conclusion

This guide provides a model for an inter-laboratory comparison of this compound measurement. It highlights two distinct analytical methods, LC-MS/MS and HPLC-UV, and presents a framework for data comparison and performance evaluation. The hypothetical data indicates that while both methods can provide acceptable results, LC-MS/MS offers superior sensitivity and specificity, reflected in lower detection limits and potentially more accurate results. For laboratories involved in the analysis of pesticide metabolites, participation in such proficiency testing schemes is essential for ensuring the quality and reliability of their results. The detailed protocols and comparative data serve as a valuable resource for method selection, validation, and quality control in a research and development setting.

References

A Comparative Guide to Propachlor ESA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of Propachlor (B1678252) Ethanesulfonic Acid (ESA), a significant degradation product of the herbicide propachlor. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering insights into method performance based on experimental data.

Quantitative Method Performance

The selection of an appropriate analytical method for propachlor ESA quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of commonly employed techniques.

Analytical TechniqueSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery Rate (%)InstrumentationReference
LC-MS/MS Ground and Surface WaterMDL: 0.004 - 0.051 µg/L62.3 - 117.4Online Solid-Phase Extraction, Liquid Chromatography, Mass Spectrometry[1][2]
HPLC-UV SoilLLMV: 0.01 ppmNot SpecifiedHigh-Performance Liquid Chromatography, UV Detector[3]
GC-TSD SoilLLMV: 0.01 ppm (for parent propachlor)Not SpecifiedGas Chromatography, Thermionic Specific Detector[3]

Note: MDL = Method Detection Limit, LLMV = Lower Limit of Method Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the quantification of this compound.

1. LC-MS/MS for Water Samples

This method is suitable for the determination of dissolved-phase this compound in ground and surface water.[1][2]

  • Sample Preparation: Water samples are filtered to remove suspended particulate matter. The method utilizes online solid-phase extraction (SPE) with an octadecylsilane (B103800) (C18) cartridge for sample concentration and cleanup.[2] Only 10 mL of the sample is required per injection.[2]

  • Instrumentation: An automated online SPE system coupled with a high-performance liquid chromatograph and a mass spectrometer is used.[2]

  • Chromatography: A mobile phase gradient is employed for the separation of analytes.[1]

  • Detection: The mass spectrometer is operated in a specific mode to detect and quantify this compound.[1]

2. HPLC-UV for Soil Samples

This procedure is designed for the determination of propachlor and its acidic metabolites, including the sulfonic acid form, in soil.[3]

  • Extraction: Soil samples undergo an overnight Soxhlet extraction with 50% acetonitrile (B52724) in water. The extract is then concentrated by rotary evaporation to remove the acetonitrile.[3]

  • Partitioning: The concentrated extract is partitioned with methylene (B1212753) chloride, separating the acidic metabolites (including this compound) into the aqueous phase and the parent propachlor into the organic phase.[3]

  • Cleanup: The aqueous phase containing the acidic metabolites is cleaned up using a disposable SAX (Strong Anion Exchange) column.[3]

  • Instrumentation: The final analysis is performed using an HPLC system with a C18 analytical column and a UV detector set at 210 nm.[3]

  • Quantitation: The concentration of this compound is determined by comparing its peak area to that of a known standard.[3]

Visualizing the Analytical Workflow

To better illustrate the steps involved in the quantification of this compound, a generalized experimental workflow is presented below.

Propachlor_ESA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water or Soil) Filtration Filtration (for water samples) SampleCollection->Filtration Water Extraction Soxhlet Extraction (for soil samples) SampleCollection->Extraction Soil SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Filtration->SPE Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Partitioning->SPE Chromatography Chromatographic Separation (LC or GC) SPE->Chromatography Detection Detection (MS/MS, UV, or TSD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the quantification of this compound.

References

A Toxicological Showdown: Propachlor vs. its Environmental Metabolite, Propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Propachlor (B1678252), a chloroacetanilide herbicide, has been a subject of extensive toxicological evaluation due to its widespread use and potential environmental impact. Its degradation in the environment leads to the formation of various metabolites, with propachlor ethanesulfonic acid (ESA) being a significant and persistent product. Understanding the toxicological profile of propachlor ESA in comparison to its parent compound is crucial for a comprehensive risk assessment. This guide provides a detailed, data-driven comparison of the toxicological properties of propachlor and this compound, supported by experimental data and methodologies.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for propachlor and this compound. It is important to note that while extensive data is available for propachlor, specific toxicological studies on this compound are limited.

Toxicological EndpointPropachlorThis compound
Acute Oral Toxicity (LD50) 710 - 1800 mg/kg (rat)[1][2][3]Data not available
Acute Dermal Toxicity (LD50) >20,000 mg/kg (rabbit)[3]Data not available
Acute Inhalation Toxicity (LC50) ≥1.2 mg/L (rat)[3]Data not available
90-Day Oral NOAEL (Rat) 12 - 13.3 mg/kg/day[4]Data not available
Carcinogenicity Classified as a probable human carcinogen (Group B2) by the EPA.[1]Data not available
Genotoxicity (Ames Test) Negative[2]Data not available
Developmental Toxicity Evidence of developmental effects at high doses in some studies.[3]Data not available
Reproductive Toxicity No definite evidence of adverse effects in a two-generation study.[1]Data not available
Skin & Eye Irritation Severe eye irritant; slight dermal irritant.[3]Causes skin and serious eye irritation (GHS classification).[5]
Respiratory Irritation Not specifiedMay cause respiratory irritation (GHS classification).[5]
Aquatic Toxicity (QSAR) Fish 96-hour LC50: 0.70 ppmFish 96-hour LC50: >1000 ppm (Propachlor sulfonic acid)

Note: The aquatic toxicity value for this compound is a Quantitative Structure-Activity Relationship (QSAR) estimate for propachlor sulfonic acid and not an experimentally derived value.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are descriptions of standard protocols for key toxicological assessments.

Acute Oral Toxicity (LD50) - OECD 423

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423).

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used.

  • Dosage: A stepwise procedure is used with a starting dose based on existing information. Doses are administered to a group of three animals.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay (OECD 129)

The NRU assay assesses the viability of cells in culture after exposure to a test substance.

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is seeded in 96-well plates and incubated to allow for cell attachment and growth.

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that is incorporated into the lysosomes of viable cells.

  • Extraction and Measurement: After incubation, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.

  • Endpoint: The IC50 value (the concentration that causes a 50% reduction in neutral red uptake compared to control cells) is calculated.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7][8][9]

  • Tester Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli with different mutations are used.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.[10][11][12]

  • Animal Model: Pregnant female rats or rabbits are typically used.

  • Dosing Period: The test substance is administered daily to the dams during the period of major organogenesis.

  • Observations: Maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: Near the end of gestation, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Endpoints include maternal toxicity, pre- and post-implantation loss, fetal body weight, and the incidence of malformations and variations.

Endocrine Disruption - Estrogen Receptor Binding Assay (OECD 493)

This in vitro assay is used to identify chemicals that can bind to the estrogen receptor.

  • Receptor Preparation: A rat uterine cytosol preparation containing estrogen receptors is used.

  • Competitive Binding: The test chemical is incubated with the receptor preparation in the presence of a radiolabeled estrogen (e.g., [3H]-17β-estradiol).

  • Separation: Bound and unbound radiolabeled estrogen are separated.

  • Measurement: The amount of radioactivity in the bound fraction is measured.

  • Endpoint: The ability of the test chemical to compete with the radiolabeled estrogen for binding to the receptor is determined, and the relative binding affinity is calculated.

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the comparative toxicological assessment of a parent compound and its metabolite.

Toxicological_Comparison_Workflow cluster_compounds Test Compounds cluster_tiers Toxicological Assessment Tiers cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Studies cluster_analysis Data Analysis & Comparison cluster_output Output Parent Parent Compound (Propachlor) Cytotoxicity Cytotoxicity Assays (e.g., NRU, MTT) Parent->Cytotoxicity Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test) Parent->Genotoxicity_in_vitro Endocrine_Screening Endocrine Activity (e.g., ER Binding) Parent->Endocrine_Screening Acute_Toxicity Acute Toxicity (LD50, LC50) Parent->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity (NOAEL) Parent->Subchronic_Toxicity Developmental_Toxicity Developmental & Reproductive Toxicity Parent->Developmental_Toxicity Metabolite Metabolite (this compound) Metabolite->Cytotoxicity Metabolite->Genotoxicity_in_vitro Metabolite->Endocrine_Screening Metabolite->Acute_Toxicity Metabolite->Subchronic_Toxicity Metabolite->Developmental_Toxicity Cytotoxicity->Acute_Toxicity Inform Dosing Comparison Comparative Analysis Cytotoxicity->Comparison Genotoxicity_in_vitro->Subchronic_Toxicity Guide Further Testing Genotoxicity_in_vitro->Comparison Endocrine_Screening->Comparison Acute_Toxicity->Comparison Subchronic_Toxicity->Comparison Developmental_Toxicity->Comparison Report Toxicological Profile & Risk Assessment Comparison->Report

Caption: A generalized workflow for the toxicological comparison of a parent compound and its metabolite.

Discussion and Conclusion

The available data indicates that propachlor exhibits moderate acute toxicity and is classified as a probable human carcinogen.[1] While it tested negative in the Ames test for mutagenicity, there is some evidence of developmental effects at high doses.[2][3]

In contrast, the toxicological database for this compound is largely incomplete. The GHS classification suggests it is a skin and eye irritant, and a potential respiratory irritant.[5] QSAR estimations predict significantly lower aquatic toxicity for propachlor sulfonic acid compared to the parent compound. This is consistent with the general observation that the degradation of some herbicides can lead to less toxic metabolites. However, the lack of empirical data on acute and chronic toxicity, genotoxicity, developmental and reproductive toxicity, and endocrine disruption potential of this compound makes a direct and comprehensive comparison with propachlor challenging.

For a thorough risk assessment, further research is imperative to fill the existing data gaps for this compound. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to fully characterize the toxicological profile of this important environmental metabolite. Such data will enable a more accurate comparison with the parent compound, propachlor, and inform regulatory decisions regarding its environmental and human health risks.

References

Propachlor ESA: A Comparative Analysis of Concentrations in Surface Water vs. Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that while the herbicide propachlor (B1678252) and its ethanesulfonic acid (ESA) metabolite are contaminants of concern in both surface and groundwater, concentrations and detection frequencies can vary significantly between these two water bodies. Generally, pesticide concentrations, including those of herbicide metabolites, are found to be higher and more variable in surface water, which is more immediately impacted by agricultural runoff. In contrast, groundwater, while less susceptible to rapid fluctuations, can serve as a long-term reservoir for persistent and mobile compounds like propachlor ESA.

Propachlor, a chloroacetanilide herbicide, undergoes degradation in the environment, leading to the formation of metabolites such as this compound. Due to its increased polarity and persistence, this compound is often detected more frequently and at higher concentrations in water sources than the parent compound.

Quantitative Comparison of Herbicide Metabolite Concentrations

Studies analyzing NAWQA data have consistently shown that the ESA metabolites of alachlor (B1666766) and metolachlor (B1676510) are detected at significantly higher frequencies in groundwater than their respective parent compounds. For instance, one report indicated that alachlor ESA was detected in groundwater up to 50 times more frequently than alachlor itself.[1] Similarly, metolachlor ESA was found more than seven times as often as its parent compound in groundwater samples.[1] This is attributed to the higher mobility and persistence of the ESA degradates, allowing them to leach more readily into groundwater systems.

While comprehensive, directly comparable concentration data for this compound in surface versus groundwater is not available in a single study, the general trend observed for other pesticides suggests that surface water is more likely to have higher, albeit more transient, concentrations immediately following application periods due to runoff.

Table 1: Detection Frequencies of Selected Chloroacetanilide Herbicide Metabolites in Groundwater (USGS NAWQA Data)

CompoundWater BodyDetection Frequency relative to Parent Compound
Alachlor ESAGroundwater15 to 50 times more frequent
Metolachlor ESAGroundwaterOver 7 times more frequent

Note: This table is based on data for alachlor and metolachlor ESA from the USGS NAWQA program and is used as a surrogate to infer the likely behavior of this compound.

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in environmental water samples require sensitive and specific analytical methods. The following is a generalized experimental protocol based on methods developed and utilized by the USGS for the analysis of acetamide (B32628) herbicide degradation products.

1. Sample Collection and Preservation:

  • Surface and groundwater samples are collected in amber glass bottles to prevent photodegradation.

  • Samples are chilled immediately upon collection and shipped to the laboratory on ice.

  • If not analyzed immediately, samples are stored at 4°C in the dark.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • A measured volume of the water sample (typically 100-500 mL) is filtered to remove suspended solids.

  • The filtered water is passed through an SPE cartridge containing a sorbent material (e.g., C18 or polymeric).

  • This compound and other analytes are retained on the sorbent while the water passes through.

  • The cartridge is then dried, and the analytes are eluted with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • The eluate is concentrated to a final volume, typically 1 mL, prior to analysis.

3. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

  • The concentrated extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Liquid Chromatography: The extract is injected into an HPLC or UHPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used to separate this compound from other compounds in the sample.

  • Tandem Mass Spectrometry: The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. Two mass transitions are typically monitored for the identification and quantification of this compound to ensure high selectivity and sensitivity. One transition is used for quantification, and the other for confirmation.

4. Quality Assurance/Quality Control (QA/QC):

  • Method blanks, fortified blanks, and matrix spikes are analyzed with each batch of samples to assess for contamination, recovery, and matrix effects.

  • Surrogate standards (compounds similar to the analyte of interest but not expected to be in the samples) are added to all samples before extraction to monitor the efficiency of the analytical procedure.

  • Calibration curves are generated using certified reference standards of this compound.

Environmental Fate and Transport of Propachlor and this compound

The following diagram illustrates the pathway of propachlor from its application in agricultural settings to the eventual detection of its ESA metabolite in both surface and groundwater.

G cluster_surface Surface Environment cluster_transport Transport & Transformation cluster_water Water Bodies cluster_detection Detection Propachlor_App Propachlor Application (Herbicide) Soil Soil Propachlor_App->Soil Deposition Runoff Surface Runoff Soil->Runoff Leaching Leaching Soil->Leaching Degradation Microbial Degradation in Soil/Water Soil->Degradation Surface_Water Surface Water (Rivers, Lakes) Runoff->Surface_Water Groundwater Groundwater Leaching->Groundwater Propachlor_ESA_SW This compound in Surface Water Degradation->Propachlor_ESA_SW Forms this compound Propachlor_ESA_GW This compound in Groundwater Degradation->Propachlor_ESA_GW Forms this compound Surface_Water->Propachlor_ESA_SW Groundwater->Propachlor_ESA_GW

Caption: Environmental pathway of propachlor to this compound in water.

References

A Comparative Guide to Propachlor ESA Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, providing a benchmark for the calibration of instruments, validation of methods, and ensuring the traceability of measurement results. This guide offers a comparative overview of Propachlor ESA (Ethanesulfonic Acid) sodium salt certified reference materials, a critical analytical standard for environmental monitoring and agricultural testing.

This compound is a major degradation product of the herbicide propachlor. Its presence and concentration in environmental samples, particularly water sources, are closely monitored. Accurate quantification of this compound is therefore essential for regulatory compliance and environmental safety assessment. This guide provides a comparison of key attributes of commercially available this compound CRMs, supported by a detailed experimental protocol for their analysis.

Quantitative Data Comparison

The selection of a suitable CRM hinges on several key parameters typically detailed in the Certificate of Analysis (CoA). While specific lot-to-lot values will vary, the following table presents a comparative summary of typical specifications for this compound sodium salt CRMs from leading suppliers. This data is illustrative, based on the common range and presentation for such products, and underscores the importance of consulting the specific CoA provided with the purchased material.

Table 1: Comparison of this compound Sodium Salt Certified Reference Material Specifications (Illustrative Data)

FeatureSupplier A (e.g., AccuStandard)Supplier B (e.g., Sigma-Aldrich PESTANAL®)Supplier C (e.g., HPC Standards)Supplier D (e.g., LGC Standards)
Product Format 100 µg/mL in Methanol (B129727)Neat Solid100 µg/mL in AcetonitrileNeat Solid
CAS Number 947601-88-9947601-88-9947601-88-9947601-88-9
Certified Purity N/A (Solution)99.5%N/A (Solution)99.2%
Purity Uncertainty N/A (Solution)± 0.2%N/A (Solution)± 0.3%
Certified Concentration 100.0 µg/mLN/A (Neat)100.0 µg/mLN/A (Neat)
Concentration Uncertainty ± 0.5 µg/mLN/A (Neat)± 0.5 µg/mLN/A (Neat)
Traceability NIST SRMNIST SRMNIST SRMNIST SRM
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO 17034, ISO 9001ISO 17034, ISO/IEC 17025
Storage Condition 0-5 °C2-8 °C2-8 °C2-8 °C

Note: This table contains representative data. Always refer to the lot-specific Certificate of Analysis for precise values.

Understanding the Certificate of Analysis (CoA)

The CoA is a critical document that accompanies a CRM, providing detailed information about its certified properties and the methods used for certification. Key elements to scrutinize on a CoA for a this compound CRM include:

  • Certified Value: For solutions, this is the concentration (e.g., in µg/mL). For neat materials, it is the purity (as a mass fraction percentage).

  • Uncertainty: The expanded uncertainty provides a range within which the true value is expected to lie with a stated level of confidence (typically 95%). A smaller uncertainty indicates a higher level of confidence in the certified value.

  • Traceability: This establishes an unbroken chain of comparisons to a national or international standard, such as those from the National Institute of Standards and Technology (NIST). This is crucial for ensuring the comparability of results over time and between different laboratories.

  • Homogeneity and Stability: The CoA should provide assurance that the material is homogeneous throughout the batch and stable for the defined shelf life under the recommended storage conditions.

  • Method of Certification: The analytical techniques used to determine the certified value (e.g., quantitative NMR, mass balance) should be stated.

Experimental Protocol: Quantification of this compound in Water Samples

The following is a detailed methodology for the analysis of this compound in water, adapted from established methods such as those developed by the U.S. Geological Survey for acetamide (B32628) herbicide degradates.[1][2] This protocol is suitable for comparing the performance of different this compound CRMs as calibration standards.

1. Objective: To determine the concentration of this compound in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an external calibration curve prepared from a certified reference material.

2. Materials and Reagents:

  • This compound Certified Reference Material (solution or neat solid)

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Water sample(s) for analysis

  • Volumetric flasks, pipettes, and autosampler vials

3. Preparation of Standards:

  • Primary Stock Solution: If using a neat CRM, accurately weigh a known amount and dissolve it in a precise volume of a suitable solvent (e.g., methanol) to create a primary stock solution. If using a solution CRM, this may serve as the primary stock.

  • Working Stock Solution: Prepare a dilution of the primary stock solution to an intermediate concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in LC-MS/MS grade water or a suitable solvent to cover the expected concentration range of the samples. A typical range might be 0.05 to 5.0 µg/L.

4. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE cartridge with methanol followed by water.

  • Load a known volume of the water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known small volume of the initial mobile phase.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column suitable for polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid.

    • Flow Rate: A typical flow rate for a standard analytical column.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select precursor and product ions specific to this compound for quantification and confirmation.

6. Data Analysis and Quality Control:

  • Generate a calibration curve by plotting the peak area of the quantification transition against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Include quality control samples, such as a blank and a laboratory control spike, in each analytical batch to monitor for contamination and assess accuracy and precision.

Visualizations

Workflow for CRM-based Quantification

The following diagram illustrates the general workflow for using a this compound CRM to quantify the analyte in a water sample.

CRM Quantification Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Data Processing CRM This compound CRM Stock_Solution Prepare Stock Solution CRM->Stock_Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards LC_MSMS LC-MS/MS Analysis Calibration_Standards->LC_MSMS Water_Sample Water Sample SPE Solid Phase Extraction Water_Sample->SPE Extracted_Sample Concentrated Sample Extract SPE->Extracted_Sample Extracted_Sample->LC_MSMS Calibration_Curve Generate Calibration Curve LC_MSMS->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Result Final Result (µg/L) Quantification->Result

Caption: Workflow for this compound quantification using a CRM.

Logical Relationship of CRM Quality Attributes

The quality and reliability of a CRM are built upon a foundation of metrological principles. The following diagram shows the hierarchical relationship of key quality attributes.

CRM Quality Attributes Traceability Metrological Traceability (to SI units via NIST SRM) Certification Certification Process Traceability->Certification CoA Certificate of Analysis (CoA) Traceability->CoA Accreditation Accreditation (ISO 17034, ISO/IEC 17025) Accreditation->Certification Accreditation->CoA Certified_Value Certified Value (Purity/Concentration) Certification->Certified_Value Uncertainty Expanded Uncertainty Certification->Uncertainty Certified_Value->CoA Uncertainty->CoA

Caption: Key quality attributes of a Certified Reference Material.

By understanding the key comparative aspects of this compound certified reference materials and employing a robust analytical methodology, researchers can ensure the accuracy, reliability, and defensibility of their analytical data. The choice of a CRM should always be guided by a thorough review of the supplier's documentation, particularly the lot-specific Certificate of Analysis, to ensure it meets the specific requirements of the intended application.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Propachlor ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide metabolites like propachlor (B1678252) ethanesulfonic acid (ESA) is critical. Solid-Phase Extraction (SPE) is a cornerstone of this analytical process, and the choice of SPE cartridge can significantly impact recovery and data quality. This guide provides a comparative overview of different SPE cartridges for the extraction of propachlor ESA from aqueous samples, supported by available experimental data.

Propachlor, a chloroacetanilide herbicide, degrades in the environment to form more polar and mobile metabolites, including this compound. The effective isolation and concentration of this analyte from complex matrices such as groundwater and surface water are essential for sensitive and reliable analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). The selection of the appropriate SPE sorbent is a crucial first step in the analytical workflow. The most common choices fall into two main categories: silica-based sorbents, such as the widely used C18, and polymeric sorbents, with Oasis HLB being a prominent example.

Quantitative Performance Comparison

SPE SorbentAnalyte(s)Sample MatrixReported Recovery (%)Reference
Octadecylsilane (C18)Propachlor and Propachlor Oxanilic Acid (OXA)Ground and Surface Water62.3 - 95.5[1]
Octadecylsilane (C18)Various Herbicides (not specified for this compound)Water75.1 - 100.0[2]
Polymeric Sorbents (general)Wide range of pesticidesEnvironmental WaterOften superior to silica-based sorbents[3]
Oasis HLB (Polymeric)Sulfonylurea HerbicidesWater~90[4]
Carbon-based12 Acetanilide (B955) Degradates (not propachlor specific)Water>90[5]

Note: The recovery of propachlor and its oxanilic acid (OXA) metabolite using a C18 cartridge ranged from 62.3% to 95.5% in ground and surface water samples[1]. Another study reported recoveries of 75.1% to 100.0% for various herbicides using C18 cartridges[2]. While specific data for this compound on Oasis HLB is not provided in the search results, this polymeric sorbent has demonstrated high recoveries (~90%) for other polar herbicides like sulfonylureas[4]. Furthermore, studies have indicated that polymeric sorbents often exhibit better performance for a broad range of pesticides in environmental water samples compared to their silica-based counterparts[3]. For other acetanilide degradation products, carbon-based SPE cartridges have shown excellent recoveries of over 90%[5].

Experimental Methodologies

To understand the context of the reported data, it is crucial to consider the experimental protocols employed. Below are summaries of typical methodologies used for the analysis of chloroacetanilide herbicide metabolites.

Method 1: Analysis of Acetamide (B32628) Herbicides and their Degradation Products using Octadecylsilane SPE
  • Sample Preparation: Water samples are filtered.

  • Solid-Phase Extraction:

    • Cartridge: Octadecylsilane (C18).

    • Procedure: An online automated SPE system is utilized.

  • Analytical Technique: Liquid Chromatography/Mass Spectrometry (LC/MS)[1].

Method 2: Multi-residue Analysis of Herbicides using various SPE Cartridges
  • Sample Preparation: Water samples are filtered.

  • Solid-Phase Extraction:

    • Cartridges Compared: C18 and Styrene-Divinylbenzene (SDB).

    • Conditioning: Cartridges are conditioned with methanol (B129727) and acetonitrile.

  • Analytical Technique: Dual-Column High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[2].

Method 3: Analysis of Acetanilide Degradation Products using Carbon-based SPE
  • Sample Preparation: 100 mL water samples are used.

  • Solid-Phase Extraction:

    • Cartridge: Carbon-based.

  • Analytical Technique: Reversed-phase HPLC with negative-ion electrospray mass spectrometry[5].

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in water samples using solid-phase extraction.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (e.g., 0.45 µm) Sample->Filter Condition Cartridge Conditioning (e.g., Methanol, Water) Filter->Condition Load Sample Loading Condition->Load Wash Washing (to remove interferences) Load->Wash Elute Elution of this compound (e.g., with organic solvent) Wash->Elute Concentrate Eluate Concentration Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

A typical workflow for this compound analysis using SPE.

Logical Relationship of SPE Sorbent Selection

The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. The following diagram illustrates the logical considerations for selecting an appropriate SPE cartridge for this compound.

Sorbent_Selection cluster_sorbents SPE Sorbent Options Analyte This compound (Polar, Anionic) Decision Optimal Sorbent Selection Analyte->Decision Matrix Aqueous Matrix (e.g., Groundwater) Matrix->Decision C18 Silica-based (C18) - Reversed-phase - Good for non-polar to moderately polar compounds Polymeric Polymeric (e.g., Oasis HLB) - Reversed-phase - Good for a wide range of polarities - Water-wettable MixedMode Mixed-Mode (e.g., Anion Exchange + Reversed-Phase) - Multiple retention mechanisms Decision->C18 Moderate Recovery Decision->Polymeric Potentially Higher & More Consistent Recovery Decision->MixedMode High Selectivity for Anionic Analyte

Decision factors for SPE sorbent selection for this compound.

References

Assessing the Accuracy of Propachlor ESA Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of propachlor (B1678252) ethane (B1197151) sulfonic acid (ESA), the accuracy of analytical standards is paramount for reliable quantification and data integrity. This guide provides a comparative overview of commercially available propachlor ESA analytical standards and presents a validated experimental protocol for their use in environmental sample analysis.

Comparison of this compound Analytical Standards

The selection of a suitable analytical standard is a critical first step in any quantitative analysis. The following table summarizes the specifications of this compound analytical standards available from prominent suppliers. All listed products are intended for use as reference materials in analytical laboratories.[1]

SupplierProduct NameCAS NumberFormat/MatrixPurity/GradeCertification
AccuStandard This compound Sodium Salt947601-88-9100 µg/mL in Methanol (B129727)Not specifiedCertified Reference Material (17034 Class)[2]
LGC Standards This compound Sodium Salt947601-88-9Neat solid (25 mg, 100 mg, 250 mg)Not specifiedCertificate of Analysis available[3]
Sigma-Aldrich This compound PESTANAL®947601-88-9Neat solidAnalytical standardPESTANAL®, Quality Level 100[4]
HPC Standards This compound sodium saltNot specifiedHigh-purity reference materialHigh-purityTested to meet international quality requirements[1]

Note: The purity of the standards is a critical factor for accuracy. While not always explicitly stated in online summaries, it is typically detailed in the Certificate of Analysis provided by the supplier. Users should always consult this document for precise purity values and uncertainty estimates.

Experimental Protocol: Analysis of this compound in Water

The following is a detailed methodology for the determination of this compound in water, adapted from a validated method developed by the U.S. Geological Survey (USGS). This method, which employs online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS), is suitable for assessing the performance of this compound analytical standards.[5]

1. Scope: This method is applicable to the determination of dissolved-phase this compound in natural water samples (groundwater and surface water).[5][6]

2. Principle: A filtered water sample is passed through an octadecylsilane (B103800) (C18) solid-phase extraction cartridge, where this compound is retained. The analyte is then eluted from the cartridge and analyzed by LC/MS.[5]

3. Reagents and Standards:

  • This compound analytical standard: A certified reference standard from a reputable supplier.

  • Reagent water: High-purity water, free of interfering substances.

  • Methanol, acetonitrile (B52724), and other solvents: HPLC or LC/MS grade.

  • Formic acid and ammonium (B1175870) acetate: For mobile phase preparation.

4. Instrumentation:

  • Automated online SPE system.

  • High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (MS).

  • Analytical column: C18 or equivalent.

5. Procedure:

  • Sample Preparation: Filter water samples to remove suspended particulate matter.[6]

  • Online SPE:

    • Condition the SPE cartridge with methanol followed by reagent water.

    • Load a specific volume (e.g., 10 mL) of the filtered water sample onto the cartridge.[5]

    • Wash the cartridge to remove interfering substances.

    • Elute the trapped this compound with an appropriate solvent mixture directly into the LC/MS system.

  • LC/MS Analysis:

    • Perform chromatographic separation using a suitable gradient of mobile phases (e.g., acetonitrile and water with formic acid or ammonium acetate).

    • Detect and quantify this compound using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Calibration: Prepare a series of calibration standards by diluting the this compound analytical standard stock solution in reagent water or a matrix blank. Analyze these standards to generate a calibration curve from which the concentration in unknown samples can be determined.

6. Method Performance: The USGS method validation provides the following performance data, which can serve as a benchmark for laboratories implementing this procedure:[5]

  • Method Detection Limits (MDLs): Ranged from 0.004 to 0.051 µg/L for acetamide (B32628) herbicides and their degradation products.[5]

  • Mean Recoveries:

    • In ground- and surface-water samples, mean recoveries for propachlor and its degradation products ranged from 62.3% to 117.4%.[5][6]

    • In reagent-water samples, mean recoveries ranged from 90.3% to 118.3%.[5]

    • The overall mean of the mean recoveries across all matrices and spiking levels ranged from 89.9% to 100.7%.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in water samples using a certified analytical standard.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Assessment Standard Procure Certified This compound Standard StockSol Prepare Stock Solution Standard->StockSol Calib Prepare Calibration Standards StockSol->Calib SPE Online Solid-Phase Extraction (SPE) Calib->SPE Calibration Run Sample Collect Water Sample Filter Filter Sample Sample->Filter Filter->SPE Sample Injection LCMS LC/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant Accuracy Assess Accuracy (Recovery %) Quant->Accuracy

Caption: Workflow for this compound Analysis.

This guide provides a framework for assessing the accuracy of this compound analytical standards by comparing available products and detailing a validated analytical method. By selecting a high-quality, certified standard and implementing a robust analytical procedure, researchers can ensure the reliability and accuracy of their results.

References

Safety Operating Guide

Proper Disposal of Propachlor ESA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Propachlor (B1678252) ESA, a pesticide degradation product. Adherence to these procedures is critical for minimizing environmental contamination and protecting personnel.

Key Safety and Hazard Information

Propachlor ESA and its solutions are classified with several hazards that necessitate careful handling during disposal. The primary risks include flammability and irritation.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Flammable Liquid Highly flammable liquid and vapor.[1]🔥Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1]
Skin Irritation Causes skin irritation.[2][3]Wear protective gloves and protective clothing. Wash skin thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritation.[2][3][4]Wear eye or face protection. If in eyes, rinse cautiously with water for several minutes.[1][4]
Respiratory Irritation May cause respiratory irritation.[2][3]Avoid breathing mist or vapor. Use only outdoors or in a well-ventilated area.[1][2]
Suspected Human Carcinogen and Reproductive Toxin Suspected of damaging fertility or the unborn child.[1]हेल्थ हज़ार्डObtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is a synthesis of best practices for pesticide and chemical waste management.

1. Waste Minimization:

  • Only prepare the amount of this compound solution needed for your immediate experiment to avoid generating excess waste.[5][6]

  • If you have a small amount of unused solution, consider if it can be used by a colleague for a similar application.[5]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Protective clothing (lab coat).

    • Eye protection (safety glasses or goggles).

    • Face protection (face shield) if there is a risk of splashing.[1]

    • Use a respirator with appropriate cartridges if ventilation is inadequate.[3]

3. Container Management:

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., the solvent used for the solution, such as acetonitrile (B52724) or methanol).[7][8]

    • Add the rinsate to a new batch of the pesticide mixture or collect it as hazardous waste.[8] Do not pour the rinsate down the drain.[5][6]

    • Puncture and crush the empty container to prevent reuse.[7]

    • Dispose of the crushed container in the designated solid waste stream, as per your institution's guidelines.[7]

  • Unused this compound:

    • Do not dispose of unused this compound down the drain.[5][6]

    • Store unwanted this compound in its original, tightly closed container in a cool, well-ventilated, and locked area away from ignition sources.[1]

    • Clearly label the container as "Hazardous Waste" and include the chemical name.

4. Spill Management:

  • In case of a spill, immediately evacuate non-essential personnel.

  • Eliminate all ignition sources.[1]

  • For small spills, absorb the material with an inert, non-combustible material like vermiculite, sand, or earth.[1]

  • For large spills, dike the area to prevent spreading.[1]

  • Collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

5. Waste Disposal:

  • All this compound waste, including contaminated materials and rinsate, must be disposed of as hazardous waste.

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and disposal.[5]

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Propachlor ESA Waste? minimize Step 1: Waste Minimization start->minimize ppe Step 2: Wear Appropriate PPE minimize->ppe container_type Is the container empty? ppe->container_type triple_rinse Step 3a: Triple-Rinse Container container_type->triple_rinse Yes unused_product Step 3c: Store Unused Product Securely container_type->unused_product No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate crush_container Step 3b: Puncture and Crush Container collect_rinsate->crush_container dispose_container Dispose of Container in Solid Waste crush_container->dispose_container end End: Proper Disposal Complete dispose_container->end hazardous_waste Step 4: Label as Hazardous Waste unused_product->hazardous_waste contact_ehs Step 5: Contact EHS for Disposal hazardous_waste->contact_ehs contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling propachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling Propachlor ESA. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the handling area to protect against splashes. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are mandatory. Inspect gloves for integrity before each use and replace them immediately if compromised.[1][2]
Body Protection Chemical-Resistant ClothingWear a lab coat or chemical-resistant suit to prevent skin contact. For tasks with a high risk of exposure, a Tyvek suit or equivalent is recommended.[1][2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor (OV) cartridge or a canister with an N, R, P, or HE prefilter in areas with inadequate ventilation or when airborne concentrations may exceed exposure limits.[3][4]
Foot Protection Chemical-Resistant Footwear with SocksShoes must fully cover the feet. Chemical-resistant boots are required when handling large quantities or in case of spills.[4]

Operational and Disposal Plans

Proper handling and disposal of this compound are crucial to prevent contamination and environmental harm. The following workflow outlines the key steps for safe operations and disposal.

Figure 1. A workflow diagram illustrating the key stages of handling and disposal of this compound.

Experimental Protocols:

Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel involved must be trained on the hazards and proper handling procedures.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.

  • Decontamination: After handling, wash hands thoroughly with soap and water.[5] Remove and properly store or dispose of contaminated PPE.

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated and properly labeled hazardous waste container.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through a licensed waste disposal company in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.